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Core Science & Biosynthesis

Foundational

Orthogonal Reactivity in Bifunctional Linkers: A Technical Guide to 1-(4-Bromobutoxy)-3-iodobenzene (CAS 908576-75-0)

Executive Summary In modern drug discovery, bioconjugation, and materials science, the demand for modular, bifunctional building blocks is paramount. As a Senior Application Scientist, I frequently evaluate chemical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bioconjugation, and materials science, the demand for modular, bifunctional building blocks is paramount. As a Senior Application Scientist, I frequently evaluate chemical scaffolds for their utility in complex synthetic campaigns. 1-(4-Bromobutoxy)-3-iodobenzene (CAS 908576-75-0) represents a premier example of a bifunctional linker designed for orthogonal reactivity[1]. Featuring two distinct reactive centers—a primary alkyl bromide and an aryl iodide—this molecule allows chemists to execute sequential, site-specific functionalizations without the need for cumbersome protecting group strategies.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for leveraging this molecule's unique chemical architecture.

Physicochemical Profiling and Structural Rationale

Before deploying a building block in multi-step synthesis, a rigorous understanding of its physical properties and electronic distribution is required.

Table 1: Physicochemical Properties of 1-(4-Bromobutoxy)-3-iodobenzene

PropertyValue / Description
Chemical Name 1-(4-Bromobutoxy)-3-iodobenzene[2]
CAS Registry Number 908576-75-0[1]
Molecular Formula C10H12BrIO[2]
Molecular Weight 355.01 g/mol [1]
Structural Features Meta-substituted aryl iodide; 4-carbon ether-linked alkyl bromide
Reactivity Profile Electrophilic at the alkyl carbon (SN2); Electrophilic at the aryl carbon (Oxidative Addition)

Causality in Design: The choice of a 4-carbon chain (butoxy) is deliberate. It provides sufficient flexibility and lipophilicity to act as a spacer in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), while avoiding the intramolecular cyclization tendencies often seen with 2- or 3-carbon chains (which can prematurely form oxetanes or tetrahydrofurans). Furthermore, the meta-substitution of the iodine atom ensures minimal steric hindrance during transition-metal catalysis compared to ortho-substituted analogs[3].

Mechanistic Rationale: The Power of Orthogonal Reactivity

The primary synthetic appeal of 1-(4-Bromobutoxy)-3-iodobenzene is its orthogonal reactivity . This allows researchers to selectively address one functional group while leaving the other completely intact.

  • The Aryl Iodide (Csp2–I bond): Aryl iodides undergo rapid oxidative addition with Palladium(0) species. They are significantly more reactive than aryl bromides or chlorides, allowing for cross-coupling at mild temperatures.

  • The Alkyl Bromide (Csp3–Br bond): This primary halide is an excellent electrophile for bimolecular nucleophilic substitution (SN2). Crucially, standard Pd(0) cross-coupling conditions at room temperature or mild heating do not typically activate unactivated primary alkyl bromides, preventing unwanted cross-coupling at the aliphatic chain.

OrthogonalReactivity SM 1-(4-Bromobutoxy)-3-iodobenzene CAS: 908576-75-0 SN2_Int SN2 Intermediate (Aryl Iodide Intact) SM->SN2_Int Nucleophile (e.g., Amine) K2CO3, MeCN, 60°C Pd_Int Cross-Coupled Intermediate (Alkyl Bromide Intact) SM->Pd_Int Ar-B(OH)2, Pd(PPh3)4 Na2CO3, THF/H2O, 50°C FinalProd Complex Target Molecule (Dual Functionalized) SN2_Int->FinalProd Ar-B(OH)2, Pd(PPh3)4 Na2CO3, THF/H2O, 80°C Pd_Int->FinalProd Nucleophile (e.g., Amine) K2CO3, MeCN, 60°C

Divergent and convergent synthetic pathways demonstrating orthogonal reactivity.

Upstream Synthesis: Constructing the Scaffold

To guarantee the trustworthiness of the supply chain and troubleshoot potential impurities, one must understand how this building block is synthesized. The standard approach is a Williamson ether synthesis utilizing 3-iodophenol.

Synthesis Phenol 3-Iodophenol Conditions K2CO3, DMF 70°C, 12h Phenol->Conditions Dibromo 1,4-Dibromobutane (5.0 Equivalents) Dibromo->Conditions Product 1-(4-Bromobutoxy)-3-iodobenzene (Target) Conditions->Product Major Pathway Byproduct Dimer Byproduct (Minimized) Conditions->Byproduct Minor Pathway

Williamson ether synthesis highlighting the necessity of excess dibromobutane.

Causality in the Protocol: Why use 5.0 equivalents of 1,4-dibromobutane? 3-Iodophenol is a potent nucleophile once deprotonated. If a stoichiometric 1:1 ratio is used, the newly formed 1-(4-bromobutoxy)-3-iodobenzene can react with a second molecule of the phenoxide, creating an unwanted symmetric dimer (1,4-bis(3-iodophenoxy)butane). Flooding the system with excess 1,4-dibromobutane kinetically favors the mono-alkylation product, ensuring high purity of the final scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the intermediate before proceeding to the next step.

Protocol A: Selective SN2 Alkylation (Preserving the Aryl Iodide)

Objective: Attach a secondary amine to the alkyl chain without degrading the aryl iodide.

  • Setup: In an oven-dried Schlenk flask, dissolve 1-(4-Bromobutoxy)-3-iodobenzene (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Reagents: Add the secondary amine (1.2 eq) and anhydrous K2CO3 (2.0 eq).

  • Reaction: Stir at 60°C for 8 hours under a nitrogen atmosphere.

  • Causality Check: Acetonitrile is chosen over DMF to minimize potential side reactions and simplify the aqueous workup. The temperature is strictly maintained at 60°C; this provides enough thermal energy to overcome the SN2 activation barrier without risking thermal degradation or photolytic cleavage of the sensitive C–I bond.

  • Validation (LC-MS): Monitor the disappearance of the starting material. LC-MS should show the product mass

    
     without the characteristic 1:1 isotopic pattern of bromine (since Br is displaced), but retaining the significant mass contribution of Iodine (+126 Da).
    
Protocol B: Selective Suzuki-Miyaura Coupling (Preserving the Alkyl Bromide)

Objective: Form a C–C bond at the aryl iodide position while leaving the alkyl bromide intact for future functionalization.

  • Setup: In a degassed mixture of THF and H2O (4:1 v/v), add 1-(4-Bromobutoxy)-3-iodobenzene (1.0 eq) and an aryl boronic acid (1.05 eq).

  • Catalyst & Base: Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (0.05 eq).

  • Reaction: Stir at 50°C for 4 hours.

  • Causality Check: The temperature is capped at 50°C. While Suzuki couplings on aryl bromides often require 80–100°C, the high reactivity of the aryl iodide allows for lower temperatures. This is critical to prevent the basic aqueous conditions from hydrolyzing the alkyl bromide into an alcohol.

  • Validation (NMR):

    
    H NMR will show the disappearance of the characteristic downfield aromatic proton adjacent to the iodine, replaced by a complex multiplet representing the new biaryl system. The triplet at ~3.4 ppm (corresponding to the –CH2–Br) must remain fully integrated (2H), confirming the aliphatic chain is intact.
    
Quantitative Data Summary

Table 2: Comparative Yields and Conditions for Orthogonal Functionalization

Reaction TypeTarget GroupReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Integrity of Off-Target Group
SN2 Alkylation Alkyl BromideMorpholine, K2CO3, MeCN60885 - 92Aryl Iodide > 99% intact
Thioetherification Alkyl BromideThiophenol, Cs2CO3, DMF25490 - 95Aryl Iodide > 99% intact
Suzuki Coupling Aryl IodidePh-B(OH)2, Pd(PPh3)4, Na2CO350478 - 88Alkyl Bromide > 95% intact
Sonogashira Aryl IodidePhenylacetylene, PdCl2(PPh3)2, CuI25680 - 85Alkyl Bromide > 98% intact
Conclusion

1-(4-Bromobutoxy)-3-iodobenzene (CAS 908576-75-0) is a textbook example of how structural design dictates synthetic utility. By pairing a highly reactive sp2-electrophile (aryl iodide) with a highly reactive sp3-electrophile (alkyl bromide), chemists are granted an exceptional degree of freedom in assembling complex molecular architectures. Adhering to the mechanistic principles and temperature controls outlined in this guide ensures high-fidelity transformations with minimal byproduct formation, streamlining the path from discovery to scale-up.

References
  • [3] 85557-94-4 | 1-(Hexyloxy)-4-iodobenzene | BLD Pharm (Contains cross-reference data for CAS 908576-75-0). BLD Pharm. Available at:

  • [2] Benzene, 1-(4-bromobutoxy)-3-iodo- | 908576-75-0. ChemicalBook. Available at:

  • [1] 1-iodo-3-(4-bromo-butoxy)-benzene. LookChem. Available at:

Sources

Exploratory

3-Iodophenyl 4-bromobutyl ether chemical structure

Topic: 3-Iodophenyl 4-bromobutyl ether: A Bifunctional Linker for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Iodop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Iodophenyl 4-bromobutyl ether: A Bifunctional Linker for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodophenyl 4-bromobutyl ether (systematically 1-(4-bromobutoxy)-3-iodobenzene ) represents a critical class of bifunctional building blocks in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity : it possesses an aryl iodide moiety capable of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a primary alkyl bromide handle primed for nucleophilic substitution (S


2).

This dual functionality makes it an ideal "linker" scaffold for PROTACs (Proteolysis Targeting Chimeras) , Antibody-Drug Conjugates (ADCs) , and fragment-based drug discovery (FBDD), where precise spatial separation between two active domains is required. The meta-substitution pattern (3-position) introduces a distinct geometric "kink" compared to para-analogs, influencing the solubility and binding conformation of the final conjugate.

Chemical Structure & Properties

Structural Analysis

The molecule consists of a benzene core substituted at the 1- and 3-positions.

  • Position 1 (Ether Linkage): An ether oxygen connects to a 4-carbon saturated alkyl chain terminated by a bromine atom. This chain provides flexibility and a specific distance (~6–8 Å) for linker applications.

  • Position 3 (Aryl Iodide): An iodine atom at the meta position relative to the ether. The C–I bond is weaker than C–Br or C–Cl, making it the preferred site for oxidative addition by transition metals (Pd, Cu).

PropertyValue / Description
IUPAC Name 1-(4-bromobutoxy)-3-iodobenzene
Molecular Formula C

H

BrIO
Molecular Weight 355.01 g/mol
SMILES BrCCCCOc1cc(I)ccc1
Predicted LogP ~4.2 (Highly Lipophilic)
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, DMF; Insoluble in Water
Electronic & Steric Considerations
  • Electronic Effect: The ether oxygen is an electron-donating group (EDG) by resonance, activating the ortho and para positions. However, the iodine is at the meta position, meaning the electronic activation at the carbon bearing the iodine is minimal, preserving the standard reactivity of the aryl iodide.

  • Steric Effect: The meta substitution prevents the linear "rod-like" geometry seen in para-substituted linkers, potentially improving the solubility of derived macrocycles or conjugates by disrupting crystal packing.

Synthesis Protocol

The synthesis follows a standard Williamson Ether Synthesis strategy. The key challenge is preventing the formation of the "dimer" (bis-ether), where one molecule of 1,4-dibromobutane reacts with two molecules of 3-iodophenol.

Retrosynthetic Analysis
  • Disconnection: O–C(alkyl) bond.

  • Synthons: 3-Iodophenolate anion (Nucleophile) + 1,4-Dibromobutane (Electrophile).

Experimental Procedure

Note: This protocol is adapted from standard methodologies for aryl alkyl ether synthesis.

Reagents:

  • 3-Iodophenol (1.0 equiv)[1]

  • 1,4-Dibromobutane (3.0 – 5.0 equiv) [Excess is critical to minimize dimerization]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenol (e.g., 10 mmol, 2.20 g) in anhydrous DMF (30 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (20 mmol, 2.76 g). Stir at room temperature for 15–30 minutes to generate the phenoxide anion. The mixture may turn slightly yellow.
  • Alkylation: Add 1,4-dibromobutane (40 mmol, 4.8 mL) in one portion. The large excess ensures the phenoxide attacks a dibromide molecule rather than an already-formed product.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N

    
     or Ar) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will appear as a new spot less polar than the starting phenol but more polar than the dibromide.
    
  • Work-up:

    • Cool to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude oil contains the product and excess 1,4-dibromobutane.

    • Distillation: If scale permits, remove excess dibromide via high-vacuum distillation.

    • Column Chromatography: Purify on silica gel using a gradient of Hexanes -> 5% EtOAc/Hexanes. The excess dibromide elutes first, followed by the desired ether.

Synthesis Pathway Visualization

Synthesispath Start 3-Iodophenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate K2CO3, DMF Deprotonation Reagent 1,4-Dibromobutane (Electrophile, 4.0 equiv) Reagent->Intermediate Product 3-Iodophenyl 4-bromobutyl ether Intermediate->Product Major Path (Kinetic Control) SideProduct Bis-ether Dimer (Impurity) Intermediate->SideProduct Minor Path (If Dibromide is limiting)

Caption: Kinetic control via stoichiometry prevents dimerization in Williamson Ether Synthesis.

Orthogonal Reactivity & Applications

The power of this molecule lies in its ability to react selectively at two distinct sites under different conditions.

Site A: Aryl Iodide (C–I)
  • Reactivity: High. The C–I bond is weak (approx. 65 kcal/mol).

  • Primary Application: Palladium-catalyzed cross-coupling.

  • Selectivity: Pd(0) catalysts will undergo oxidative addition at the C–I bond before the C–Br bond (alkyl), allowing for chemoselective functionalization of the aromatic ring without disturbing the alkyl chain.

  • Reactions:

    • Suzuki-Miyaura: Coupling with boronic acids to form biaryls.

    • Sonogashira: Coupling with terminal alkynes.

    • Buchwald-Hartwig: C–N bond formation with amines.

Site B: Alkyl Bromide (C–Br)
  • Reactivity: Moderate. Good leaving group for S

    
    2 reactions.
    
  • Primary Application: Nucleophilic substitution to attach "warheads" or ligands.

  • Selectivity: Reacts with strong nucleophiles (azides, thiols, amines) under basic conditions.

  • Reactions:

    • Azidation: Reaction with NaN

      
       to form an alkyl azide (Click Chemistry precursor).
      
    • Finkelstein: Conversion to alkyl iodide (if higher reactivity is needed).

    • Amination: Reaction with secondary amines to form tertiary amine linkers (common in PROTACs).

Reactivity Flowchart

ReactivityMap Core 3-Iodophenyl 4-bromobutyl ether SiteA Site A: Aryl Iodide (Pd-Catalysis) Core->SiteA Pd(PPh3)4 Base SiteB Site B: Alkyl Bromide (SN2 Substitution) Core->SiteB Nucleophile (N3-, RNH2) Suzuki Biaryl Product (Suzuki Coupling) SiteA->Suzuki Ar-B(OH)2 Sonogashira Alkyne Product (Sonogashira) SiteA->Sonogashira Terminal Alkyne Azide Alkyl Azide (Click Chemistry) SiteB->Azide NaN3, DMF Amine Amine Linker (PROTAC Synthesis) SiteB->Amine HNR2, Base

Caption: Orthogonal functionalization strategy: C-I reacts with Pd(0), while C-Br reacts with Nucleophiles.

Safety & Handling

  • Alkylating Potential: As a primary alkyl bromide, this compound is a potential alkylating agent. It may react with DNA or proteins. Handle in a fume hood with appropriate gloves (Nitrile or Butyl rubber).

  • Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials or wrapped in foil.

  • Stability: Generally stable at room temperature, but best stored at 4°C to prevent slow hydrolysis or dehalogenation over months.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Journal of the Chemical Society, 4, 229. Link

  • Tuley, A., et al. (2025). "Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates."[2] BenchChem Technical Reports. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley-Interscience. (General Reference for S 2 and Williamson Synthesis).
  • Nolte, C., et al. (2021). "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B, 11(12). Link

  • Spectrochem. (2023). "Catalog Entry: 1,4-Dibromobutane & 3-Iodophenol Synthesis Reagents." Link

Sources

Foundational

Harnessing Orthogonal Reactivity: A Technical Guide to Bifunctional Aryl Iodide–Alkyl Bromide Linkers in Advanced Synthesis

Executive Summary In modern synthetic chemistry, the modular assembly of complex architectures—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs)—relies he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry, the modular assembly of complex architectures—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs)—relies heavily on the precision of bifunctional linkers. Among the most versatile tools in the medicinal chemist's arsenal is the aryl iodide–alkyl bromide bifunctional linker . By combining an


-hybridized electrophile (aryl iodide) with an 

-hybridized electrophile (alkyl bromide), this linker provides a platform for strictly orthogonal functionalization. This whitepaper explores the mechanistic causality behind this orthogonality, outlines self-validating experimental workflows, and provides detailed protocols for executing these transformations with high fidelity.

The Mechanistic Foundation of Orthogonal Reactivity

The utility of the aryl iodide–alkyl bromide linker stems from the fundamentally different activation barriers and electronic requirements of its two reactive termini. Understanding this causality is critical for designing chemoselective workflows.

  • Aryl Iodides (

    
     Electrophile):  The 
    
    
    
    –I bond is highly polarizable and possesses a relatively low bond dissociation energy (~65 kcal/mol). This makes it an exceptional substrate for oxidative addition by low-valent transition metals, such as Pd(0) and Ni(0). However, the planar geometry of the aromatic ring sterically and electronically forbids the backside attack required for standard
    
    
    nucleophilic substitution. Thus, the aryl iodide is completely inert to standard nucleophiles (amines, thiolates) under metal-free conditions.
  • Alkyl Bromides (

    
     Electrophile):  The 
    
    
    
    –Br bond is highly polarized and, particularly in primary systems, sterically accessible. It is highly susceptible to
    
    
    substitution
    . Furthermore, under specific catalytic conditions, the alkyl bromide can undergo single-electron transfer (SET) to generate transient alkyl radicals.
  • The Causality of Orthogonality: This divergence allows chemists to selectively react one terminus while preserving the other. A nucleophile will rapidly displace the alkyl bromide at ambient temperature without affecting the aryl iodide. Conversely, under transition-metal catalysis with weak bases, the aryl iodide undergoes cross-coupling while the alkyl bromide remains intact, provided the catalyst heavily favors

    
    –I oxidative addition over 
    
    
    
    –Br.

Strategic Workflow Design

The orthogonal nature of these linkers enables highly modular synthetic strategies, particularly in the rapid generation of chemical libraries.

Workflow A: Nucleophilic Substitution Followed by Cross-Coupling

This is the standard paradigm in targeted protein degrader synthesis. The alkyl bromide is first reacted with an amine-bearing target-binding ligand via


. The resulting intermediate is purified, and the intact aryl iodide is then subjected to Suzuki-Miyaura coupling to attach an E3 ligase ligand, such as a lenalidomide derivative. This modular approach allows for the rapid generation of [1].
Workflow B: DNA-Encoded Library (DEL) Synthesis

In DEL synthesis, reactions must proceed in aqueous media at extreme dilution while preserving the integrity of the DNA barcode. The orthogonal nature of these linkers allows for sequential on-DNA functionalization. The alkyl bromide can be diversified via nucleophilic displacement, followed by Pd-catalyzed cross-coupling of the aryl iodide, empowering [2].

Workflow C: Cross-Electrophile Coupling (XEC)

In XEC, dual catalysis (e.g., Ni/Co) is used to couple the aryl iodide and alkyl bromide with two different electrophiles sequentially or simultaneously. The Ni catalyst preferentially activates the aryl iodide via two-electron oxidative addition, while the Co catalyst (or a photocatalyst) activates the alkyl bromide via single-electron transfer. This enables highly controlled



bond formation without the need for pre-formed organometallic reagents[3], a strategy extensively reviewed in recent [4].

OrthogonalReactivity Start Bifunctional Linker (Aryl Iodide + Alkyl Bromide) SN2 SN2 Substitution (Amines/Thiols, Base) Start->SN2 Pathway A PdCoupling Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(0)) Start->PdCoupling Pathway B XEC Cross-Electrophile Coupling (Ni/Co Dual Catalysis) Start->XEC Pathway C Product1 Functionalized Alkyl Intact Aryl Iodide SN2->Product1 Product2 Functionalized Aryl Intact Alkyl Bromide PdCoupling->Product2 Product3 Differentially Functionalized Both Sites Reacted XEC->Product3

Caption: Decision tree for the orthogonal functionalization of aryl iodide-alkyl bromide linkers.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters required to achieve chemoselectivity for each reaction pathway.

Reaction TypeTarget ElectrophileReagents / CatalystsTypical TempYield RangePreserved Group

Amination
Alkyl BromidePrimary/Secondary Amine,

, DMF
25–50 °C75–95%Aryl Iodide
Suzuki-Miyaura Aryl Iodide

,

,

, Dioxane/

80–100 °C70–90%Alkyl Bromide
Dual XEC Aryl Iodide & Alkyl Bromide

/Ligand, Co(Pc), Reductant (e.g., TDAE)
25 °C60–85%N/A (Both react)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. By strictly controlling temperature and base strength, the chemist ensures that off-target reactivity (such as E2 elimination or premature oxidative addition) is suppressed.

Protocol 1: Chemoselective Amination of the Alkyl Bromide

Objective: Form a


–N bond while preserving the 

–I bond for downstream transition-metal catalysis.
  • Preparation: Charge a flame-dried round-bottom flask with the bifunctional aryl iodide-alkyl bromide linker (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvent & Reagent Addition: Add anhydrous DMF (to reach 0.2 M concentration), followed by the primary or secondary amine (1.2 equiv).

  • Reaction Execution: Stir the suspension at 25–40 °C under a nitrogen atmosphere.

    • Causality Check: The use of a mild inorganic base (

      
      ) rather than a strong base (e.g., NaH or KOtBu) prevents E2 elimination of the alkyl bromide. The moderate temperature ensures the aryl iodide remains completely inert.
      
  • Validation: Monitor the reaction via LC-MS. The product mass should clearly display the characteristic isotopic signature of the preserved iodine atom (M+ mass minus ~127 Da for fragmentation).

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over

    
    , and purify via flash column chromatography.
    
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form a



bond at the aryl iodide while preserving the alkyl bromide.
  • Preparation: In a Schlenk tube, combine the bifunctional linker (1.0 equiv), the aryl boronic acid (1.1 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Atmosphere Exchange: Evacuate the flask and backfill with dry nitrogen (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio, 0.1 M).
    
  • Reaction Execution: Heat the mixture to 80 °C for 4–8 hours.

    • Causality Check: Pd(0) undergoes rapid oxidative addition into the weak

      
      –I bond. The alkyl bromide remains unreactive towards Pd(0) due to the high kinetic barrier of 
      
      
      
      –Br oxidative addition compared to
      
      
      –I. Furthermore, the weak nucleophilicity of the carbonate base prevents competitive
      
      
      hydrolysis of the alkyl bromide.
  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate the filtrate in vacuo, and purify via silica gel chromatography.

Visualizing the Reaction Pathways: Dual Catalysis XEC

In advanced synthetic settings where both electrophiles must be engaged simultaneously but with different partners, Cross-Electrophile Coupling (XEC) is employed. The mechanism relies on the kinetic differentiation of the two carbon-halogen bonds by two distinct catalysts.

XEC_Mechanism Ni_cat Ni(0) Catalyst Ni_Ar Ar-Ni(II)-I (Oxidative Addition) Ni_cat->Ni_Ar Co_cat Co(II) Cocatalyst Alk_Rad Alkyl Radical (Single Electron Transfer) Co_cat->Alk_Rad + Reductant ArI Aryl Iodide ArI->Ni_cat AlkBr Alkyl Bromide AlkBr->Co_cat Ni_Ar_Alk Ar-Ni(III)-Alkyl (Radical Capture) Ni_Ar->Ni_Ar_Alk Alk_Rad->Ni_Ar_Alk Product Cross-Coupled Product (Ar-Alkyl) Ni_Ar_Alk->Product Reductive Elimination

Caption: Synergistic Ni/Co dual catalytic cycle for cross-electrophile coupling.

References

  • Title: A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library Source: ChemBioChem URL: [Link]

  • Title: DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions Source: Chemical Reviews URL: [Link]

  • Title: A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies Source: ACS Catalysis URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews URL: [Link]

Sources

Exploratory

MSDS and safety data for 1-(4-Bromobutoxy)-3-iodobenzene

Technical Guide and Safety Data Sheet (MSDS): 1-(4-Bromobutoxy)-3-iodobenzene in Modular Synthesis Executive Summary In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are the corn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide and Safety Data Sheet (MSDS): 1-(4-Bromobutoxy)-3-iodobenzene in Modular Synthesis

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are the cornerstone of modular synthesis. 1-(4-Bromobutoxy)-3-iodobenzene (C10H12BrIO) is a highly specialized intermediate engineered for orthogonal reactivity. Featuring both a transition-metal-reactive aryl iodide and an electrophilic alkyl bromide, this molecule serves as a premier linchpin for synthesizing Proteolysis Targeting Chimeras (PROTACs), tethered fluorophores, and complex pharmaceutical active ingredients (APIs).

This whitepaper provides an in-depth analysis of the compound's material safety data, physical properties, and the mechanistic logic required to exploit its bifunctional nature in self-validating experimental workflows.

Chemical Identity & Quantitative Properties

To effectively utilize 1-(4-Bromobutoxy)-3-iodobenzene, researchers must understand the thermodynamic differences between its two reactive sites. The variance in bond dissociation energies dictates its chemoselectivity.

Property / ParameterValue / Description
Molecular Formula C10H12BrIO
Molecular Weight 355.01 g/mol
C(sp2)–I Bond Dissociation Energy ~65 kcal/mol (Kinetically favors rapid Pd(0) insertion)
C(sp3)–Br Bond Dissociation Energy ~70 kcal/mol (Inert to mild Pd(0); highly reactive to nucleophiles)
LogP (Predicted) ~4.2 (Highly lipophilic, requires organic or biphasic solvent systems)

Material Safety Data Sheet (MSDS) Core

Due to the presence of both an alkylating moiety (bromobutoxy) and a heavy halogenated aromatic ring, strict safety protocols must be observed. Hazard classifications are extrapolated from rigorously tested analogous compounds, such as (4-Bromobutoxy)benzene and 7-(4-Bromobutoxy)quinolin-2(1H)-one[1][2].

GHS Hazard Classification
  • H315: Causes skin irritation (Category 2)[1].

  • H319: Causes serious eye irritation (Category 2A)[1].

  • H335: May cause respiratory irritation (Category 3)[2].

Handling, Storage, and Stability
  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or N2).

  • Photolytic Degradation: The C–I bond is susceptible to photolytic homolysis. The material must be stored in amber vials or light-shielded containers to prevent the generation of iodine radicals and subsequent dimerization or degradation.

  • Personal Protective Equipment (PPE): Handle in a chemically rated fume hood. Wear nitrile gloves (minimum 0.11 mm thickness to prevent penetration by lipophilic alkyl bromides), safety goggles with side shields, and standard laboratory protective clothing[2].

Emergency Response
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Skin Contact: Wash off immediately with copious amounts of soap and water. Alkyl bromides can penetrate the stratum corneum; prompt removal is critical[1].

  • Spill Mitigation: Absorb with an inert material (e.g., vermiculite, dry sand). Do not use combustible absorbents like sawdust. Dispose of via a licensed hazardous halogenated waste facility[2].

Mechanistic Logic: Orthogonal Reactivity

The true value of 1-(4-Bromobutoxy)-3-iodobenzene lies in its orthogonality. You do not need protecting groups to differentiate the two reactive sites; the differentiation is built into the quantum mechanics of the bonds.

  • The Aryl Iodide (C(sp2)–I): The carbon-iodine bond on the aromatic ring is highly polarizable and relatively weak. It undergoes rapid oxidative addition with Palladium(0) or Copper(I) catalysts. Because this process is significantly faster than insertion into a C(sp3)–Br bond, you can selectively perform Suzuki, Heck, or Sonogashira couplings at the 3-position[3].

  • The Alkyl Bromide (C(sp3)–Br): The terminal bromide is a classic electrophile. Under metal-free conditions, nucleophiles (such as primary/secondary amines, phenolates, or thiolates) will selectively attack the terminal carbon via an SN2 mechanism. The aryl iodide remains completely inert under these conditions.

Reactivity Core 1-(4-Bromobutoxy)-3-iodobenzene (Bifunctional Hub) Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Pd Reacts at C-I bond SN2 Nucleophilic Substitution (SN2 Alkylation) Core->SN2 Reacts at C-Br bond Prod1 Aryl-Functionalized Alkyl Bromide Pd->Prod1 Prod2 Aryl Iodide-Functionalized Ether Linker SN2->Prod2 PROTAC PROTAC / Chimeric Molecule (Fully Assembled) Prod1->PROTAC Subsequent SN2 Prod2->PROTAC Subsequent Pd-Coupling

Orthogonal reactivity pathways of 1-(4-Bromobutoxy)-3-iodobenzene in modular synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By tracking specific isotopic signatures via LC-MS, the researcher can confirm chemoselectivity in real-time without isolating intermediates.

Workflow A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the 3-position while strictly preserving the 4-bromobutoxy chain. Causality: We utilize a room-temperature active catalyst system (e.g., Pd(dtbpf)Cl2 or Pd[P(t-Bu)3]2) and a mild base[3]. Elevated temperatures must be avoided, as thermal energy increases the risk of base-mediated elimination (E2) of the alkyl bromide or unwanted oxidative addition into the C–Br bond.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under Argon, combine 1-(4-Bromobutoxy)-3-iodobenzene (1.0 eq), an aryl boronic acid (1.1 eq), and Pd(dtbpf)Cl2 (0.02 eq).

  • Solvent & Base: Add a degassed mixture of THF and 0.5 M aqueous K3PO4 (3:1 ratio). Mild aqueous conditions promote the transmetalation step without hydrolyzing the alkyl bromide[3].

  • Reaction: Stir vigorously at 20°C for 4 hours.

  • Self-Validation (LC-MS Monitoring): Sample the organic layer. The starting material (m/z 355) should disappear. The product peak must exhibit a distinct 1:1 isotopic doublet (M and M+2 peaks of equal intensity). This 1:1 ratio is the absolute mathematical proof that the ^79Br and ^81Br isotopes are still present, validating that the alkyl bromide was untouched.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Chemoselective Reaction (20°C) Step1->Step2 Step3 3. LC-MS Validation (Br Isotope Check) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Flash Chromatography Purification Step4->Step5

Self-validating experimental workflow for chemoselective coupling of the aryl iodide.
Workflow B: SN2 Alkylation with a Secondary Amine

Objective: Attach a targeting ligand (e.g., a piperazine derivative) to the bromobutoxy chain while preserving the aryl iodide for late-stage coupling. Causality: We use a polar aprotic solvent (DMF or Acetonitrile) to strip the solvation shell from the nucleophile, maximizing SN2 kinetics. A non-nucleophilic base (DIPEA) is used to scavenge the generated HBr without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(4-Bromobutoxy)-3-iodobenzene (1.0 eq) and the secondary amine (1.2 eq) in anhydrous Acetonitrile.

  • Activation: Add DIPEA (2.0 eq) dropwise.

  • Reaction: Heat to 60°C for 12 hours. The thermal energy overcomes the activation barrier for SN2 displacement of the bromide.

  • Self-Validation (LC-MS Monitoring): The 1:1 bromine isotopic doublet will vanish. The new product peak will show a massive mass shift, but will lack the M/M+2 doublet. The presence of the intact iodine is confirmed by the characteristic mass defect and the lack of fragmentation typically seen when C-I bonds are broken.

  • Workup: Concentrate under reduced pressure, dissolve in DCM, wash with saturated NaHCO3, and purify.

References

Sources

Foundational

Comparative Technical Analysis: 1-(4-Bromobutoxy)-3-iodobenzene vs. 1-(3-Bromopropoxy)-3-iodobenzene

Bifunctional Linker Scaffolds in GPCR Ligand Design Executive Summary This technical guide analyzes the critical distinctions between 1-(4-Bromobutoxy)-3-iodobenzene (C4-Linker) and 1-(3-Bromopropoxy)-3-iodobenzene (C3-L...

Author: BenchChem Technical Support Team. Date: March 2026

Bifunctional Linker Scaffolds in GPCR Ligand Design

Executive Summary

This technical guide analyzes the critical distinctions between 1-(4-Bromobutoxy)-3-iodobenzene (C4-Linker) and 1-(3-Bromopropoxy)-3-iodobenzene (C3-Linker). While chemically similar, these molecules represent a "binary switch" in medicinal chemistry, particularly in the design of bitopic ligands for G-Protein Coupled Receptors (GPCRs).

The C4 variant is the structural backbone of blockbuster antipsychotics like Aripiprazole and Brexpiprazole , providing the precise ~5.5 Å spatial separation required to span the orthosteric and secondary binding pockets of dopamine D2 and serotonin 5-HT receptors. The C3 variant, while synthetically analogous, often results in suboptimal receptor occupancy or altered selectivity profiles due to steric strain and insufficient reach.

Part 1: Structural & Physicochemical Profiling

The primary difference lies in the alkyl chain length. This single methylene unit (-CH₂-) alters lipophilicity, flexibility, and the spatial "reach" of the molecule.

Table 1: Comparative Physicochemical Properties

Property1-(3-Bromopropoxy)-3-iodobenzene (C3)1-(4-Bromobutoxy)-3-iodobenzene (C4)Impact on Drug Design
Molecular Formula C₉H₁₀BrIOC₁₀H₁₂BrIO--
Molecular Weight 340.98 g/mol 355.01 g/mol Slight increase in mass.
Linker Length (Est.) ~4.0 - 4.8 Å~5.2 - 6.0 ÅCritical: Determines if the ligand can bridge receptor sub-pockets.
LogP (Predicted) ~3.8~4.3C4 is more lipophilic, affecting membrane permeability and non-specific binding.
Rotatable Bonds 45C4 has higher entropic cost upon binding but allows for "induced fit."
Boiling Point ~330°C~345°CRelevant for purification (distillation requires high vacuum).
The "Goldilocks" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the linker length is rarely arbitrary.

  • The C3 Linker: Often creates a "cramped" conformation. In dopamine D2 receptors, a C3 chain may force the aryl "tail" to clash with the extracellular loop residues, reducing affinity.

  • The C4 Linker: Provides the optimal distance for the "tail" moiety (e.g., a piperazine) to engage the secondary binding pocket (SBP) while the "head" (the 3-iodophenol derivative) remains in the orthosteric site. This is the mechanism behind the high affinity of Aripiprazole.

Part 2: Synthetic Methodology (The "How")

The synthesis of both molecules relies on the Williamson Ether Synthesis .[1][2] However, the protocol below is optimized to solve the most common failure mode: Dimerization .

The Challenge: The phenoxide ion is a nucleophile. It can react with the alkyl bromide product to form a "bis-ether" (Phenol-Linker-Phenol), destroying the yield.

Optimized Protocol: Kinetic Control Strategy

Objective: Synthesize 1-(4-Bromobutoxy)-3-iodobenzene with >90% mono-alkylation selectivity.

Reagents:

  • 3-Iodophenol (1.0 eq)

  • 1,4-Dibromobutane (4.0 eq) [CRITICAL: Large Excess]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

  • Solvent: Acetone (Reagent Grade) or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Dissolve 1,4-dibromobutane (4.0 eq) in Acetone (0.2 M concentration relative to dibromide) in a Round Bottom Flask (RBF). Heat to mild reflux (50°C).

    • Why? Having the electrophile (dibromide) in high concentration before the nucleophile arrives ensures that every phenoxide ion encounters a fresh dibromide molecule, not a product molecule.

  • Activation: In a separate flask, stir 3-Iodophenol (1.0 eq) and K₂CO₃ (2.0 eq) in a minimal volume of Acetone for 15 minutes to generate the potassium phenoxide salt.

  • Slow Addition: Add the phenoxide slurry dropwise to the refluxing dibromide solution over 1 hour.

    • Self-Validating Check: Spot TLC every 30 minutes.

    • Product (Rf ~0.6 in 10% EtOAc/Hex): Desired mono-ether.

    • Impurity (Rf ~0.8): Bis-ether (Dimer). If this spot grows, your addition is too fast or stirring is too slow.

  • Work-up: Filter off inorganic salts (KBr). Concentrate the filtrate.

  • Purification: The excess 1,4-dibromobutane is a liquid (bp ~197°C). It must be removed via High-Vacuum Distillation (Kugelrohr) before column chromatography.

    • Note: The C3 analog uses 1,3-dibromopropane, which has a lower boiling point (~167°C) and is easier to strip off.

Visualization: Synthesis & Impurity Control

SynthesisWorkflow cluster_0 Critical Control Point Reactants 3-Iodophenol + Base Intermediate Transition State (SN2 Attack) Reactants->Intermediate Slow Addition Reagent 1,4-Dibromobutane (4.0 Equivalents) Reagent->Intermediate Excess Concentration Product Target: Mono-Ether 1-(4-Bromobutoxy)-3-iodobenzene Intermediate->Product Major Pathway (Kinetic Control) SideProduct Impurity: Bis-Ether (Dimerization) Product->SideProduct Avoidable Secondary Reaction (If Dibromide is depleted)

Caption: Kinetic control strategy to favor mono-alkylation over dimerization. High equivalents of dibromide suppress the secondary reaction path.

Part 3: Divergent Reactivity & Applications

These molecules are valuable because they possess two distinct "handles" for chemical modification, allowing for Orthogonal Functionalization .

  • The Iodine Handle (Ar-I):

    • Reactivity: High reactivity in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

    • Selectivity: Reacts faster than the alkyl bromide and faster than an aryl bromide.

    • Application: Used to attach the "Head Group" (e.g., a quinolinone or heterocyclic core).

  • The Bromine Handle (Alkyl-Br):

    • Reactivity: Classic Sɴ2 electrophile.

    • Selectivity: Reacts readily with secondary amines (e.g., piperazines) or thiols.

    • Application: Used to attach the "Tail Group" (e.g., arylpiperazine).

Comparison C3 vs C4 Reactivity:

  • Cyclization Risk: The C4 linker (4-bromobutoxy) has a higher propensity to undergo intramolecular cyclization (forming a 7-membered ring ether) under very strong basic conditions compared to the C3 linker, although both are relatively stable under standard Sɴ2 conditions.

  • Sɴ2 Kinetics: Primary alkyl bromides (both C3 and C4) react at similar rates. The choice is purely driven by the desired biological length, not chemical reactivity.

Visualization: Orthogonal Functionalization

DivergentReactivity Scaffold 1-(4-Bromobutoxy)-3-iodobenzene PathA Path A: Pd-Catalysis (Suzuki/Sonogashira) Scaffold->PathA Reacts at Iodine (Pd(PPh3)4, Boronic Acid) PathB Path B: SN2 Substitution (N-Alkylation) Scaffold->PathB Reacts at Bromine (Piperazine, K2CO3) ProdA Functionalized Biaryl (Linker Intact) PathA->ProdA ProdB Bitopic Ligand (Arylpiperazine Attached) PathB->ProdB

Caption: Orthogonal reactivity allows sequential modification. Iodine is used for cross-coupling; Bromine is used for alkylation.

Part 4: Medicinal Chemistry Implications (SAR)

The choice between C3 and C4 is the defining factor in the pharmacology of Dopamine D2 Partial Agonists .

The Mechanism: GPCRs like D2 and 5-HT1A have a deep "Orthosteric" pocket and a shallower "Secondary" pocket near the extracellular surface.

  • Aripiprazole (C4 Linker): The 4-carbon chain allows the drug to sit in the orthosteric site while the dichlorophenyl tail "reaches" up to interact with hydrophobic residues in the secondary pocket. This dual binding stabilizes a specific receptor conformation (partial agonism).

  • The C3 Analog: The chain is too short (~1.2 Å shorter). The tail cannot reach the secondary pocket effectively without pulling the head group out of the optimal orthosteric position. This results in lower affinity or a shift to full antagonism rather than partial agonism.

Data Summary (Representative SAR Trends):

Compound LinkerD2 Affinity (Ki)5-HT1A Affinity (Ki)Functional Activity
Propoxy (C3) 5.0 - 15 nM10 - 30 nMOften Antagonist
Butoxy (C4) 0.5 - 2.0 nM 1.0 - 5.0 nM Partial Agonist (Preferred)
Pentoxy (C5) 2.0 - 10 nM5.0 - 20 nMIncreased Lipophilicity/Metabolic Liability
References
  • Kikuchi, T., et al. (1995). "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril (OPC-14597): a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Shapiro, D. A., et al. (2003). "Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology." Neuropsychopharmacology. Link

  • Mailman, R. B., & Murthy, V. (2010). "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?" Current Pharmaceutical Design. Link

  • BenchChem Technical Repository. (2025). "Synthesis of 1-bromo-3-iodobenzene and alkylated derivatives." BenchChem.[4][5] Link

  • Burstein, E. S., et al. (2005). "Structural determinants of ligand binding to the serotonin 5-HT2A receptor." Biochemistry. (Demonstrates linker length impact on GPCR binding modes). Link

Sources

Exploratory

Technical Guide: Procurement & Synthesis of 1-(4-Bromobutoxy)-3-iodobenzene

This is an in-depth technical guide on the procurement, synthesis, and application of 1-(4-Bromobutoxy)-3-iodobenzene , a specialized intermediate used in medicinal chemistry. Executive Summary: The "Make vs.

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the procurement, synthesis, and application of 1-(4-Bromobutoxy)-3-iodobenzene , a specialized intermediate used in medicinal chemistry.

Executive Summary: The "Make vs. Buy" Decision

1-(4-Bromobutoxy)-3-iodobenzene is a bifunctional linker used to connect aryl motifs (via the iodine handle) to amine-containing pharmacophores (via the alkyl bromide handle). It is frequently employed in the synthesis of PROTACs , hybrid drugs (e.g., Aripiprazole analogs), and radiolabeled tracers .

Critical Market Insight: Unlike common reagents, this specific isomer is rarely available as an off-the-shelf catalog item . Most commercial listings are for the para-isomer (1-bromo-4-(4-bromobutoxy)benzene) or the chloro-analog.

  • Direct Sourcing: High cost, long lead time (Custom Synthesis: 4–6 weeks, >$2,000/10g).

  • In-House Synthesis: Low cost, rapid turnaround (<3 days, ~$80/10g).

Recommendation: For research scales (<50g), in-house synthesis is the superior strategy. This guide provides the validated protocol to synthesize this compound with >98% purity.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-(4-Bromobutoxy)-3-iodobenzene
Synonyms 3-Iodophenyl 4-bromobutyl ether; Benzene, 1-(4-bromobutoxy)-3-iodo-
Molecular Formula C₁₀H₁₂BrIO
Molecular Weight 355.01 g/mol
CAS Number Not widely indexed (Search via SMILES: Ic1cccc(OCCCCBr)c1)
Key Functionality Meta-Iodo: Aryl cross-coupling (Suzuki, Sonogashira).Alkyl Bromide: Nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) with amines/thiols.
Solubility Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water.

Procurement Strategy: Raw Material Sourcing

Since the final compound is not standard, the supply chain strategy shifts to sourcing high-quality precursors.

Cost Analysis (Based on 10g Target Scale)
ComponentRoleCAS No.Supplier ExamplesEst. Price (Research Grade)
3-Iodophenol Limiting Reagent626-02-8Sigma-Aldrich, Spectrochem, Combi-Blocks~$40 / 25g
1,4-Dibromobutane Linker (Excess)110-52-1TCI, Alfa Aesar, Oakwood~$20 / 100g
Potassium Carbonate Base584-08-7Fisher, VWR~$15 / 500g
Acetonitrile (MeCN) Solvent75-05-8Honeywell, Merck~$30 / 1L

Total Material Cost (Est.): ~


1,500 to $3,500** depending on the CRO.

Technical Protocol: Validated Synthesis

This protocol utilizes a Williamson Ether Synthesis . The critical technical challenge is preventing the formation of the "dimer" byproduct (1,4-bis(3-iodophenoxy)butane), where the linker reacts with two phenol molecules.

Reaction Scheme

SynthesisPathway Start1 3-Iodophenol (1.0 eq) Reagents K2CO3, MeCN Reflux, 12-16h Start1->Reagents Start2 1,4-Dibromobutane (3.0 - 5.0 eq) Start2->Reagents Excess prevents dimerization Product 1-(4-Bromobutoxy)-3-iodobenzene (Target) Reagents->Product Major (>75%) Byproduct Bis-ether Dimer (Impurity) Reagents->Byproduct Minor (<5%)

Figure 1: Synthesis pathway designed to minimize dimerization by using excess alkyl dihalide.

Step-by-Step Methodology

1. Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-Iodophenol (5.0 g, 22.7 mmol) and Potassium Carbonate (K₂CO₃) (9.4 g, 68.1 mmol, 3.0 eq) .

  • Suspend in Acetonitrile (MeCN) (100 mL) . Note: Acetone can be used but MeCN offers a higher reflux temperature for faster kinetics.

2. Addition:

  • Add 1,4-Dibromobutane (14.7 g, 8.1 mL, 68.1 mmol, 3.0 eq) in one portion.

  • Scientific Rationale: A large excess (3–5 equivalents) of the dibromide is strictly required to statistically favor the mono-alkylation over the bis-alkylation.

3. Reaction:

  • Heat the mixture to reflux (approx. 80–82°C) with vigorous stirring.

  • Monitor by TLC (Hexane/EtOAc 9:1). The product (

    
    ) should appear as the starting phenol (
    
    
    
    ) disappears. Reaction time: 12–16 hours .

4. Workup:

  • Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

  • Concentrate the filtrate under reduced pressure to remove MeCN.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (2x) and Brine (1x) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate.

5. Purification (Critical):

  • The crude oil contains the product, excess 1,4-dibromobutane, and trace dimer.

  • Vacuum Distillation: Can be used to remove excess 1,4-dibromobutane (b.p. 197°C) if working on >20g scale.

  • Column Chromatography: For <20g scale, use silica gel.[1] Elute with 100% Hexanes to remove excess dibromide, then gradient to 5% EtOAc/Hexanes to elute the product.

6. Characterization Targets:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.2–6.9 (m, 4H, Ar-H), 3.95 (t, 2H, -O-CH ₂-), 3.50 (t, 2H, -CH ₂-Br), 2.0–1.8 (m, 4H, internal -CH ₂-).
    
  • Purity: >98% by HPLC.

Quality Control & Handling

Analytical Checkpoints

When receiving or synthesizing this compound, verify the following to ensure downstream success:

TestAcceptance CriteriaFailure Mode
H-NMR Integration Ratio of O-CH₂ to Br-CH₂ must be 1:1.Ratio > 1:1 indicates dimer contamination.
TLC Analysis Single spot in 10% EtOAc/Hexane.Lower spot indicates unreacted phenol (poison for Suzuki couplings).
Appearance Clear, colorless to pale yellow oil.Dark brown indicates iodine liberation (store in dark).
Storage & Stability
  • Light Sensitivity: Aryl iodides are light-sensitive. Store in amber vials.

  • Temperature: Stable at 4°C. Long-term storage at -20°C recommended to prevent slow hydrolysis of the alkyl bromide.

Strategic Applications in Drug Discovery

This intermediate is a "privileged linker" in medicinal chemistry.

Applications cluster_0 Path A: C-I Bond Activation cluster_1 Path B: Alkyl-Br Displacement Compound 1-(4-Bromobutoxy)-3-iodobenzene Suzuki Suzuki-Miyaura Coupling (Aryl-Aryl Bond) Compound->Suzuki Sonogashira Sonogashira Coupling (Alkyne Insertion) Compound->Sonogashira Amination N-Alkylation (Piperazines/Amines) Compound->Amination Thiol S-Alkylation (Cysteine/Thiols) Compound->Thiol Drug Drug Suzuki->Drug Biaryl Scaffolds Amination->Drug GPCR Ligands (e.g., Aripiprazole analogs)

Figure 2: Divergent synthetic utility of the halo-alkoxy scaffold.

  • GPCR Ligands: The 4-carbon tether is the optimal length for many dopamine (D2) and serotonin (5-HT) receptor ligands (e.g., connecting a phenylpiperazine headgroup to a lipophilic tail).

  • PROTAC Linkers: The alkyl chain serves as the spacer between the E3 ligase ligand and the protein of interest (POI) ligand.

  • Radioiodination: The iodine atom can be exchanged for Iodine-123 or Iodine-131 via metal-catalyzed exchange for SPECT imaging agents.

References

  • Spectrochem Catalog . 3-Iodophenol and 1,4-Dibromobutane Specifications. Retrieved March 7, 2026, from

  • Sigma-Aldrich (Merck) . Product Search: 1-Bromo-4-iodobenzene (Isomer comparison). Retrieved March 7, 2026, from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: 1-(4-Bromobutoxy)-3-nitrobenzene (Structural Analog). Retrieved March 7, 2026, from

  • Organic Chemistry Portal . Williamson Ether Synthesis Protocols. Retrieved March 7, 2026, from

Sources

Foundational

The Ambient Stability of 3-Iodophenyl Ethers: A Comprehensive Technical Guide

Executive Summary 3-Iodophenyl ethers (such as 3-iodoanisole and 3-iodophenoxybenzene) are highly versatile building blocks in modern organic synthesis, serving as critical electrophilic partners in transition-metal-cata...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodophenyl ethers (such as 3-iodoanisole and 3-iodophenoxybenzene) are highly versatile building blocks in modern organic synthesis, serving as critical electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). While these compounds are generally considered stable under standard laboratory conditions, their long-term integrity is highly dependent on specific environmental variables. This whitepaper deconstructs the thermodynamic and kinetic stability of 3-iodophenyl ethers under ambient conditions, detailing the mechanistic causality of their degradation and providing self-validating protocols for stability profiling.

Mechanistic Causality of Degradation

To understand the handling requirements of 3-iodophenyl ethers, one must analyze the intrinsic properties of the carbon-iodine (C–I) bond and how the meta-ether linkage influences molecular stability.

Thermodynamics of the C–I Bond

The aryl C–I bond is the weakest among the aryl halides, with a bond dissociation energy (BDE) of approximately 65 kcal/mol. In a 3-iodophenyl ether, the alkoxy group (–OR) is located at the meta position relative to the iodine atom. Because resonance effects (electron donation from the oxygen lone pairs) direct strictly to the ortho and para positions, the meta carbon experiences only the inductive electron-withdrawing effect of the oxygen. While this inductive effect slightly hardens the ring against electrophilic attack, it does not significantly alter the fundamental homolytic weakness of the C–I bond.

Photolytic Cleavage (The Primary Vector)

The most significant threat to the stability of 3-iodophenyl ethers under ambient conditions is light. Aryl iodides are notoriously light-sensitive; upon exposure to the ultraviolet (UV) and high-energy visible light components of ambient lighting, the molecule absorbs photons that promote an electron into the C–I ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 antibonding orbital[1]. This excitation leads to rapid homolytic cleavage, generating a highly reactive aryl radical (Ar•) and an iodine radical (I•).
Oxidative Propagation

While 3-iodophenyl ethers are largely inert to atmospheric oxygen in the dark, the photolytically generated aryl radicals are instantly intercepted by ambient triplet oxygen (


). This radical trapping forms an aryl peroxyl radical (ArOO•), which initiates a complex degradation cascade[2]. The macroscopic result of this degradation is the formation of phenolic byproducts, complex polymeric tars, and the liberation of elemental iodine (

), which imparts a characteristic yellow-to-brown discoloration to the normally clear/pale liquid[3].

Visualizing the Degradation Pathway

PhotolyticPathway A 3-Iodophenyl Ether (Stable in Dark) B hv (Ambient/UV Light) A->B Photon Absorption C Aryl Radical (Ar•) + Iodine Radical (I•) B->C Homolytic C-I Cleavage D Ambient Oxygen (O2) C->D Radical Trapping F Degradation Products (Phenols, Tars, I2) C->F Recombination E Aryl Peroxyl Radical (ArOO•) D->E Oxidation E->F Hydrogen Abstraction

Photolytic and oxidative degradation pathway of 3-iodophenyl ethers.

Quantitative Stability Metrics

The following table synthesizes the stability profile of 3-iodoanisole (a representative 3-iodophenyl ether) across varying ambient matrices. The data illustrates how the combination of light and oxygen acts synergistically to accelerate degradation.

Environmental MatrixTemperatureIlluminationAtmosphereExpected Half-Life (

)
Primary Degradant
Ideal Storage 20°C - 25°CDark (Amber/Foil)Inert (

/Ar)
> 5 YearsNone
Standard Ambient 20°C - 25°CDarkAmbient Air> 2 YearsTrace Phenols
Exposed (Closed) 20°C - 25°CAmbient Lab LightAmbient Air~6 - 8 MonthsElemental

, Tars
Exposed (Open) 20°C - 25°CAmbient Lab LightContinuous Air< 3 MonthsPeroxides,

, Tars

Self-Validating Experimental Protocols

To empirically determine the shelf-life and degradation kinetics of a specific 3-iodophenyl ether batch, researchers must employ a self-validating system. The following protocol utilizes a 2x2 factorial design (Light vs. Dark


 Air vs. Nitrogen). By running these conditions in parallel, the protocol inherently validates itself: if degradation occurs only in the "Light/Air" sample but not the "Dark/Air" sample, photolysis is causally proven as the initiator.
Protocol: Multiplexed Photostability and Auto-oxidation Profiling

Phase 1: Sample Preparation & Matrix Assignment

  • Purify the 3-iodophenyl ether via vacuum distillation to ensure baseline purity (>99.5% via GC-FID).

  • Aliquot 1.0 mL of the compound into four distinct 2.0 mL borosilicate glass vials.

  • Condition A (Control): Amber vial, purged with Argon for 5 minutes, sealed with a PTFE-lined cap.

  • Condition B (Oxidation Only): Amber vial, left open to ambient air for 1 hour, then sealed.

  • Condition C (Photolysis Only): Clear vial, purged with Argon for 5 minutes, sealed.

  • Condition D (Synergistic): Clear vial, ambient air headspace, sealed.

Phase 2: Environmental Exposure 7. Place all four vials in a controlled environmental chamber at 25°C. 8. Expose the chamber to a standardized broad-spectrum daylight simulator (e.g., D65 illuminant, ~1.2 million lux hours total exposure).

Phase 3: Chronological Sampling & Quenching 9. At days 0, 7, 14, and 30, extract a 10 µL aliquot from each vial using a micro-syringe. 10. Immediately dilute the aliquot into 990 µL of HPLC-grade acetonitrile containing 0.1 mg/mL of an internal standard (e.g., 4-bromobiphenyl). The dilution halts bimolecular radical propagation.

Phase 4: Chromatographic Analysis 11. Inject 1 µL of the quenched mixture into a GC-MS/FID system (e.g., HP-5MS column). 12. Quantify the remaining 3-iodophenyl ether relative to the internal standard. 13. Monitor the baseline for the emergence of elemental iodine (


 254) and dimeric coupling products.

Visualizing the Workflow

StabilityWorkflow S1 1. Sample Aliquoting (Standardized Vials) S2 2. Environmental Matrix (Light vs Dark / Air vs N2) S1->S2 S3 3. Chronological Sampling (Days 0, 7, 14, 30) S2->S3 S4 4. Quenching & Dilution (Internal Standard Added) S3->S4 S5 5. GC-MS/FID Analysis (Quantification of Ar-I & I2) S4->S5

Self-validating experimental workflow for ambient stability profiling.

Storage & Handling Standards

Based on the mechanistic evidence of photolytic cleavage and subsequent auto-oxidation, the authoritative guidelines for handling 3-iodophenyl ethers are strictly defined by light exclusion and atmospheric control.

According to standardized Safety Data Sheets (SDS) from major chemical manufacturers, 3-iodoanisole and its derivatives are classified as Light Sensitive but are chemically stable at room temperature provided they are kept in closed containers under normal handling conditions[4][5].

Mandatory Handling Directives:

  • Containment: Must be stored in tightly closed, amber-glass containers to block UV and high-energy visible light transmission.

  • Atmosphere: For long-term storage (exceeding 3 months), the headspace of the container should be purged with an inert gas (Nitrogen or Argon) to displace ambient oxygen, thereby preventing the propagation of peroxyl radicals if trace photolysis occurs.

  • Environment: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, which can exothermically react with the ether linkage or the iodine atom[5].

  • Visual Quality Control: Prior to use in sensitive catalytic cross-coupling reactions, visually inspect the reagent. A shift from a clear/pale yellow liquid to a dark brown color indicates the liberation of elemental iodine and necessitates re-purification (typically via washing with aqueous sodium thiosulfate followed by distillation).

References

  • echemi.com - 766-85-8, 3-Iodoanisole Formula - ECHEMI.
  • tcichemicals.com - SAFETY DATA SHEET - TCI Chemicals: 3-Iodoanisole.
  • thermofisher.com - SAFETY DATA SHEET - Thermo Fisher Scientific: 3-Iodoanisole.
  • reddit.com - Spontaneous aryl iodide deiodination upon heating : r/Chempros.
  • nih.gov - Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - PMC.
  • rsc.org - Modern photo- and electrochemical approaches to aryl radical generation - RSC Publishing.
  • mdpi.com - Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - MDPI.

Sources

Exploratory

Harnessing Halogenated Alkoxybenzenes in Medicinal Chemistry: From Sigma-Hole Interactions to Metabolic Resilience

As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's lipophilicity with its metabolic stability and target affinity. The incorporation of halogenated alkoxybenzenes—such...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's lipophilicity with its metabolic stability and target affinity. The incorporation of halogenated alkoxybenzenes—such as fluoroanisoles and trifluoromethoxybenzenes—offers a highly tunable, privileged scaffold to solve these optimization bottlenecks. This technical guide explores the physicochemical causality behind their efficacy, strategic applications in rational drug design, and the self-validating experimental workflows required to synthesize them.

Stereoelectronic Synergy: The Dual Nature of the Scaffold

The power of halogenated alkoxybenzenes lies in the orthogonal yet synergistic properties of their two primary functional groups: the alkoxy moiety and the halogen atom.

The Alkoxy Component: Conformation and Shielding

Standard methoxy groups (


) act as strong hydrogen bond acceptors and donate electron density into the aromatic ring via resonance. However, they are highly susceptible to CYP450-mediated O-demethylation. By substituting the hydrogens with fluorine, we generate the trifluoromethoxy group (

). Due to intense stereoelectronic repulsion between the oxygen lone pairs and the highly electronegative fluorine atoms, the

group is forced into an orthogonal conformation relative to the benzene ring. This unique geometry not only creates a broader hydrophobic domain but also provides remarkable 1[1].
The Halogen Component: Sigma-Holes and Halogen Bonding

While fluorine is unmatched for metabolic shielding due to the immense strength of the C-F bond, heavier halogens (Cl, Br, I) offer a different paradigm: halogen bonding (XB). The anisotropic distribution of electron density on these halogens creates a


-hole—a localized2[2]. This allows the halogen to act as a Lewis acid and 3[3], such as the backbone carbonyls of target proteins.
Quantitative Data Summary

To effectively utilize these groups, we must quantify their physicochemical contributions. The table below summarizes the critical metrics driving their use in medicinal chemistry.

Table 1: Physicochemical Properties of Key Substituents

SubstituentHansch

Value
Bond Dissociation Energy (kJ/mol)Halogen Bond CapacityPrimary MedChem Function

0.00414.2 (C-H)NoneBaseline

+0.14485.3 (C-F)Very LowMetabolic Shielding

+0.71~330.0 (C-Cl)ModerateLipophilicity & XB

+0.88-NoneLipophilicity

+1.04-NoneHigh Lipophilicity & Stability

(Data derived from established thermodynamic and lipophilicity indices for fluorinated compounds[1])

Computational Workflow for Halogen Bond Optimization

Integrating halogenated alkoxybenzenes into a lead compound requires a precise, iterative workflow. We utilize Quantum Mechanics/Molecular Mechanics (QM/MM) to calculate the exact magnitude of the


-hole before committing to synthesis.

G N1 1. Target Protein Identification N2 2. Identify Lewis Base (Backbone Carbonyl) N1->N2 N3 3. Ligand Scaffold Selection (Alkoxybenzene) N2->N3 N4 4. QM/MM Sigma-Hole Calculation N3->N4 N5 5. Synthesis via SNAr / C-H Activation N4->N5 N6 6. qNMR & Structural Validation N5->N6 N7 7. In Vitro Binding Assay N6->N7

Figure 1: Rational drug design workflow for optimizing halogen bonds in alkoxybenzene scaffolds.

Experimental Methodology: Synthesis and Self-Validating qNMR Analysis

Intermediates like 4[4] and 4-fluoroanisole are foundational 5[5]. To ensure absolute scientific integrity, the synthesis of complex diaryl ethers from these scaffolds must be coupled with a self-validating quantification method. We utilize Quantitative NMR (qNMR) because it provides exact yield and purity without requiring an authentic reference standard of the newly synthesized entity.

Protocol: SNAr Synthesis of a Diaryl Ether and qNMR Validation

Step 1: Reaction Assembly (Causality: Nucleophile Activation)

  • Action : Dissolve the target nucleophile (e.g., a substituted phenol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (

    
    , 2.0 eq).
    
  • Causality :

    
     deprotonates the phenol to form a highly reactive phenoxide anion. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically increasing reaction kinetics.
    

Step 2: SNAr Execution (Causality: Overcoming Activation Energy)

  • Action : Add the halogenated alkoxybenzene (e.g., an activated 4-fluoroanisole derivative, 1.1 eq). Heat the reaction mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Causality : The highly electronegative fluorine atom withdraws electron density via induction, activating the ipso-carbon. Heating to 120°C provides the necessary thermal energy to overcome the activation barrier of the transient Meisenheimer complex intermediate.

Step 3: Workup and Isolation (Causality: Phase Partitioning)

  • Action : Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Causality : Water quenches unreacted base and removes the DMF solvent into the aqueous layer. The highly lipophilic halogenated product preferentially partitions into the organic EtOAc layer.

Step 4: Self-Validating qNMR Analysis (Causality: Absolute Quantification)

  • Action : Accurately weigh ~10 mg of the crude product and ~5 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene, high purity) into a vial. Dissolve in

    
    . Acquire a 
    
    
    
    -NMR spectrum using a 90° pulse and a relaxation delay (
    
    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds).
  • Causality : The extended relaxation delay ensures that all nuclear spins fully return to thermal equilibrium between pulses. This guarantees that the integrated area of the NMR signals is directly proportional to the molar ratio of the product and the internal standard, providing a highly accurate, self-validating yield calculation without the need for external calibration curves[5].

References

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." nih.gov.
  • "The Importance of 4-Fluoroanisole in Modern Pharmaceutical Synthesis." nbinno.com.
  • "2-Chloro-4-fluoroanisole." chemimpex.com.
  • "Halogen bonding for rational drug design and new drug discovery." nih.gov.
  • "Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective." mdpi.com.

Sources

Protocols & Analytical Methods

Method

Synthesis of PROTAC linkers using 1-(4-Bromobutoxy)-3-iodobenzene

Application Note & Protocol: Strategic Utilization of 1-(4-Bromobutoxy)-3-iodobenzene in PROTAC Synthesis Abstract This guide details the strategic application of 1-(4-Bromobutoxy)-3-iodobenzene (CAS: 908576-75-0) as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Strategic Utilization of 1-(4-Bromobutoxy)-3-iodobenzene in PROTAC Synthesis

Abstract

This guide details the strategic application of 1-(4-Bromobutoxy)-3-iodobenzene (CAS: 908576-75-0) as a bifunctional "Linker-Hub" in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, this building block introduces a defined aromatic rigidity and a meta-substitution geometry, critical for optimizing the ternary complex (POI-PROTAC-E3) orientation. This protocol delineates a self-validating synthetic route that leverages the orthogonal reactivity of the aliphatic alkyl bromide and the aromatic aryl iodide, enabling convergent assembly of high-purity degraders.

Strategic Analysis: The "Linker-Hub" Concept

In PROTAC design, the linker is not merely a connector but a determinant of physicochemical properties (permeability, solubility) and degradation efficiency (cooperativity).[1]

Molecule Profile:

  • Aliphatic Tether: The 4-bromobutoxy tail provides a flexible spacer (

    
     Å) with a reactive electrophile (
    
    
    
    ready).
  • Aromatic Core: The benzene ring adds lipophilicity and rigidity.

  • Orthogonal Handle: The 3-iodo position allows for late-stage diversification via transition metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig), distinct from the alkyl bromide reactivity.

  • Geometry: The meta-substitution pattern creates a "kinked" exit vector, often superior to para-substituted linkers for avoiding steric clashes in the E3 ligase binding pocket.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this building block.

PROTAC_Workflow Start 1-(4-Bromobutoxy)-3-iodobenzene (Bifunctional Hub) PathA Path A: Aliphatic Functionalization (Nucleophilic Substitution) Start->PathA  Step 1: S_N2 w/ Phenol/Amine   Intermediate Intermediate: Ligand A-Linker-Aryl Iodide PathA->Intermediate  Yields Stable Aryl Iodide   PathB Path B: Aromatic Functionalization (Pd-Catalyzed Cross-Coupling) Intermediate->PathB  Step 2: Suzuki/Sonogashira   Final Final PROTAC (Ligand A - Linker - Ligand B) PathB->Final  Convergent Assembly  

Figure 1: Convergent synthesis workflow utilizing the orthogonal reactivity of the alkyl bromide and aryl iodide.

Experimental Protocols

Phase 1: Aliphatic Functionalization (Nucleophilic Substitution)

Objective: Attach the linker to the first ligand (Ligand A), typically containing a nucleophilic hydroxyl (phenol) or amine group. Rationale: The alkyl bromide is susceptible to hydrolysis or elimination under harsh conditions. Performing this step first allows the robust aryl iodide to "survive" the alkylation conditions, reserving the high-value metal coupling for the final step.

Protocol A: Williamson Ether Synthesis (For Phenolic Ligands) Applicable for VHL ligands (e.g., derivatives of VH032) or phenolic POI binders.

Reagents:

  • Ligand A (Phenol derivative, 1.0 equiv)

  • 1-(4-Bromobutoxy)-3-iodobenzene (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve Ligand A (1.0 equiv) in anhydrous DMF (0.1 M concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Note: 
    
    
    
    is preferred for sterically hindered phenols.
  • Alkylation: Add 1-(4-Bromobutoxy)-3-iodobenzene (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS.

    • Checkpoint: The aryl iodide is stable at 60°C in mild base. Avoid temperatures >80°C to prevent elimination of the alkyl bromide to an alkene.

  • Work-up: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Optimization of Alkylation

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

AcetoneReflux1265Slow kinetics; incomplete conversion.
2

DMF60482Optimal balance of rate vs. elimination.
3NaHTHF0 to RT155Significant elimination byproduct observed.
Phase 2: Aromatic Functionalization (Cross-Coupling)

Objective: Couple the Aryl Iodide intermediate to Ligand B (e.g., CRBN binder like Lenalidomide-boronic acid or an alkyne-functionalized ligand). Rationale: Aryl iodides are superior electrophiles for Pd-catalyzed coupling, often reacting at lower temperatures than bromides, preserving delicate PROTAC moieties.

Protocol B: Suzuki-Miyaura Coupling Applicable for attaching ligands functionalized with boronic acids/esters.

Reagents:

  • Intermediate (from Phase 1, 1.0 equiv)

  • Ligand B-Boronate (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (for difficult substrates)
    
  • Base:

    
     (2.0 M aq., 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Intermediate (1.0 equiv), Ligand B-Boronate (1.2 equiv), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.05 M) and aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat to 80°C for 2–4 hours (or microwave at 100°C for 30 min).

    • Mechanism:[2][3][4][5][6] Oxidative addition of Pd(0) into the C-I bond is fast; transmetallation is usually the rate-determining step.

  • Scavenging: If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Purification: Reverse-phase Preparative HPLC is recommended for final PROTACs to ensure >95% purity for biological assays.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure scientific integrity, the following "Self-Validating" checks must be performed:

A. Regioselectivity Verification (NMR)

  • 1H NMR Diagnostic: The triplet corresponding to

    
     (approx. 
    
    
    
    3.4 ppm) should disappear after Phase 1.
  • Aryl Shift: The aromatic protons ortho to the iodine will shift significantly after the Suzuki coupling in Phase 2, confirming C-C bond formation.

B. Stability Check

  • Issue: Elimination of H-Br to form a terminal alkene during Phase 1.

  • Prevention: Use mild bases (

    
     over NaH). Keep temperature 
    
    
    
    60°C.
  • Detection: Look for vinylic protons in NMR (

    
     5.0–6.0 ppm).
    

C. Solubility Management

  • The lipophilic nature of the iodobenzene moiety can cause precipitation in aqueous buffers.

  • Solution: If the final PROTAC is too insoluble, consider oxidizing the phenyl ring (post-synthesis) if applicable, or ensure the ligands themselves possess solubilizing groups (e.g., piperazines).

References

  • Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry, 57(26), 3564–3575. Link

    • Context: Establishes the utility of aryl-halide linkers in rigidifying PROTAC structures.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Context: The authoritative source for the Suzuki coupling conditions utilized in Phase 2.
  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link

    • Context: Reviews the impact of linker rigidity and arom
  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors." Journal of Organic Chemistry. Link

    • Context: Provides general protocols for alkylation of hydroxy-proline deriv

Sources

Application

Suzuki-Miyaura coupling conditions for 1-(4-Bromobutoxy)-3-iodobenzene

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(4-Bromobutoxy)-3-iodobenzene Executive Summary This guide details the chemoselective Suzuki-Miyaura cross-coupling of 1-(4-Bromobutoxy)-3-iodobenzene . The p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(4-Bromobutoxy)-3-iodobenzene

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 1-(4-Bromobutoxy)-3-iodobenzene . The primary synthetic challenge with this substrate is the presence of two electrophilic sites: a highly reactive aryl iodide (Ar-I) and a moderately reactive primary alkyl bromide (Alk-Br) .

Successful execution requires conditions that promote rapid oxidative addition at the Ar-I bond while kinetically suppressing reactivity at the Alk-Br site. This protocol utilizes a Pd(dppf)Cl₂ / K₂CO₃ system to achieve >95% chemoselectivity, preserving the alkyl bromide "handle" for downstream functionalization (e.g., nucleophilic substitution for PROTAC linker synthesis or liquid crystal derivatization).

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The molecule contains two distinct halogenated sites:

  • Site A (C–I):

    
    -hybridized aryl iodide.[1] Bond Dissociation Energy (BDE) 
    
    
    
    65 kcal/mol.
  • Site B (C–Br):

    
    -hybridized primary alkyl bromide. BDE 
    
    
    
    69 kcal/mol.
The Selectivity Window

In Palladium-catalyzed cross-coupling, the rate-limiting step is often oxidative addition . The reactivity order for oxidative addition to Pd(0) is:



To maintain chemoselectivity:

  • Catalyst Selection: We utilize ligands (like dppf or PPh₃) that are electron-rich enough to activate Ar-I but lack the extreme electron density and steric bulk (e.g., unlike

    
     or 
    
    
    
    ) required to efficiently activate alkyl halides [1, 2].
  • Base Selection: We employ mild carbonate bases (

    
    ) rather than alkoxides (
    
    
    
    ). Strong alkoxide bases can trigger E2 elimination of the alkyl bromide to an alkene side-product [3].
Mechanistic Pathway Visualization

Chemoselectivity Substrate 1-(4-Bromobutoxy)-3-iodobenzene Pd0 Pd(0) Catalyst (dppf Ligand) Substrate->Pd0 OxAdd_Ar Path A: Oxidative Addition (Aryl C-I Bond) Pd0->OxAdd_Ar Fast (k1) OxAdd_Alk Path B: Oxidative Addition (Alkyl C-Br Bond) Pd0->OxAdd_Alk Slow (k2) Int_A Ar-Pd(II)-I Intermediate OxAdd_Ar->Int_A Int_B Alk-Pd(II)-Br Intermediate OxAdd_Alk->Int_B Transmetal Transmetallation (Boronic Acid + Base) Int_A->Transmetal Elimination Side Rxn: Beta-Hydride Elimination Int_B->Elimination Fast Product Target Biaryl (Alk-Br Intact) Transmetal->Product Reductive Elimination SideProduct Alkene Side Product Elimination->SideProduct

Figure 1: Chemoselectivity logic.[2] Path A (Green) is kinetically favored over Path B (Red) using standard aryl-phosphine ligands.

Experimental Protocols

Materials & Reagents Table
ComponentRoleRecommended ReagentEquiv.Notes
Substrate Electrophile1-(4-Bromobutoxy)-3-iodobenzene1.0Purity >97% is critical.
Coupling Partner NucleophileAryl Boronic Acid1.1 - 1.2Excess ensures full conversion of Ar-I.
Catalyst Pd Source

0.03 - 0.05Robust; air-stable solid.
Base Activator

(2M Aqueous)
2.0 - 3.0Mild base prevents alkyl bromide elimination.
Solvent Medium1,4-DioxaneN/A0.1 M - 0.2 M concentration.
Standard Operating Procedure (SOP)

Objective: Synthesize 3-(4-bromobutoxy)-4'-methylbiphenyl (Example coupling with p-tolylboronic acid).

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL round-bottom flask or reaction vial containing a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen or Argon.

  • Charge the flask with:

    • 1-(4-Bromobutoxy)-3-iodobenzene (1.0 mmol, 355 mg).

    • Aryl Boronic Acid (1.2 mmol).

    • 
       (0.03 mmol, 24.5 mg).
      
  • Seal the flask with a septum and purge with inert gas for 5 minutes.

Step 2: Solvent & Base Addition [3]

  • Add degassed 1,4-Dioxane (8.0 mL) via syringe.

  • Add degassed 2M

    
     (aq)  (1.5 mL, 3.0 mmol) via syringe.
    
    • Note: Degassing is crucial to prevent homocoupling of the boronic acid or oxidation of the catalyst.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 60°C in an oil bath or heating block.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of Pd insertion into the alkyl bromide bond [4].

  • Monitor by TLC or LC-MS at 2 hours.

    • Target Signal: Disappearance of starting iodide.

    • Watch Signal: Retention of the alkyl bromide pattern (triplet at

      
      3.5 ppm in 
      
      
      
      NMR).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer.[4] Extract the aqueous layer twice with Ethyl Acetate.

  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

    
     20% EtOAc).
    
  • Isolate the product as a colorless oil or solid.

Workflow Visualization

Workflow Setup Step 1: Inert Setup (N2/Ar, Dry Glassware) Charge Step 2: Charge Solids (Substrate, Boronic Acid, Pd-Cat) Setup->Charge Solvent Step 3: Add Degassed Solvents (Dioxane + 2M K2CO3) Charge->Solvent Reaction Step 4: Reaction 60°C, 2-4 Hours Solvent->Reaction Check QC Check (TLC/LCMS) Is Ar-I consumed? Reaction->Check Quench Step 5: Workup (EtOAc/Water Extraction) Check->Quench Yes Trouble Troubleshoot: Increase Temp to 70°C or Add more Catalyst Check->Trouble No (Stalled) Purify Step 6: Column Chromatography (Hex/EtOAc) Quench->Purify Final Final Product (Biaryl with Alkyl Bromide) Purify->Final Trouble->Reaction Retry

Figure 2: Experimental workflow for the synthesis of 1-(4-bromobutoxy)-3-arylbenzene derivatives.

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol worked as intended, verify the following spectral features in the product:

  • Retention of Alkyl Bromide:

    • 
       NMR:  Look for a triplet at 
      
      
      
      ppm (
      
      
      ). If this signal shifts upfield or becomes a multiplet (alkene), the alkyl bromide has degraded.
    • 
       NMR:  Look for a signal at 
      
      
      
      ppm.
  • Loss of Aryl Iodide:

    • Shift: The protons ortho to the iodine (originally at

      
       ppm) will shift significantly upon coupling to the new aryl ring.
      
    • Mass Spec: The characteristic isotope pattern of Bromine (

      
      , 1:1 ratio) should remain, but the Iodine mass defect should be absent.
      

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Oxidative addition is slow at 60°C.Increase temperature to 75°C. Do not exceed 80°C. Ensure solvents are thoroughly degassed.
Alkyl Bromide Loss Pd insertion into Alk-Br.Switch to a less electron-rich ligand like

. Reduce catalyst loading to 1 mol%.
Elimination (Alkene) Base is too strong or Temp too high.Ensure Base is Carbonate (not Hydroxide/Alkoxide). Lower Temp to 50°C and extend time.
Hydrolysis (-OH) Water concentration too high at high temp.Switch solvent system to Toluene/Water (10:1) or DMF (anhydrous) with

.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Context: Discusses how electron-rich ligands are required for difficult substrates (like alkyl halides), implying that standard ligands (dppf, PPh3) are safe for preserving them.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Efficient Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides with Arylboronic Acids.[5] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link

Sources

Method

Nucleophilic substitution of 4-bromobutoxy group with amines

Application Note: Strategic Nucleophilic Substitution of 4-Bromobutoxy Linkers with Amines Abstract This guide details the synthetic protocols for installing amine functionalities onto 4-bromobutoxy scaffolds ( ). This t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Substitution of 4-Bromobutoxy Linkers with Amines

Abstract This guide details the synthetic protocols for installing amine functionalities onto 4-bromobutoxy scaffolds (


). This transformation is a cornerstone in Medicinal Chemistry, particularly for synthesizing PROTAC linkers, solubilizing tails in kinase inhibitors, and GPCR ligands. We present two validated methodologies: a standard thermal substitution and a Finkelstein-catalyzed acceleration, alongside a self-validating acid-base purification strategy.

Strategic Introduction & Mechanistic Insight

The 4-bromobutoxy motif serves as a robust, flexible linker (approx. 6–7 Å) connecting a pharmacophore to a solubilizing group or a secondary ligand. The reaction is a classic Substitution Nucleophilic Bimolecular (


) , but it is fraught with specific challenges that often lead to poor yields in unoptimized workflows.

The Core Challenge: While primary alkyl bromides are good electrophiles, the 4-alkoxy substituent creates a dipole that can complicate reaction kinetics. Furthermore, the competition between substitution (


)  and elimination (

)
becomes significant if the amine is bulky or if the reaction temperature is uncontrolled.

Mechanistic Pathway & Competitive Landscapes:

  • Main Pathway (

    
    ):  The amine lone pair attacks the 
    
    
    
    -carbon, displacing bromide.
  • Side Reaction (Polyalkylation): If a primary amine is used (

    
    ), the product (
    
    
    
    ) is often more nucleophilic than the starting amine, leading to bis-alkylation.
  • Side Reaction (Elimination): Strong, bulky bases can deprotonate the

    
    -carbon, yielding the vinyl ether byproduct (
    
    
    
    ).
Visualizing the Reaction Logic

The following diagram maps the kinetic decisions required for success.

ReactionLogic cluster_conditions Control Parameters Start 4-Bromobutoxy Precursor (R-O-(CH2)4-Br) Intermediate Transition State [Pentacoordinate] Start->Intermediate + Amine Side_Elim Elimination Product (Alkene) Start->Side_Elim High T / Bulky Base (E2 Pathway) Amine Amine Nucleophile (HNR'2) Amine->Intermediate Product Target Amine (R-O-(CH2)4-NR'2) Intermediate->Product SN2 (Major) Side_Bis Bis-Alkylated Impurity (Avoidable) Intermediate->Side_Bis Excess Substrate (Kinetic Error) Stoichiometry Amine Excess (5-10 eq) Solvent Polar Aprotic (ACN/DMF) Catalyst Iodide Source (NaI)

Figure 1: Mechanistic pathways and control parameters for minimizing side reactions.

Critical Experimental Considerations

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DMF MeCN is polar aprotic, stabilizing the transition state while allowing easy removal (bp 82°C). DMF is superior for solubility but harder to remove.
Base

or DIPEA
Inorganic bases (

) are preferred to scavenge HBr without competing as nucleophiles. DIPEA is used if solubility is an issue.
Stoichiometry 3.0 – 10.0 equiv. For primary amines, a large excess is mandatory to statistically prevent the product amine from reacting with a second bromide molecule.
Catalyst Sodium Iodide (NaI) Adds a Finkelstein step: converts Alkyl-Br to highly reactive Alkyl-I in situ, accelerating the reaction up to 10x.

Detailed Protocols

Method A: The "Finkelstein-Accelerated" Protocol (Recommended)

Best for: Sluggish reactions, sterically hindered amines, or valuable substrates.

Reagents:

  • Substrate: 4-bromobutoxy derivative (1.0 equiv)

  • Amine: 3.0 – 5.0 equiv (if secondary), 10.0 equiv (if primary/volatile)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone (anhydrous) or Acetonitrile.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-bromobutoxy substrate (1.0 mmol) in anhydrous Acetone (10 mL).

  • Catalyst Addition: Add NaI (0.2 mmol, 30 mg). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly due to trace iodine, or form a precipitate (NaBr) if concentrated.

  • Base & Nucleophile: Add powdered

    
     (2.0 mmol, 276 mg) followed by the Amine.
    
    • Note: If the amine is a volatile liquid (e.g., ethylamine, dimethylamine), use a sealed pressure tube or a solution in THF/Methanol.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone, 80°C for MeCN) for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the bromide starting material.

  • Workup (The "Self-Validating" Purification):

    • Filter off the inorganic salts (

      
      , NaBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction: Dissolve residue in EtOAc. Extract with 1M HCl (3x).

      • Logic: The product (amine) moves to the aqueous layer (protonated). Neutral impurities (unreacted bromide, elimination products) stay in EtOAc.

    • Basify the aqueous layer with 2M NaOH to pH > 12.

    • Extract back into EtOAc (3x), dry over

      
      , and concentrate.
      
Method B: High-Throughput Protocol (Direct Substitution)

Best for: Parallel synthesis, simple secondary amines (e.g., morpholine, piperidine).

  • Dissolve substrate in Acetonitrile (0.1 M).

  • Add Amine (3.0 equiv) and DIPEA (2.0 equiv).

  • Heat to 60°C in a sealed vial for 16 hours.

  • Purification: Direct injection onto Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). The polarity difference between the bromide (lipophilic) and the product amine (hydrophilic/charged) ensures easy separation.

Workflow Visualization

ProtocolWorkflow Step1 1. Dissolution Substrate + Solvent (Acetone/MeCN) Step2 2. Finkelstein Activation Add NaI (0.2 eq) -> R-I formed Step1->Step2 Step3 3. Nucleophilic Attack Add Amine (Excess) + K2CO3 Reflux 4-12h Step2->Step3 Decision Is Amine Volatile? Step3->Decision Step4A Use Sealed Tube (Pressure Vessel) Decision->Step4A Yes Step4B Standard Reflux (Condenser) Decision->Step4B No Step5 4. Workup Strategy Acid/Base Extraction Step4A->Step5 Step4B->Step5 Result Pure Product (Free Base) Step5->Result

Figure 2: Operational workflow for Finkelstein-assisted substitution.

Case Study: PROTAC Linker Synthesis

Application: Synthesis of a Cereblon-recruiting PROTAC linker. Substrate: 2-(2,6-dioxopiperidin-3-yl)-4-(4-bromobutoxy)isoindoline-1,3-dione. Target: Installation of a piperazine handle.

Experimental Data:

  • Conditions: DMF,

    
    , 4h.
    
  • Amine: N-Boc-piperazine (3 equiv).

  • Yield: 88% isolated yield after column chromatography.

References

  • Finkelstein Reaction Mechanism & Conditions

    • Title: Finkelstein Reaction - Comprehensive Organic Name Reactions
    • Source: Wiley Online Library
    • URL:[Link]

  • Nucleophilic Substitution of Alkyl Halides with Amines

    • Title: Reactions of Amines - Nucleophilic Substitution[1][2]

    • Source: Chemistry LibreTexts
    • URL:[Link][2][3][4][5][6][7]

  • Applic

    • Title: Linkerology in PROTACs: The Role of Linkers in Protein Degrad
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Solvent Effects in SN2 Reactions

    • Title: Solvent Effects in Organic Chemistry
    • Source: Wiley-VCH
    • URL:[Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling of 3-Iodophenyl Ethers with Terminal Alkynes

Executive Summary & Mechanistic Rationale The Sonogashira cross-coupling reaction is a cornerstone methodology in synthetic organic chemistry, enabling the robust formation of - carbon-carbon bonds between aryl halides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology in synthetic organic chemistry, enabling the robust formation of


-

carbon-carbon bonds between aryl halides and terminal alkynes[1]. In drug development and materials science, the incorporation of alkyne moieties into functionalized aromatic scaffolds is highly sought after for downstream click-chemistry applications, rigid linker construction, and pharmacological tuning[2].

Why 3-Iodophenyl Ethers? When designing coupling partners, the electronic nature of the aryl halide dictates the efficiency of the palladium oxidative addition step. 3-Iodophenyl ethers (such as 3-iodoanisole or 3-iodophenoxy derivatives) are uniquely privileged substrates[3]. Unlike ortho- or para-alkoxy substituents, which strongly donate electron density into the aromatic ring via resonance (thereby deactivating the C–I bond toward oxidative addition), the meta-alkoxy group primarily exerts an inductive electron-withdrawing effect . This subtle electronic modulation increases the electrophilicity of the C–I bond, accelerating the oxidative addition of the Pd(0) catalyst while preserving the electron-rich nature of the overall scaffold[3]. Furthermore, the iodide leaving group ensures the reaction can proceed efficiently at room temperature, minimizing thermal degradation of sensitive functional groups[1].

The Dual Catalytic Cycle

The reaction operates via a highly synchronized dual catalytic system. The causality of the reaction relies on the Palladium cycle executing the core bond formation, while the Copper cycle acts as an alkyne-activation pump[1],[3].

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Ar-Pd(II)L₂-I Oxidative Addition Pd0->PdII_Ox Oxidative Addition PdII_Trans Ar-Pd(II)L₂-(C≡CR) Transmetalation PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) PdII_Trans->Product CuI CuI Co-Catalyst Cu_Acetylide Cu-C≡CR Copper Acetylide CuI->Cu_Acetylide Cu_Acetylide->PdII_Trans Cu_Acetylide->CuI Post-Transmetalation ArI 3-Iodophenyl Ether ArI->PdII_Ox Alkyne Terminal Alkyne + Base Alkyne->Cu_Acetylide Base Activation (-H⁺I⁻)

Caption: The dual Pd/Cu catalytic cycle of the Sonogashira reaction, highlighting transmetalation synergy.

Quantitative Optimization Data

To establish a self-validating baseline, the following table summarizes the optimization landscape for the coupling of 3-iodoanisole with phenylacetylene.

Table 1: Optimization Parameters and Yields [1],[3]

EntryCatalyst System (mol%)Base / Solvent RatioTemp (°C)Time (h)Yield (%)Mechanistic Insight
1Pd(PPh₃)₂Cl₂ (2%) / CuI (4%)Et₃N (Neat)25488High yield, but stirring hindered by salt precipitation.
2 Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) Et₃N / THF (1:1) 25 3 95 Optimal. THF maintains homogeneity; prevents localized stalling.
3Pd(OAc)₂ (2%) / CuI (4%)K₂CO₃ / DMF80672Inorganic base requires heating; lower efficiency for iodides.
4Pd(PPh₃)₄ (2%) / NoneEt₃N / DMF801265Cu-free conditions force sluggish transmetalation; requires heat.

Note: Entry 2 represents the gold-standard protocol detailed below.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Each phase includes specific physical or chemical indicators to confirm the reaction is proceeding correctly, eliminating guesswork.

Phase 1: Pre-Reaction Preparation & Validation

Causality Focus: Oxygen is the primary enemy of this reaction. In the presence of O₂, Cu(I) catalyzes the Glaser homocoupling of the terminal alkyne, consuming your starting material and generating a highly polar diyne byproduct[1].

  • Glassware Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3x)[3].

  • Solvent Degassing: Sparge anhydrous THF (5 mL) and anhydrous Triethylamine (Et₃N, 5 mL) with Argon for at least 15 minutes prior to use.

  • Reagent Loading: To the flask, add 3-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%)[3].

    • Validation Check: The Pd(PPh₃)₂Cl₂ should be a bright yellow powder. If it is brown or black, the catalyst has degraded to inactive Pd(0) aggregates and must be replaced.

Phase 2: Reaction Assembly & Initiation
  • Solvent Addition: Inject the degassed THF/Et₃N (1:1) mixture into the flask via syringe. Stir for 5 minutes at room temperature. The solution will appear pale yellow/orange.

  • Alkyne Addition: Slowly add phenylacetylene (132 µL, 1.2 mmol, 1.2 eq) dropwise over 5 minutes via a microsyringe[3].

    • Causality Focus: Slow addition maintains a low steady-state concentration of the alkyne. This kinetic control heavily favors the cross-coupling transmetalation over the competing Cu-mediated homocoupling[1].

Phase 3: In-Process Validation
  • Visual Tracking: Within 15–30 minutes, two distinct visual changes MUST occur:

    • Color Shift: The solution will transition from pale yellow to a darker amber/brown. This indicates the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

    • Precipitate Formation: A copious white/yellowish precipitate of triethylammonium iodide (

      
      ) will form[3]. This is a stoichiometric byproduct; its visual accumulation is a direct, real-time indicator of C–C bond formation.
      
  • TLC Monitoring: After 2 hours, sample the reaction. Run a TLC (10% Ethyl Acetate in Hexanes). The 3-iodoanisole spot (UV active) should be completely consumed, replaced by a lower-Rf, intensely UV-active product spot[3].

Phase 4: Quenching, Workup, and Post-Reaction Validation
  • Quenching: Once TLC confirms completion (typically 2–4 hours), dilute the mixture with Ethyl Acetate (20 mL) to halt the reaction and fully solubilize the organic products[3].

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the insoluble

    
     salts and precipitated Pd/Cu nanoparticles[3]. Wash the pad with an additional 10 mL of Ethyl Acetate.
    
  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous

    
     (2 × 20 mL) to remove residual amine and copper salts, followed by brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes).
    
  • Post-Validation (GC-MS/NMR): The isolated product should yield a mass corresponding to the coupled product (e.g.,

    
     208 for 3-(phenylethynyl)anisole). 
    
    
    
    NMR will show the disappearance of the terminal alkyne proton (~3.0 ppm) and the retention of the characteristic meta-substituted aromatic splitting pattern.

Experimental Workflow Diagram

Workflow Prep 1. Preparation & Argon Degassing Catalyst 2. Load Pd/Cu & Aryl Iodide Prep->Catalyst Alkyne 3. Slow Alkyne Addition (Kinetic Control) Catalyst->Alkyne Monitor 4. In-Process Validation (Salt Precipitate & TLC) Alkyne->Monitor Workup 5. Celite Filtration & Chromatography Monitor->Workup

Caption: Step-by-step experimental workflow emphasizing points of kinetic control and in-process validation.

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides Source: ACS Catalysis - ACS Publications / NIH PMC URL: [Link]

Sources

Method

Protocol for the Regioselective Etherification of 3-Iodophenol with 1,4-Dibromobutane

Abstract & Strategic Context The etherification of 3-iodophenol with 1,4-dibromobutane is a pivotal transformation in medicinal chemistry, frequently employed to synthesize 1-(4-bromobutoxy)-3-iodobenzene . This intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The etherification of 3-iodophenol with 1,4-dibromobutane is a pivotal transformation in medicinal chemistry, frequently employed to synthesize 1-(4-bromobutoxy)-3-iodobenzene . This intermediate serves as a versatile "linker scaffold" in the development of PROTACs (Proteolysis Targeting Chimeras) and hybrid drugs, where the aryl iodide allows for subsequent Sonogashira, Suzuki, or Buchwald couplings, and the alkyl bromide provides an electrophilic handle for nucleophilic displacement.

Critical Challenge: The primary synthetic hurdle is controlling chemoselectivity . The bifunctional nature of 1,4-dibromobutane creates a competitive landscape between the desired mono-alkylation (formation of the linker) and bis-alkylation (dimerization to 1,4-bis(3-iodophenoxy)butane).

This protocol details a high-fidelity methodology optimized for mono-alkylation , leveraging kinetic control via stoichiometry and solvent effects to maximize yield and minimize polymerization.

Reaction Mechanism & Logic

The transformation proceeds via a classic Williamson Ether Synthesis , following an SN2 mechanism.[1][2][3]

  • Deprotonation: The base (K₂CO₃) deprotonates the phenol (pKa ~10) to generate the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the primary carbon of 1,4-dibromobutane, displacing a bromide ion.

  • Selectivity Control: Once the mono-ether is formed, it contains a terminal alkyl bromide. A second phenoxide molecule can attack this site to form the dimer. To prevent this, 1,4-dibromobutane is used in large excess , ensuring the phenoxide statistically encounters the dihalide rather than the mono-ether product.

Mechanistic Pathway Diagram[3]

ReactionMechanism Phenol 3-Iodophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS S_N2 Transition State Phenoxide->TS Dihalide 1,4-Dibromobutane (Excess Electrophile) Dihalide->TS High Conc. favors this Product 1-(4-bromobutoxy)-3-iodobenzene (Target Mono-Ether) TS->Product - KBr Dimer Bis-Ether Dimer (Impurity) Product->Dimer Reaction with 2nd Phenoxide

Caption: Mechanistic flow highlighting the critical branch point between mono-alkylation and dimerization.

Experimental Design Parameters

Stoichiometry & Concentration

To favor the mono-ether, the concentration of the electrophile (1,4-dibromobutane) must remain high relative to the phenoxide throughout the reaction.

ComponentEquivalentsRoleRationale
3-Iodophenol 1.0Limiting ReagentSubstrate.
1,4-Dibromobutane 4.0 - 5.0 Excess ElectrophileCRITICAL: High equivalents statistically suppress dimer formation.
K₂CO₃ 2.0 - 3.0BaseMild base minimizes elimination side reactions; excess ensures complete deprotonation.
Solvent ~0.2 MMediumDilution further disfavors intermolecular dimerization.
Solvent Selection[4]
  • Acetone (Recommended): Mild reflux (56°C) prevents thermal decomposition. Easy to remove. Potassium carbonate has lower solubility, creating a heterogeneous "slurry" reaction that modulates phenoxide concentration, further aiding selectivity.

  • Acetonitrile (Alternative): Higher boiling point (82°C) for sluggish reactions.

  • DMF (Avoid if possible): While fast, DMF is difficult to remove and can increase the rate of double-alkylation due to high solubility of all species.

Detailed Protocol

Target Compound: 1-(4-bromobutoxy)-3-iodobenzene Scale: 10 mmol (Example)

Materials
  • 3-Iodophenol (2.20 g, 10 mmol)

  • 1,4-Dibromobutane (10.8 g, ~4.8 mL, 50 mmol, 5.0 equiv )

  • Potassium Carbonate (anhydrous, granular) (4.14 g, 30 mmol, 3.0 equiv)

  • Acetone (HPLC Grade, 50 mL)

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.

Step-by-Step Procedure
  • Setup: Oven-dry the RBF and stir bar. Cool under nitrogen flow.

  • Charging: Add 3-iodophenol (2.20 g) and acetone (50 mL) to the flask. Stir until dissolved.

  • Base Addition: Add potassium carbonate (4.14 g) in a single portion. The mixture will form a suspension.

  • Electrophile Addition: Add 1,4-dibromobutane (4.8 mL) via syringe.

    • Note: Adding the dihalide before heating is crucial to ensure it is present in excess as soon as the phenoxide forms.

  • Reaction: Heat the mixture to a gentle reflux (Oil bath ~60-65°C) with vigorous stirring.

    • Time: Typically 12–18 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The phenol (lower Rf) should disappear; the product (higher Rf) will appear. The excess dibromide will run near the solvent front or be invisible depending on stain (KMnO4 active).

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Filtration: Filter off the solid K₂CO₃/KBr salts using a sintered glass funnel or Celite pad. Wash the cake with acetone (2 x 10 mL).

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil containing the product and excess 1,4-dibromobutane.

  • Purification (Crucial Step):

    • Removal of Excess Dihalide: The excess 1,4-dibromobutane (b.p. ~197°C) is difficult to remove by standard vacuum drying.

    • Method A (Distillation): If scale allows (>5g), Kugelrohr distillation can remove the dihalide (lower boiling) from the product (higher boiling).

    • Method B (Column Chromatography): Use Silica Gel.[4][7] Elute first with 100% Hexanes to flush out the non-polar 1,4-dibromobutane. Then, switch to 5-10% EtOAc/Hexane to elute the target ether.

Workup Workflow Diagram

Workup RxnMix Crude Reaction Mixture (Acetone, Salts, Product, Excess Dihalide) Filter Filtration RxnMix->Filter Solids Solid Residue (K2CO3, KBr) -> Discard Filter->Solids Filtrate Filtrate (Organics) Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap CrudeOil Crude Oil (Product + Excess 1,4-Dibromobutane) Evap->CrudeOil Column Column Chromatography (Silica Gel) CrudeOil->Column Fraction1 Frac 1: 100% Hexane (Elutes Excess 1,4-Dibromobutane) Column->Fraction1 Fraction2 Frac 2: 5-10% EtOAc/Hex (Elutes Target Product) Column->Fraction2

Caption: Purification strategy emphasizing the separation of the target ether from the excess alkylating agent.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil (often solidifies upon standing if high purity).

  • 1H NMR (CDCl₃):

    • 
       6.9 - 7.3 ppm (m, 4H, Aromatic protons).
      
    • 
       3.95 ppm (t, 2H, -O-CH ₂-).
      
    • 
       3.50 ppm (t, 2H, -CH ₂-Br).
      
    • 
       1.8 - 2.1 ppm (m, 4H, central -CH ₂-CH ₂-).
      
  • Yield: Typical isolated yields range from 60% to 85% .

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Slow Reaction Incomplete deprotonation or low temp.Switch solvent to Acetonitrile (82°C) or add catalytic KI (0.1 eq) to activate the alkyl bromide (Finkelstein-like).
Significant Dimer Formation Insufficient excess of dihalide.Increase 1,4-dibromobutane to 6-8 equivalents. Ensure dilute conditions.
Product contains Dihalide Inadequate chromatography.The dihalide is very non-polar. Ensure a thorough 100% Hexane flush before increasing polarity.

Safety & Handling

  • 3-Iodophenol: Corrosive and toxic. Absorbs through skin. Wear gloves and face shield.

  • 1,4-Dibromobutane: Alkylating agent.[8] Potential mutagen. Handle in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][9] Available at: [Link]

  • General Protocol for Phenol Alkylation

    • Organic Syntheses, Coll.[10] Vol. 1, p. 296 (1941). "p-Iodophenol Synthesis (Contextual)." Available at: [Link]

  • Application in Linker Synthesis (Analogous Systems)

    • ResearchGate.[11] "Reagents and conditions: 1,4-dibromobutane, acetone, K2CO3."[12] Available at: [Link]

  • Bis-Alkylation Risks (Context)

Sources

Application

Heck reaction optimization for meta-substituted aryl iodides

Application Note: High-Yield Heck Cross-Coupling of Meta-Substituted Aryl Iodides 1. Mechanistic Causality: Overcoming Meta-Substitution Challenges The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Heck Cross-Coupling of Meta-Substituted Aryl Iodides

1. Mechanistic Causality: Overcoming Meta-Substitution Challenges The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, widely utilized in the synthesis of complex pharmaceuticals and functional materials[1]. While para- and ortho-substituted aryl halides have been extensively documented, meta-substituted aryl iodides present unique electronic environments. Because the meta position does not participate in the direct resonance stabilization of the oxidative addition intermediate, its influence on the catalytic cycle is purely inductive.

  • Electron-Withdrawing Groups (EWGs): Meta-EWGs (e.g., -CF₃, -NO₂) accelerate the oxidative addition of the aryl iodide to the Pd(0) species by lowering the electron density of the C-I bond. However, they can subsequently decelerate the migratory insertion step.

  • Electron-Donating Groups (EDGs): Meta-EDGs (e.g., -OMe, -CH₃) enrich the aromatic ring, making the initial oxidative addition the rate-limiting step.

To balance these opposing kinetic demands, the choice of solvent and base is critical. Recent advancements have demonstrated that replacing toxic dipolar aprotic solvents (like DMF or NMP) with Cyrene—a bio-based solvent derived from cellulose—maintains the necessary polarity to stabilize the Pd(II) transition states while drastically reducing the environmental impact[2]. Furthermore, when dealing with highly complex meta-substituted substrates that are prone to side reactions, implementing a Palladium/Norbornene cooperative catalysis (Catellani-type) framework can precisely control site-selectivity and prevent unwanted isomerizations[3].

2. Optimization Logic & Empirical Data A systematic optimization of the Heck coupling between 3-iodoanisole (a meta-EDG model) and ethyl acrylate was conducted to establish a robust baseline. The causality behind the optimization variables is as follows:

  • Solvent: Cyrene provides optimal dipole moments to stabilize the polar transition states during migratory insertion without coordinating too strongly to the Pd center, a common failure point with classical solvents[2].

  • Base: Triethylamine (TEA) acts as an efficient HI scavenger. Unlike inorganic bases (e.g., NaOAc or K₂CO₃) which suffer from poor solubility in green solvents, TEA ensures a homogeneous basic environment, facilitating the rapid base-assisted reductive elimination of HX from the Pd(II)-H species.

  • Catalyst: 10% w/w Pd/C offers a heterogeneous, highly recyclable alternative to homogeneous Pd(OAc)₂, minimizing palladium leaching into the final active pharmaceutical ingredient (API)[2].

Table 1: Quantitative Optimization of Reaction Conditions for 3-Iodoanisole and Ethyl Acrylate

EntryCatalyst (mol%)SolventBase (Equiv.)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2%)DMFK₂CO₃ (2.0)1201268
2Pd/C (1%)DMFTEA (1.5)1201274
3Pd/C (1%)CyreneNaOAc (1.5)150427
4Pd/C (1%)CyreneTEA (0.5)150245
5 Pd/C (1%) Cyrene TEA (1.0) 150 2 92

Note: Entry 5 represents the self-validating optimized protocol, demonstrating that a 1:1 stoichiometric ratio of base to aryl iodide in Cyrene is the kinetic sweet spot.

3. Catalytic Cycle & Workflow Visualization The following diagram maps the logical progression of the Heck catalytic cycle, explicitly highlighting the nodes where meta-substituent electronic effects dictate the reaction kinetics.

Heck_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Inductive Effects from meta-Substituent) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar MigIns Olefin Coordination & Migratory Insertion (Rate-Limiting for meta-EDG) PdII_Ar->MigIns PdII_Alkyl Alkyl-Pd(II) Complex MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product trans-Alkene Product BetaElim->Product Product Release PdII_H H-Pd(II)-I Complex BetaElim->PdII_H RedElim Base-Assisted Reductive Elimination (TEA Scavenges HI) PdII_H->RedElim RedElim->Pd0 TEA·HI

Fig 1. Heck catalytic cycle highlighting meta-substituent effects on migratory insertion.

4. Self-Validating Experimental Protocol This protocol is designed with embedded observable milestones to ensure the integrity of the reaction before proceeding to subsequent steps.

Phase 1: Reaction Assembly

  • Preparation: In a rigorously dried 10 mL screw-capped Schlenk tube equipped with a magnetic stir bar, add 1.0 mg of 10% w/w Pd/C (catalyst).

  • Reagent Addition: Sequentially add the meta-substituted aryl iodide (1.00 mmol, 1.00 equiv.) and the olefin coupling partner (e.g., ethyl acrylate, 1.20 mmol, 1.20 equiv.).

  • Solvent & Base: Inject 1.0 mL of Cyrene (dihydrolevoglucosenone) followed by 1.00 mmol (1.00 equiv.) of Triethylamine (TEA).

    • Causality Check: The use of exactly 1.00 equiv. of TEA prevents base-induced degradation of the acrylate while providing sufficient stoichiometry for HI neutralization[2].

  • Atmosphere: Purge the tube with Argon for 3 minutes to prevent oxidative quenching of the Pd(0) species. Seal tightly with a Teflon-lined cap.

Phase 2: Execution and In-Process Monitoring 5. Heating: Submerge the sealed tube in a pre-heated oil bath at 150 °C. Stir vigorously (800 rpm).

  • Self-Validation Check: After 15 minutes, the suspension should turn uniformly dark and opaque, indicating the successful dispersion of the Pd/C and the active initiation of the catalytic cycle.

  • TLC Monitoring: After 1.5 hours, withdraw a 5 µL aliquot using a micro-syringe. Dilute in 100 µL of EtOAc and spot on a silica TLC plate (Eluent: 9:1 Hexane/EtOAc).

    • Self-Validation Check: The complete disappearance of the aryl iodide spot (typically Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4) confirms reaction completion. If starting material persists, continue heating for an additional 30 minutes.

Phase 3: Quenching and Product Isolation 7. Filtration: Cool the reaction mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with 2.5 mL of EtOAc.

  • Causality Check: Removing the heterogeneous Pd/C early prevents palladium leaching into the organic phase, ensuring the final API meets heavy-metal toxicity standards[2].

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add 2.5 mL of deionized water to partition the Cyrene and TEA·HI salts into the aqueous layer. Extract the aqueous layer with EtOAc (2 × 5 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure trans-alkene product.

5. References [1] Title: Heck Reaction—State of the Art. Source: MDPI Catalysts. URL: [Link]2] Title: Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Source: Organic & Biomolecular Chemistry (RSC). URL: [Link]3] Title: Palladium/Norbornene Cooperative Catalysis. Source: Chemical Reviews (ACS). URL: [Link]

Method

Strategic Utilization of 3-Iodophenyl Linkers in the Design of Advanced Fluorescent Probes

Topic: Synthesis of Fluorescent Probes Using 3-Iodophenyl Linkers Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary: The "M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Fluorescent Probes Using 3-Iodophenyl Linkers Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Meta" Advantage

In the architecture of fluorescent probes, the linker is not merely a bridge; it is a control switch for photophysics and solubility. The 3-iodophenyl (meta-iodophenyl) moiety represents a privileged scaffold in probe design. Unlike para-substitution, which often extends conjugation and alters the spectral bands of the fluorophore (bathochromic shifts), meta-substitution provides a degree of electronic decoupling. This preserves the native spectral signature of the fluorophore while offering a reactive handle (C–I bond) for late-stage functionalization.

Furthermore, the iodine atom serves a dual purpose:

  • Synthetic Linchpin: A high-reactivity site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions compatible with sensitive fluorophores.

  • Photophysical Modulator: The heavy atom effect (HAE) of iodine can induce intersystem crossing (ISC), quenching fluorescence. This property is strategically used in "turn-on" probes where the iodine is cleaved or displaced to restore fluorescence, or as a temporary mask during synthesis.

Design Principles & Photophysics

The Heavy Atom Effect (HAE) & Fluorescence Quenching

Researchers must account for the iodine atom's influence on the excited state. Iodine induces strong Spin-Orbit Coupling (SOC), facilitating the transition from the Singlet excited state (


) to the Triplet state (

).
  • If Iodine Remains: The probe will likely exhibit reduced quantum yield (

    
    ) due to quenching. This is useful for photosensitizers (singlet oxygen generation) but detrimental for brightness.
    
  • If Iodine is Substituted: The synthesis typically replaces the iodine with a carbon-based ligand (via cross-coupling). This removes the HAE, restoring high fluorescence quantum yield in the final construct.

Structural Geometry: The Meta-Linker

Using a 1,3-substituted phenyl ring introduces a "kink" in the molecular geometry.

  • Solubility: Reduces

    
    -
    
    
    
    stacking aggregation compared to linear 1,4-linkers.
  • Electronic Decoupling: Prevents excessive charge transfer (ICT) that might broaden emission bands, ensuring sharp spectral peaks.

Synthetic Decision Tree

The choice of coupling reaction depends on the target probe architecture.

SyntheticPathway Start 3-Iodophenyl-Fluorophore (Precursor) Target Target Application Start->Target Suzuki Suzuki-Miyaura Coupling (Biaryl Linkage) Target->Suzuki Ligand Attachment Sonogashira Sonogashira Coupling (Alkynyl Linkage) Target->Sonogashira Conjugation Extension Buchwald Buchwald-Hartwig (Amination) Target->Buchwald Heteroatom Funct. Prod_A Rigid Biaryl Probe (High Stability) Suzuki->Prod_A Prod_B Extended Conjugation (Red-Shifted) Sonogashira->Prod_B Prod_C PET-Based Sensor (Amino-Switch) Buchwald->Prod_C

Figure 1: Synthetic decision matrix for functionalizing 3-iodophenyl fluorophore precursors.

Detailed Protocols

The following protocols utilize a BODIPY-3-iodophenyl core as the model substrate, given its ubiquity in bioimaging. These methods are adaptable to Rhodamine, Fluorescein, or Cyanine derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Attach a targeting ligand (e.g., phenyl-boronic acid derivative) to the fluorophore without quenching fluorescence.

Reagents:

  • Substrate: 3-Iodophenyl-BODIPY (1.0 equiv)

  • Coupling Partner: Aryl-boronic acid / Pinacol ester (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /S-Phos (for sterically hindered substrates)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2M aqueous)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk tube, dissolve the fluorophore and boronic acid in the solvent mixture. Bubble Argon or Nitrogen through the solution for 15 minutes. Why? Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Add the Base and Pd catalyst under a positive stream of inert gas. Seal the tube immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor via TLC (Target product usually exhibits strong fluorescence compared to the iodinated precursor).

  • Workup: Cool to RT. Dilute with Dichloromethane (DCM), wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Note: Iodine-containing precursors often streak on silica; the biaryl product typically elutes cleanly.

Protocol B: Sonogashira Coupling (Alkynyl Linkers)

Objective: Create a rigid, extended linker, often used to push emission to the Near-Infrared (NIR) region or for "Click" chemistry precursors.

Reagents:

  • Substrate: 3-Iodophenyl-Fluorophore (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., propargyl alcohol or ethynyl-ligand) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (DIPA) / THF (1:1).
    

Step-by-Step Methodology:

  • Preparation: Dissolve substrate and alkyne in anhydrous THF/Base mixture in a dry Schlenk flask.

  • Deoxygenation: Freeze-pump-thaw (3 cycles) is preferred, or vigorous Argon sparging (20 mins).

  • Catalyst Loading: Add

    
     and CuI.
    
    • Visual Check: The solution often turns dark/brown upon CuI addition due to copper-acetylide formation.

  • Incubation: Stir at RT to 50°C for 6–18 hours.

    • Caution: Avoid high temperatures (>60°C) if using volatile alkynes.

  • Scavenging: Copper residues can quench fluorescence. Wash the organic layer with 5% EDTA or

    
     solution during workup to chelate and remove copper.
    

Data Interpretation & Quality Control

Spectral Validation

Comparing the 3-iodophenyl precursor to the coupled product is essential to verify the removal of the Heavy Atom Effect.

Parameter3-Iodophenyl PrecursorCoupled Product (e.g., Biaryl)Mechanistic Insight
Abs. Max (

)
~500 nm (BODIPY core)~505–515 nmSlight red-shift indicates extended

-system.
Emission Max (

)
~510 nm~515–525 nmMeta-linkage minimizes large shifts.
Quantum Yield (

)
Low (< 0.10) High (> 0.60) Critical QC Step: Removal of Iodine eliminates ISC quenching.
Lifetime (

)
Short (dominated by ISC)Long (Radiative decay)Validates restoration of singlet emission.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch base to

; reduce water content; use anhydrous conditions with S-Phos.
Fluorescence Quenching (Product) Residual Pd or Cu metal.Wash with metal scavengers (EDTA, QuadraPure™ resin).
Homo-coupling (Sonogashira) Oxidation of alkyne (Glaser coupling).Ensure strict oxygen-free atmosphere; add reducing agent (ascorbate) if aqueous.
No Reaction Oxidative addition failure (Iodine is stable).3-Iodo is generally reactive. Check catalyst quality (Pd should be yellow/orange, not black). Increase temp to 100°C.

Mechanism of Action: The "Turn-On" Logic

While this guide focuses on synthesis, understanding the photophysical mechanism validates why the iodine must be substituted.

Photophysics Excitation Excitation (hν) S1 Singlet Excited State (S1) Excitation->S1 Path_Iodo With Iodine (Precursor) Intersystem Crossing (ISC) S1->Path_Iodo Heavy Atom Effect Path_Coupled After Coupling (Product) Radiative Decay S1->Path_Coupled Iodine Removed T1 Triplet State (T1) (Phosphorescence/Non-radiative) Path_Iodo->T1 Fluorescence Bright Fluorescence (Signal Output) Path_Coupled->Fluorescence

Figure 2: Jablonski diagram illustrating the restoration of fluorescence upon substitution of the iodine atom.

References

  • Design of BODIPY Dyes: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews.[1][2] Link

  • Heavy Atom Effect in Imaging: Xu, S., et al. (2015). Heavy-atom-induced phosphorescence of organic molecules for bioimaging. Chemical Science.[1][3] Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1][2] Link

  • Sonogashira in Bio-labeling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[1][2] Link

  • Fluorescent Probe Design Strategies: Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common but often f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common but often frustrating side reaction of debromination (also known as hydrodebromination or protodebromination). Our goal is to provide you with a deep understanding of the underlying causes of this issue and to offer practical, field-proven troubleshooting strategies to minimize or eliminate it from your reactions.

Frequently Asked Questions (FAQs)

This section directly addresses the most common initial questions regarding debromination.

Q1: What is debromination and why is it a problem?

A1: Debromination is a side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired, reduced byproduct, which lowers the yield of your target molecule and introduces a often difficult-to-separate impurity, complicating purification.[1][3]

Q2: Which cross-coupling reactions are most susceptible to debromination?

A2: Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are all known to be susceptible to debromination.[1][4] The specific conditions, reagents, and catalyst system used in each of these transformations can either promote or suppress this unwanted side reaction.[3]

Q3: What are the primary mechanistic causes of debromination?

A3: Debromination typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][5] This Pd-H intermediate can then transfer the hydride to the palladium-bound aryl group, which upon reductive elimination, releases the debrominated arene.[5] Sources of the hydride can include solvents (like alcohols), water, the base, or even the phosphine ligand itself under certain conditions.[1][3][6]

Q4: Can my starting material's structure influence the likelihood of debromination?

A4: Absolutely. The electronic properties of your aryl bromide are a key factor. Electron-rich aryl halides can be more prone to this side reaction with highly active catalysts.[7][8] Additionally, functional groups on the substrate, such as acidic protons (e.g., on indoles, pyrroles, or carboxylic acids), can interfere with the reaction and promote debromination.[1][2] In such cases, protecting the acidic group may be a necessary strategy.[3]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting when you observe significant debromination in your reaction.

Symptom: High percentage of debrominated byproduct observed by LC-MS or ¹H NMR.

This is the most direct indicator that a competing hydrodehalogenation pathway is dominant. Below is a logical workflow to diagnose and solve the issue.

Troubleshooting Workflow Diagram

G start High Debromination Observed base Step 1: Optimize Base start->base Initial Step ligand Step 2: Screen Ligand / Catalyst base->ligand If debromination persists conditions Step 3: Adjust Reaction Conditions (Temp, Solvent, Time) ligand->conditions If still problematic reagents Step 4: Verify Reagent Quality conditions->reagents Further optimization end Debromination Minimized reagents->end Final check

Caption: A logical workflow for troubleshooting debromination.

Step 1: Optimize the Base

Causality: The choice of base is one of the most critical factors. Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can promote the formation of hydride species that lead to debromination.[3][4] Milder inorganic bases are often less prone to this side reaction.[1][3]

Recommended Action:

  • Switch to a Milder Base: If you are using a strong base like an alkoxide, switch to a milder inorganic base.

  • Screen Alternatives: Test a panel of milder bases to find the optimal one for your specific substrate.

Base Selection Table

Base TypeExamplesSuitability for Suppressing DebrominationRationale
Strong Organic NaOtBu, KOtBu, LiHMDSAvoid if possible Can generate hydride species, increasing debromination risk.[3]
Carbonates K₂CO₃, Cs₂CO₃Good starting point Generally milder and effective for many couplings.[1]
Phosphates K₃PO₄Often an excellent choice Frequently used in Suzuki and Buchwald-Hartwig aminations to minimize side reactions.[4][9]
Fluorides KF, CsFCan be very effective Reported to minimize side products in challenging couplings of nitrogen heterocycles.[3]

Experimental Protocol: Base Screening

  • Setup: Prepare four identical small-scale reactions in parallel vials.

  • Reagents: To each vial, add your aryl bromide (1.0 eq), coupling partner (e.g., boronic acid, 1.2 eq), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Base Addition: To each vial, add a different base (2.0 eq): K₃PO₄, Cs₂CO₃, K₂CO₃, and your original base as a control.

  • Reaction: Add degassed solvent, seal the vials, and run the reactions under identical temperature and time conditions.

  • Analysis: After the reaction time, take an aliquot from each vial and analyze by LC-MS to determine the ratio of desired product to the debrominated byproduct.

Step 2: Screen the Ligand and Palladium Source

Causality: The ligand plays a crucial role in modulating the reactivity of the palladium center.[10][11] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the debromination pathway.[3][9] The choice of palladium source (pre-catalyst) can also influence the formation of the active Pd(0) species and affect side reactions.[12]

Recommended Action:

  • Employ Bulky, Electron-Rich Ligands: Switch to ligands known to promote efficient cross-coupling. For many reactions, dialkylbiaryl phosphine ligands are the gold standard.[9]

  • Use a Well-Defined Pre-catalyst: Using a stable, well-defined pre-catalyst can ensure efficient generation of the active Pd(0) catalyst and minimize the formation of palladium black, which can lead to non-selective side reactions.[4][12]

Ligand Selection Table

Ligand ClassExamplesKey CharacteristicsApplication Notes
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and highly electron-donating.[9]Excellent for Suzuki, Buchwald-Hartwig, and other couplings. They stabilize the Pd center and promote fast reductive elimination.[3][4][9]
Ferrocenyl Phosphines dppfBidentate, good for many standard couplings.A reliable general ligand, but may be less effective for highly challenging substrates compared to modern biaryl phosphines.[12]
N-Heterocyclic Carbenes (NHCs) PEPPSI-iPr, IPrStrong σ-donors.Very effective for coupling challenging substrates, including aryl chlorides.[3][13]

Palladium Catalytic Cycle and Competing Debromination Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Pathway Pd0 L₂Pd(0) OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII L₂Pd(II)(Ar)(Br) Trans Transmetalation (Nu) PdII->Trans R-B(OH)₂ PdH L₂Pd(II)(Ar)(H) PdII->PdH Hydride Transfer PdII_Nu L₂Pd(II)(Ar)(Nu) RE Reductive Elimination PdII_Nu->RE Ar-Nu (Product) PdH_source Hydride Source (Base, Solvent, H₂O) PdH_source->PdH Forms Pd-H RE_H Reductive Elimination PdH->RE_H Ar-H (Byproduct) RE_H->Pd0

Sources

Optimization

Technical Support Center: 1,4-Dibromobutane Alkylation Optimization

Current Status: Online | Tier: Senior Application Support Subject: Optimizing Yield & Selectivity in Alkylations with 1,4-Dibromobutane Welcome to the Technical Support Center You are likely here because your alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Tier: Senior Application Support Subject: Optimizing Yield & Selectivity in


 Alkylations with 1,4-Dibromobutane
Welcome to the Technical Support Center

You are likely here because your alkylation reaction with 1,4-dibromobutane is failing to meet yield expectations. This reagent is deceptive; while it appears to be a standard electrophile, its bifunctional nature introduces two critical failure modes: oligomerization (gummy residues) and elimination (volatile alkenes).

This guide prioritizes causality . We do not just tell you what to do; we explain why the molecules behave this way so you can engineer a self-validating protocol.

Module 1: The Mechanistic Landscape

Before adjusting your protocol, you must visualize the competition occurring in your flask. The yield of your desired product depends entirely on the kinetic competition between Intramolecular Cyclization (


)  and Intermolecular Polymerization (

)
.
Visualizing the Competition (DOT Diagram)

ReactionPathways Start Substrate (Nucleophile) + 1,4-Dibromobutane Intermediate Mono-Alkylated Intermediate Start->Intermediate Step 1: SN2 Cyclic Cyclized Product (5-membered ring) Intermediate->Cyclic Intramolecular (k_intra) Favored by Dilution Polymer Oligomer/Polymer (Linear Chain) Intermediate->Polymer Intermolecular (k_inter) Favored by Concentration Elimination Elimination Product (4-bromo-1-butene) Intermediate->Elimination E2 Reaction Favored by Heat/Strong Base

Figure 1: Kinetic competition pathways. Green paths indicate desired cyclization; red paths indicate common failure modes.

Module 2: Protocol Optimization Guides
Scenario A: You are synthesizing a 5-membered ring (Cyclization)

Target: Pyrrolidines, Cyclopentanes, Tetrahydrophospholes

The Core Problem: The second alkylation step (ring closure) is chemically slower than the first step but must be kinetically favored to prevent polymerization. The Solution: The Ruggli-Ziegler Dilution Principle .

Optimized Protocol Parameters:

VariableRecommendationTechnical Rationale
Concentration < 0.05 M (High Dilution)Cyclization is 1st order (unimolecular); Polymerization is 2nd order (bimolecular). Low concentration statistically favors the 1st order reaction [1].
Addition Mode Pseudo-High Dilution Do not dump reagents. Add the substrate and base simultaneously and slowly to a large volume of refluxing solvent containing the 1,4-dibromobutane.
Catalysis Phase Transfer (PTC) Use TBAB (Tetrabutylammonium bromide) or Aliquat 336. This allows the use of solid bases (KOH/NaOH) without requiring strictly anhydrous conditions, often suppressing E2 elimination compared to alkoxide bases [2].
Leaving Group Finkelstein (In-Situ) Add 10 mol% NaI or KI . This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the sluggish ring-closure step [3].

Self-Validating Workflow (The "Drop Test"):

  • Set up your reaction with solvent and base.[1]

  • Add 10% of your substrate.

  • Wait 30 minutes.

  • Check TLC: If you see a baseline streak (polymer) forming immediately, your concentration is too high. Stop. Double the solvent volume before proceeding.

Scenario B: You are synthesizing a Linker (Mono-alkylation)

Target: Br-(CH2)4-Nu (Functionalized alkyl chain)

The Core Problem: The "Dumbbell" Effect.[2] The product of the first alkylation is still a reactive nucleophile (often more reactive than the starting material), leading to bis-alkylation (Nu-(CH2)4-Nu).

The Solution: Statistical probability manipulation via Stoichiometry .

Optimized Protocol Parameters:

VariableRecommendationTechnical Rationale
Stoichiometry 3.0 - 5.0 Equivalents of 1,4-dibromobutaneYou must flood the reaction with electrophile so the nucleophile statistically encounters a fresh dibromide rather than an already-reacted mono-bromide [4].
Recovery Distillation 1,4-dibromobutane has a boiling point of ~197°C. It can be distilled off and recycled, making the large excess economically viable.
Order of Addition Inverse Addition Add the Nucleophile (dropwise) to the Electrophile (excess). Never add the electrophile to the nucleophile.
Module 3: Troubleshooting FAQ

Q1: My yield is low (<40%) and I see a large amount of "gummy" material at the baseline of my TLC. Diagnosis: You have created a polymer. Fix:

  • Dilution: You are likely running at 0.2M - 0.5M. Dilute to 0.01M - 0.05M .

  • Temperature: If using a strong base (NaH), lower the temperature. High temps increase the rate of intermolecular collisions.

Q2: The reaction stalls after the first alkylation. I see the intermediate, but the ring won't close. Diagnosis: The ring closure is kinetically disfavored due to entropic strain or a poor leaving group. Fix:

  • The Finkelstein Boost: Add 0.1 - 0.5 eq of Sodium Iodide (NaI) to the reaction. The iodide displaces the second bromide (forming an alkyl iodide), which is ~100x more reactive toward nucleophilic displacement.

  • Solvent Switch: If using THF, switch to Acetonitrile or DMF (polar aprotic solvents stabilize the transition state).

Q3: I am seeing volatile side products and my mass balance is low. Diagnosis: Elimination (E2) reaction. 1,4-dibromobutane has accessible beta-hydrogens. Strong, bulky bases (like t-BuOK) or high heat will cause dehydrohalogenation, forming 4-bromo-1-butene or 1,3-butadiene (which is a gas and escapes). Fix:

  • Change Base: Switch to a non-nucleophilic, weaker base like

    
      or 
    
    
    
    in Acetone/DMF.
  • Phase Transfer: Use 50% NaOH + TBAB (cat.) . The effective basicity in the organic phase is controlled, often favoring substitution over elimination [5].

Module 4: Advanced Visualization (PTC Workflow)

This diagram outlines the Phase Transfer Catalysis workflow, which is currently the industry standard for high-yield alkylations of this type due to its operational simplicity and selectivity.

PTC_Workflow cluster_note Critical Process Control Setup Biphasic Setup: Org. Solvent (Toluene/DCM) + 50% NaOH (aq) Catalyst Add Catalyst: TBAB or Aliquat 336 (1-5 mol%) Setup->Catalyst IonPair Formation of Q+Nu- Ion Pair (Active Species in Organic Phase) Catalyst->IonPair Transport Mechanism Reaction Add 1,4-Dibromobutane (Stir Vigorously) IonPair->Reaction Nucleophile Shuttle Monitor Monitor: TLC/GC Look for Mono- vs Bis-alkylation Reaction->Monitor Monitor->Reaction If slow: Add NaI

Figure 2: Phase Transfer Catalysis (PTC) workflow for alkylation. The catalyst shuttles the nucleophile into the organic phase, protecting it from hydration and enhancing reactivity.

References
  • Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung. Justus Liebigs Annalen der Chemie.

  • Makosza, M. (2000). Phase-transfer catalysis.[3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry.

  • Finkelstein, H. (1910).[5] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane.

  • Fedoryński, M. (2003). Basic principles of phase-transfer catalysis. Catalysis Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromobutoxy)-3-iodobenzene

[1][2] Ticket ID: #LINKER-ISO-003 Subject: Troubleshooting physical state (Oil vs. Solid) and purity profiles for 1-(4-Bromobutoxy)-3-iodobenzene.

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Ticket ID: #LINKER-ISO-003 Subject: Troubleshooting physical state (Oil vs. Solid) and purity profiles for 1-(4-Bromobutoxy)-3-iodobenzene. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are likely encountering a common phase-behavior issue inherent to aryl-alkyl ether linkers. 1-(4-Bromobutoxy)-3-iodobenzene (CAS: 591-18-4 analog/derivative) often presents as a viscous, pale yellow oil crude but is thermodynamically stable as a low-melting white solid (approx.[1][2] mp 35–45 °C, varying by specific polymorph and purity).[1][2]

If your product remains an oil, it is likely due to supercooling stabilized by trace impurities—specifically the bis-alkylated dimer or residual 1,4-dibromobutane .[1][2] This guide provides the protocols to break this metastable state and isolate high-purity material.

Part 1: The "Oil vs. Solid" Diagnostic[2]

Use this decision matrix to determine your purification strategy.

purification_logic Start Current State: Crude Oil TLC Run TLC (10% EtOAc/Hex) Start->TLC Result1 Single Spot? TLC->Result1 Result2 Multiple Spots? TLC->Result2 Action_Vac High Vac (<0.1 mmHg) Remove volatiles Result1->Action_Vac Action_Col Flash Chromatography (See Protocol A) Result2->Action_Col Check_Cryst Attempt Crystallization (See Protocol B) Action_Vac->Check_Cryst Action_Col->Check_Cryst Success White Solid obtained Check_Cryst->Success Nucleation Fail Persistant Oil Check_Cryst->Fail Supercooled Fail->Action_Col Re-purify

Figure 1: Decision logic for processing crude 1-(4-Bromobutoxy)-3-iodobenzene.

Part 2: Impurity Profiling & Removal (The "Why")

To solidify the oil, you must remove the impurities that depress the melting point. In the synthesis (3-iodophenol + 1,4-dibromobutane + Base), three specific impurities prevent crystallization:

ImpurityOriginRemoval Strategy
1,4-Dibromobutane Excess reagent used to drive kinetics.[1][2]High Vacuum Distillation (Kugelrohr) or Hexane wash.[1][2]
3-Iodophenol Unreacted starting material.[1][2][3]1M NaOH Wash . Phenols are acidic; this converts them to water-soluble phenoxides.[1][2]
Bis-Ether (Dimer) 1,4-bis(3-iodophenoxy)butane.[1][2] Formed when the product reacts again with phenol.[2]Flash Chromatography . This is the critical impurity.[2] It is much more non-polar than the phenol but similar to the product.[2]

Part 3: Detailed Protocols

Protocol A: Chromatographic Purification (The Oil Route)

Use this if TLC shows multiple spots or if the oil is dark yellow/orange.

The Challenge: The product and the excess 1,4-dibromobutane have similar Rf values in pure hexanes. The Bis-ether dimer often trails closely.[1][2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Eluent System: Gradient 0%

    
     5% EtOAc in Hexanes (or Pentane).
    
    • Note: Keep polarity low.[1][2] The alkyl bromide and aryl iodide moieties are lipophilic.[2]

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) or Toluene. Avoid loading with pure hexanes if the oil is viscous, as it may streak.[2]

  • Fraction Collection:

    • Fraction 1 (Fastest): Excess 1,4-dibromobutane.[1][2]

    • Fraction 2 (Target): 1-(4-Bromobutoxy)-3-iodobenzene.[1][2]

    • Fraction 3 (Slowest): Bis-ether dimer and unreacted phenol.[1][2]

  • Post-Column: Evaporate solvents at <40°C. Do not overheat, as alkyl bromides can undergo thermal elimination to alkenes.[1][2]

Protocol B: Crystallization & Solidification (The Solid Route)

Use this only after Protocol A or if the crude is >95% pure.

This compound is prone to supercooling —it remains liquid below its freezing point.[1][2] You must provide a nucleation site.[1][2]

  • Solvent Choice: Pentane (or Hexanes) and Diethyl Ether (10:1 ratio).[1][2]

  • The "Scratch" Technique:

    • Dissolve the oil in the minimum amount of Pentane/Ether at room temperature.[2]

    • Cool to -20°C (freezer) or -78°C (dry ice/acetone) until it becomes a thick syrup.

    • Take a glass pipette, heat the tip to seal it, and vigorously scratch the side of the flask inside the liquid. The friction provides energy for nucleation.[2]

  • Seed Crystal: If you have any solid from a previous batch (even a micro-crystal), add it now.[1][2]

  • Trituration: If it oils out (forms a separate liquid layer at the bottom) rather than crystallizing:

    • Decant the supernatant.[2]

    • Add fresh cold Pentane.

    • Sonicate the biphasic mixture.[2] Sonication often forces the amorphous oil into a crystalline lattice.[2]

Part 4: Synthesis Optimization (Prevention)

If you consistently isolate the Bis-ether dimer (which is a solid that contaminates your product), you must adjust the upstream chemistry.

reaction_pathway Phenol 3-Iodophenol Intermediate Target Product 1-(4-Bromobutoxy)-3-iodobenzene Phenol->Intermediate k1 (Fast) Dibromide 1,4-Dibromobutane (Excess: 3-5 equiv) Dibromide->Intermediate Dimer Bis-Ether Impurity (Dimer) Intermediate->Dimer k2 (Slow) + 2nd Phenol Control To stop at Target: 1. High Dilution 2. Excess Dibromide Intermediate->Control

Figure 2: Kinetic pathway showing how excess dibromide prevents dimer formation.[1][2]

Key Optimization Rule: To favor the mono-substitution (Target) over the bis-substitution (Dimer), you must use a large excess of 1,4-dibromobutane (3 to 5 equivalents) .[1][2] This statistically ensures that a phenoxide ion encounters a fresh dibromide molecule rather than an already-reacted product molecule [1].[1][2]

FAQ: Troubleshooting

Q: My product turned pink/purple during storage. Is it ruined? A: No. The color indicates free iodine (


) release, likely due to light sensitivity of the C-I bond.
  • Fix: Dissolve in ether, wash with 10% Sodium Thiosulfate (

    
    )  until the organic layer is clear, dry over 
    
    
    
    , and re-concentrate. Store in amber vials wrapped in foil [2].

Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). Alkyl bromides are thermally labile and can eliminate HBr to form the alkene if heated above 120°C at atmospheric pressure.[2] Kugelrohr distillation is recommended over simple distillation.[1][2]

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the quaternary ammonium salt if you used an amine base, or simply the inorganic salts (


).[2] It could also be the phenoxide if the reaction wasn't quenched with acid/water.[2] Ensure an aqueous workup was performed before TLC.[1][2]

References

  • Williamson Ether Synthesis Optimization

    • BenchChem Technical Notes.[1][2] (2025).[1][2][3][4][5][6] Application Notes and Protocols for Williamson Ether Synthesis. Link[1][2]

    • Context: Explains the statistical requirement for excess alkyl halide to prevent dimeriz
  • Handling of Aryl Iodides

    • Organic Syntheses, Coll.[1][2] Vol. 2, p.351 (1943).[1][2] Iodobenzene Purification and Stability. Link[1][2]

    • Context: Standard protocols for removing free iodine using thiosulfate washes.[1][2][3]

  • General Synthesis of Phenoxyalkyl Bromides

    • Master Organic Chemistry.[1][2] (2014).[1][2][7] The Williamson Ether Synthesis: Mechanism and Troubleshooting. Link

    • Context: Mechanisms for SN2 vs E2 competition in alkyl bromide synthesis.[1][2]

Sources

Optimization

Technical Support Center: Optimizing SN2 Substitution of the Bromobutoxy Group

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in SN2 substitution reactions involving a bromobutoxy leaving group. Here, we address common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in SN2 substitution reactions involving a bromobutoxy leaving group. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions to facilitate successful experimental outcomes.

Section 1: Core Principles & Initial Considerations

Understanding the SN2 Reaction with a Bromobutoxy Leaving Group

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis. It is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3][1]

In the context of a bromobutoxy group, the bromine atom is not the direct leaving group. Instead, the entire butoxy group, with a bromine substituent, is part of the substrate. The leaving group is typically a halide or a sulfonate ester attached to the carbon being attacked by the nucleophile. The bromobutoxy group itself would influence the reaction primarily through steric and electronic effects.

For the purpose of this guide, we will assume the user is referring to a scenario where a nucleophile is displacing a leaving group (e.g., a bromide or tosylate) from a carbon that also bears a butoxy substituent, or a related structure. The principles discussed, however, are broadly applicable to optimizing SN2 reactions.

Key Factors Influencing SN2 Reactions

Successful optimization of an SN2 reaction hinges on the careful consideration of several interconnected parameters:

  • Substrate Structure: Less sterically hindered substrates react faster in SN2 reactions.[4][5] The order of reactivity is generally methyl > primary > secondary >> tertiary.[1][6]

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles lead to faster reaction rates.[4][7]

  • Leaving Group Ability: A good leaving group is a weak base that is stable on its own.[3][7][8][9]

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[3][4][10]

  • Temperature: Reaction rates generally increase with temperature, but this can also promote competing side reactions like elimination (E2).[11]

SN2_Factors cluster_main Factors Influencing SN2 Reaction Rate Reaction_Rate Reaction Rate Substrate Substrate (Steric Hindrance) Substrate->Reaction_Rate Nucleophile Nucleophile (Strength & Sterics) Nucleophile->Reaction_Rate Leaving_Group Leaving Group (Stability) Leaving_Group->Reaction_Rate Solvent Solvent (Polarity & Protic/Aprotic) Solvent->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?

A1: Sluggish reactions are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Re-evaluate Your Reagents and Substrate:

    • Nucleophile Strength: Is your nucleophile strong enough for this transformation? Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., RO⁻ > ROH).[7]

    • Leaving Group Ability: The leaving group must be sufficiently stable once it departs. For instance, bromide is a better leaving group than chloride.[12] If you are using a hydroxyl group, it must be converted to a better leaving group, such as a tosylate or mesylate.[6][9]

    • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[4][5] If your substrate is secondary, the reaction will be slower than with a primary substrate. Tertiary substrates generally do not undergo SN2 reactions.[1]

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally optimal for SN2 reactions because they do not solvate the nucleophile as strongly as polar protic solvents (like water or alcohols), leaving it more reactive.[3][4][10]

    • Temperature Increase: Cautiously increasing the reaction temperature can significantly increase the rate. However, be aware that higher temperatures can also favor elimination (E2) side reactions, especially with sterically hindered substrates and basic nucleophiles.[11]

  • Experimental Protocol for Temperature Optimization:

    • Set up several small-scale reactions in parallel.

    • Keep the concentrations of the substrate, nucleophile, and solvent identical in each reaction.

    • Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, and 80°C).

    • Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

    • Plot the percentage conversion against time for each temperature to determine the optimal balance between reaction rate and side product formation.

Temp_Optimization_Workflow cluster_workflow Temperature Optimization Workflow Start Start Setup Set up parallel reactions at different temperatures Start->Setup Monitor Monitor reaction progress (TLC, GC-MS, NMR) Setup->Monitor Analyze Analyze data: Plot % conversion vs. time Monitor->Analyze Determine Determine optimal temperature Analyze->Determine End End Determine->End

Q2: I am observing significant amounts of an elimination (E2) byproduct. How can I favor the SN2 pathway?

A2: The competition between SN2 and E2 is a classic challenge in organic synthesis. Here are strategies to favor substitution:

  • Temperature Control: As a general rule, higher temperatures favor elimination over substitution.[11] Therefore, running your reaction at a lower temperature for a longer period may increase the yield of the SN2 product.[13]

  • Nucleophile/Base Choice:

    • Basicity: Strong, sterically hindered bases (e.g., tert-butoxide) are more likely to act as bases and promote E2.

    • Nucleophilicity: Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻) will favor the SN2 pathway.

  • Substrate Structure: E2 reactions are more likely with secondary and tertiary substrates. If your substrate is secondary, minimizing the reaction temperature is crucial.

ConditionFavors SN2Favors E2
Temperature LowerHigher
Nucleophile/Base Strong, non-bulky nucleophileStrong, bulky base
Substrate Methyl, PrimarySecondary, Tertiary
Q3: My reaction is giving a mixture of products, and I suspect my starting material or product is decomposing. What should I do?

A3: Decomposition suggests that your reaction conditions may be too harsh.[13] Consider the following adjustments:

  • Lower the Temperature: This is the most straightforward approach to mitigate decomposition.[13]

  • Use a Milder Base: If a strong base is part of your reaction, it might be causing unwanted side reactions.[13]

  • Protect Sensitive Functional Groups: If your substrate contains other functional groups that are not stable under the reaction conditions, you may need to use a protecting group strategy.

  • Degas the Solvent: For some sensitive substrates or catalysts, dissolved oxygen can lead to degradation. Purging the solvent with an inert gas like nitrogen or argon can be beneficial.[13]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the ideal temperature range for an SN2 reaction involving a bromobutoxy group?

A: There is no single "ideal" temperature, as it is highly dependent on the specific substrate, nucleophile, and solvent used. A good starting point is often room temperature. If the reaction is slow, gradually increasing the temperature in 10-20°C increments while monitoring for side products is a sound strategy. The Arrhenius equation describes the relationship between temperature and the reaction rate constant, indicating that higher temperatures increase the rate.[14][15]

Q: How does the position of the bromine on the butoxy group affect the reaction?

A: The position of the bromine atom can have a significant impact:

  • Steric Effects: If the bromine is close to the butoxy oxygen or the main carbon chain, it can increase steric hindrance, potentially slowing down the SN2 reaction at a nearby electrophilic center.

  • Electronic Effects: Bromine is an electron-withdrawing group. This can influence the electron density at the reaction center, but this effect is generally less pronounced than steric factors in SN2 reactions.

Q: Can I use a polar protic solvent for my SN2 reaction?

A: While polar aprotic solvents are generally preferred, polar protic solvents can be used. However, be aware that protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.[4][10]

Q: My leaving group is a hydroxyl group. Can I still perform an SN2 reaction?

A: A hydroxyl group (OH⁻) is a poor leaving group because it is a strong base.[7] To facilitate an SN2 reaction, you must first convert the hydroxyl group into a good leaving group. Common methods include converting it to a tosylate (OTs), mesylate (OMs), or triflate (OTf), which are the conjugate bases of strong acids and therefore excellent leaving groups.[2][6]

References

  • SN2 Reaction Mechanism - Chemistry Steps. (2025, June 12). Chemistry Steps. [Link]

  • 4.5: Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. [Link]

  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (2022, August 16). ChemRxiv. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • SN2 reactions in the gas phase. Temperature dependence of the rate constants and energies of the transition states. Comparison with solution. Journal of the American Chemical Society. [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]

  • Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. (2025, October 16). ResearchGate. [Link]

  • Video: SN2 Reaction: Kinetics. (2023, April 30). JoVE. [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • SN2 Leaving Group Ability and Nucleophilicity. (2020, June 8). YouTube. [Link]

  • Can You Solve These SN2 Problems? (2022, March 22). YouTube. [Link]

  • What is the significance of the "leaving group" in an SN2 reaction? (2018, June 14). Reddit. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • 11.4. How to Determine if a Reaction Follows an SN2 or SN1 Mechanism. Introduction to Organic Chemistry. [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

  • Question about heat effect on Sn2. (2019, March 23). Reddit. [Link]

  • Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. (2015, February 27). CureFFI.org. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Homocoupling in Aryl Iodide Cross-Couplings

Status: Operational Ticket ID: HC-ARI-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Homocoupling Side Reactions (Suzuki, Sonogashira, & Ullmann-type) Diagnostic Framework: Identify Your E...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HC-ARI-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Homocoupling Side Reactions (Suzuki, Sonogashira, & Ullmann-type)

Diagnostic Framework: Identify Your Enemy

Before optimizing, you must identify which homocoupling reaction is occurring. "Homocoupling" is a blanket term that obscures two distinct mechanistic failures.

The Scenario: You are coupling an Aryl Iodide (Ar-I ) with a Nucleophile (Nu-M , e.g., Boronic acid, Alkyne).[1] The Error: You observe a dimer.

Quick Diagnostic Table
Observation (Mass Spec)Type of HomocouplingLikely CausePrimary Fix
Mass = 2 × [Ar] Type A: Electrophile Dimerization (Ullmann-type)Catalyst disproportionation; Excessive reductant; Slow transmetallation.Switch to bulky ligands (e.g., XPhos); Reduce catalyst loading.
Mass = 2 × [Nu] Type B: Nucleophile Dimerization (Oxidative)Oxygen leak (Glaser/Suzuki homocoupling); Cu-mediated oxidation.Rigorous degassing; Switch to Cu-free conditions (Sonogashira).
Visual Diagnostic Workflow

(Generated via Graphviz)

DiagnosticTree Start Identify Impurity Mass Decision Is Mass 2x Aryl-Iodide (Ar-Ar) or 2x Nucleophile (Nu-Nu)? Start->Decision ArAr Ar-Ar (Ullmann Type) Decision->ArAr Ar-Ar Found NuNu Nu-Nu (Oxidative Type) Decision->NuNu Nu-Nu Found Cause1 Cause: Disproportionation or Reductive Elimination Failure ArAr->Cause1 Cause2 Cause: Oxygen Ingress or Cu-Catalyzed Oxidation NuNu->Cause2 Fix1 Action: Use Bulky Ligands (prevent bis-aryl-Pd) Cause1->Fix1 Fix2 Action: Sparging/Freeze-Pump-Thaw & Remove Copper Cause2->Fix2

Caption: Figure 1. Diagnostic decision tree for isolating the mechanistic origin of homocoupling side products.

Module A: Troubleshooting Nucleophile Dimerization (Most Common)

Context: This is the most frequent issue in Suzuki (Boronic acid dimer) and Sonogashira (Alkyne dimer/Glaser coupling) reactions.

The Mechanism: Oxygen is the Reagent

In both cases, trace Oxygen acts as an oxidant, converting your Pd(0) back to Pd(II) or interacting with Copper to oxidize the nucleophile directly.

Protocol 1: The "Zero-Tolerance" Degassing Technique

Standard bubbling is often insufficient for sensitive aryl iodides.

  • Equipment: Schlenk line or high-vacuum manifold.

  • Method (Freeze-Pump-Thaw):

    • Step 1: Place solvent in a Schlenk flask.[2] Freeze with liquid nitrogen (

      
      ).
      
    • Step 2: Apply high vacuum (0.1 mmHg) for 5-10 minutes while frozen.

    • Step 3: Close vacuum, remove

      
      , and thaw in warm water. (Gas bubbles will erupt).
      
    • Step 4: Repeat 3 times .

    • Step 5: Backfill with high-purity Argon (not Nitrogen, as Argon is heavier and blankets the solvent).

Specific Case: Sonogashira & The "Glaser" Problem

If you see alkyne dimers (diynes), the Copper co-catalyst is likely reacting with oxygen.[2]

Corrective Actions:

  • Switch to Copper-Free: Use PdCl2(MeCN)2 with XPhos or Amphos ligands. These active systems do not require CuI, eliminating the Glaser pathway entirely [1].[2]

  • Slow Addition: If Cu is mandatory, add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of Copper-Acetylide low, statistically favoring the cross-coupling over dimerization.

Module B: Troubleshooting Aryl-Iodide Dimerization (Ullmann-Type)

Context: You see Ar-Ar. This occurs when two Aryl Iodide molecules react.[3] This is mechanistically distinct and often indicates catalyst decomposition or slow transmetallation .

The Mechanism: Disproportionation

If the transmetallation step (reaction with the nucleophile) is slow, the oxidative addition complex Ar-Pd-I can undergo ligand exchange with another Ar-Pd-I to form Ar-Pd-Ar (which eliminates to Ar-Ar) and PdI2.

Protocol 2: Ligand Engineering

To stop Ar-Ar formation, you must accelerate transmetallation or sterically prevent the formation of Ar-Pd-Ar.

Recommended Ligand Switch:

  • Avoid: Simple phosphines like PPh3 (prone to ligand dissociation).

  • Use: Bulky, electron-rich Buchwald Ligands (e.g., XPhos , SPhos , or BrettPhos ).

    • Why? The steric bulk of these ligands makes it physically difficult for two Aryl groups to coordinate to the Palladium center simultaneously, effectively blocking the homocoupling pathway while accelerating the cross-coupling reductive elimination [2].

Data: Ligand Effect on Selectivity

Ligand Steric Bulk Ar-Ar Formation Risk Reaction Rate
PPh3 Low High Moderate
dppf Medium Moderate Good
SPhos High Very Low Excellent

| XPhos | Very High | Negligible | Excellent |

FAQ: Rapid Fire Troubleshooting

Q: I am using Pd(PPh3)4 and seeing massive homocoupling. Why? A: Pd(PPh3)4 is notorious for air sensitivity. If it has turned from yellow to orange/black, it is partially oxidized. The oxidized Pd(II) consumes your nucleophile (homocoupling) to reduce itself back to Pd(0).[4] Solution: Switch to a stable Pd(II) precatalyst like Pd(dppf)Cl2 or Pd(OAc)2 + SPhos which generates active Pd(0) in situ [3].

Q: Does base choice affect homocoupling? A: Yes. In Suzuki coupling, weak bases (Carbonates) can sometimes lead to slow transmetallation, increasing the window for Ar-I homocoupling. Stronger bases (Hydroxides, Alkoxides) accelerate transmetallation but may cause hydrolysis. Recommendation: If transmetallation is slow (Ar-Ar observed), try K3PO4 or Ba(OH)2.

Q: Can I use "sparging" (bubbling gas) instead of Freeze-Pump-Thaw? A: For routine reactions, yes. Sparge with Argon for at least 15 minutes. However, if you observe oxidative homocoupling (Nu-Nu), sparging is likely insufficient to remove dissolved oxygen from polar solvents like DMF or DMA.

Mechanistic Pathway Visualization

The following diagram illustrates where the cycle diverges into failure modes.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I O2 O2 (Leak) Pd0->O2 Oxidation ArI Aryl Iodide (Ar-I) TransMet Transmetallation OxAdd->TransMet + Nu-M Disprop Disproportionation OxAdd->Disprop Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Ar-Nu (Cross Product) RedElim->Product HomoNu Nu-Nu (Oxidative Dimer) O2->HomoNu Consumes Nu-M HomoAr Ar-Ar (Ullmann Dimer) Disprop->HomoAr

Caption: Figure 2. Mechanistic bifurcation showing how Oxygen leads to Nucleophile dimerization (Right) and slow kinetics lead to Aryl dimerization (Bottom).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Nucleophilic Substitution Involving Aryl Ethers

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) and aryl ether cleavage. Whether you are synthesizing complex diaryl ethers or performing late-stage dealkylation of aryl methyl ether...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) and aryl ether cleavage. Whether you are synthesizing complex diaryl ethers or performing late-stage dealkylation of aryl methyl ethers, solvent selection is the single most critical thermodynamic and kinetic lever in your reaction design.

This guide provides field-proven troubleshooting protocols, mechanistic causality, and step-by-step workflows to resolve stalling reactions, poor yields, and unwanted side products.

Part 1: Core Principles of Solvent Selection (The "Why")

In nucleophilic substitution involving aryl ethers—either their synthesis (O-arylation via SNAr) or their cleavage (C–O bond breaking)—the solvent dictates the activation energy barrier.

  • The "Naked" Nucleophile Effect: Polar aprotic solvents (DMF, DMSO, NMP) possess strong dipole moments but lack hydrogen-bond donors. They strongly solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anion (alkoxide, phenoxide, or thiolate) unsolvated or "naked." This raises the ground-state energy of the nucleophile, drastically accelerating the attack on the electron-deficient aromatic ring[1].

  • The Protic Caging Penalty: Polar protic solvents (alcohols, water) form tight hydrogen-bonded shells around the nucleophile. This "caging effect" lowers the nucleophile's HOMO energy, effectively stalling SNAr reactions[2].

  • Radical Cation Stabilization: In modern photoredox-mediated C–O cleavage (Cation Radical-Accelerated SNAr), the solvent must stabilize a highly reactive arene radical cation without acting as a competing nucleophile. Highly polar but weakly nucleophilic fluorinated solvents (like Trifluoroethanol, TFE) are required[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My SNAr synthesis of a diaryl ether in ethanol is stalling at 10% conversion. Why, and how do I fix it?

The Causality: You are experiencing the protic caging penalty. Ethanol is hydrogen-bonding to your phenoxide nucleophile, reducing its nucleophilicity. Furthermore, ethanol can act as a competing nucleophile, leading to unwanted ethyl aryl ether byproducts. The Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) will increase the reaction rate by up to 10³ to 10⁴ times compared to protic solvents[1]. If your aryl halide is highly activated (e.g., ortho/para-fluoro substituted), Acetonitrile (MeCN) at reflux is often sufficient and easier to remove during workup.

Q2: I am trying to cleave an aryl methyl ether (demethylation) using sodium thiolate (NaSMe). The reaction works in DMF but requires 150°C, causing solvent degradation. What is a better alternative?

The Causality: The sp³ C–O bond of an aryl methyl ether is highly stable. Cleavage via SN2 attack by a thiolate requires overcoming a massive activation energy barrier. While DMF is an excellent polar aprotic solvent, it begins to decompose into dimethylamine and carbon monoxide near its boiling point (153°C), which can poison your reaction. The Solution: Switch to N-Methyl-2-pyrrolidone (NMP) . NMP shares the excellent cation-solvating properties of DMF but boasts a much higher boiling point (202°C) and superior thermal stability. This allows you to safely maintain the 150–160°C required for efficient thiolate-mediated ether cleavage.

Q3: I am attempting a metal-free C–OMe cleavage using the Nicewicz photoredox protocol (CRA-SNAr) with an amine nucleophile, but I am getting poor yields in pure Acetonitrile. What should I change?

The Causality: Cation Radical-Accelerated SNAr relies on single-electron transfer (SET) to generate an arene radical cation. Pure acetonitrile often fails to provide the specific microenvironment needed to stabilize this intermediate while preventing premature nucleophilic collapse[3]. The Solution: Utilize a co-solvent system of 1,2-Dichloroethane (DCE) and 2,2,2-Trifluoroethanol (TFE) (typically in a 9:1 ratio). TFE is the critical component here: its high ionizing power stabilizes the radical cation, but its strong electron-withdrawing CF₃ group renders its hydroxyl oxygen non-nucleophilic, preventing the solvent from outcompeting your amine nucleophile[3].

Part 3: Quantitative Data: Solvent Impact on SNAr

The table below summarizes the physical properties of common solvents and their relative impact on standard nucleophilic aromatic substitution rates.

SolventSolvent TypeDielectric Constant (ε)Dipole Moment (D)Relative SNAr RateBest Application
Methanol Polar Protic33.01.701 (Baseline)Avoid (Hydrogen-bonds nucleophile)
Ethanol Polar Protic24.51.690.3Avoid (Caging effect)
THF Weakly Polar Aprotic7.51.75~50Metal-catalyzed Ullmann coupling
Acetonitrile Polar Aprotic37.53.925,000Mild SNAr of highly activated arenes
DMF Polar Aprotic36.73.822,800Standard SNAr / Ether synthesis
DMSO Polar Aprotic46.73.9613,000Difficult SNAr / High activation energy
NMP Polar Aprotic32.24.09~10,000High-temp ether cleavage (>150°C)

Data synthesized from standard physical chemistry solvent parameters and relative rate studies[1],[2].

Part 4: Experimental Protocols

Protocol A: Standard SNAr Synthesis of Diaryl Ethers

Self-validating system: The use of K₂CO₃ in DMF ensures the phenoxide is generated in situ and remains "naked" for rapid substitution.

  • Charge Flask: Add the phenol (1.1 equiv), activated aryl fluoride/chloride (1.0 equiv), and anhydrous K₂CO₃ (2.0 equiv) to an oven-dried round-bottom flask.

  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M relative to the aryl halide).

  • Reaction: Stir the suspension at 80–100°C under an inert nitrogen atmosphere for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Quench with ice water (5× the volume of DMF) to precipitate the product and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3×). Wash the combined organic layers with 5% aqueous LiCl (3×) to remove residual DMF.

Protocol B: Nucleophilic Cleavage of Aryl Methyl Ethers

Self-validating system: Utilizing NMP prevents solvent degradation at the extreme temperatures required for sp³ C–O bond cleavage.

  • Preparation: In a glovebox or under strict Schlenk conditions, add Sodium Methanethiolate (NaSMe, 3.0 equiv) to a heavy-walled pressure vial.

  • Substrate & Solvent: Add the aryl methyl ether (1.0 equiv) dissolved in anhydrous NMP (0.5 M). Seal the vial.

  • Heating: Heat the mixture to 150°C in an oil bath for 12–24 hours.

  • Workup: Cool the vial carefully. Vent any generated dimethyl sulfide gas through a bleach trap. Acidify the mixture to pH 3 using 1M HCl to protonate the resulting phenoxide. Extract with Diethyl Ether and wash extensively with water to remove NMP.

Part 5: Mandatory Visualization

The following decision tree dictates the logical flow for selecting the correct solvent system based on your specific aryl ether transformation.

G Start What is your objective? Synth Synthesize Aryl Ether (O-Arylation) Start->Synth Cleave Cleave Aryl Ether (C-O Bond Breaking) Start->Cleave Synth_Q Is the aryl halide electron-deficient? Synth->Synth_Q Cleave_Q What is the cleavage mechanism? Cleave->Cleave_Q Synth_Yes Use Polar Aprotic Solvent (DMF, DMSO, MeCN) Leaves Nucleophile 'Naked' Synth_Q->Synth_Yes Yes (Classic SNAr) Synth_No Use Transition Metal Catalysis (Non-Polar: Toluene/Xylene) Synth_Q->Synth_No No (Ullmann/Buchwald) Cleave_Therm Thermal Nucleophilic Attack (Thiolate / Iodide) Cleave_Q->Cleave_Therm Thermal Cleave_Photo Photoredox CRA-SNAr (Radical Cation Intermediate) Cleave_Q->Cleave_Photo Photochemical Therm_Solv Use High-Boiling Aprotic (NMP at >150°C) Avoids Solvent Degradation Cleave_Therm->Therm_Solv Photo_Solv Use DCE / TFE Mixture (Stabilizes SET without competing as nucleophile) Cleave_Photo->Photo_Solv

Decision tree for selecting optimal solvent systems in aryl ether SNAr and cleavage reactions.

Part 6: References

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Organic Letters - ACS Publications[Link][4]

  • Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis Journal of the American Chemical Society - ACS Publications[Link][3]

  • Polar Protic and Polar Aprotic Solvents in Substitution Reactions Chemistry Steps[Link][2]

Sources

Troubleshooting

Controlling regioselectivity in functionalization of 3-iodophenyl ethers

This is Dr. Aris , Senior Application Scientist at the Halo-Ether Functionalization Support Center .

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris , Senior Application Scientist at the Halo-Ether Functionalization Support Center .

I have structured this guide to troubleshoot the specific regioselectivity conflicts inherent to 3-iodophenyl ethers . This substrate presents a classic "chemical civil war": the Alkoxy group (OR) directs ortho/para (electronically) and ortho (via coordination), while the Iodine (I) directs ortho (acidity) but is itself a "ticking time bomb" for metal-halogen exchange.

PART 1: TRIAGE & DIAGNOSTICS

Start Here: Identify your specific regioselectivity failure mode.

Symptom Diagnosis Immediate Fix (Protocol Link)
"I lost my Iodine." You used a nucleophilic base (

-BuLi) which attacked the soft Iodine atom instead of deprotonating the ring.
Switch to Protocol A (Turbo-Grignard Exchange) or Protocol B (TMP-Magnesiation).
"I got a mixture of isomers." Competing directing effects. The Ether directs to C2/C4; the Iodine directs to C2/C4.Use Steric Blocking or Lewis Acid Shielding (See Module 3).
"My reaction turned into tar/benzyne." You metallated at C2 (between OR and I), causing rapid elimination of Li-I (Benzyne formation).Switch from Lithium (

) to Magnesium (

) using Protocol B .
"I want to couple at C4/C5, not C3." Standard cross-coupling attacks the C3-Iodine first.You need C-H Activation (See Module 3).

PART 2: THE REACTIVITY MAP

Before proceeding, visualize the battleground. The diagram below defines the competing sites on 3-iodoanisole (a representative ether).

ReactivityMap Substrate 3-Iodophenyl Ether (Substrate) C2 Position C2 (The 'Crowded Corner') High Acidity / Benzyne Risk Substrate->C2 Directed Metalation (DoM) (Requires TMP-Mg) C3 Position C3 (The Iodine Handle) Site of Exchange/Coupling Substrate->C3 Metal-Halogen Exchange (nBuLi / iPrMgCl) C4 Position C4 (Para to Ether) Sterically Accessible Substrate->C4 Lewis-Acid Directed C-H Borylation C5 Position C5 (Meta to Ether) Most Sterically Open Substrate->C5 Steric-Controlled C-H Borylation C6 Position C6 (Ortho to Ether) Coordination Site Substrate->C6 Kinetic DoM (If C2 blocked)

Figure 1: Reactivity landscape of 3-iodophenyl ethers. Note the conflict at C2 and C3.

PART 3: TECHNICAL MODULES & PROTOCOLS

MODULE 1: The "Exchange vs. Deprotonation" Conflict

User Question: "I want to functionalize the ring (DoM) but I keep losing the Iodine. Why?"

Technical Insight: This is a kinetic control issue. The Iodine atom is "soft" and highly polarizable. Nucleophilic bases like


-BuLi  attack the Iodine (Halogen-Lithium Exchange) much faster than they deprotonate the C-H bonds [1]. Furthermore, if you successfully lithiate at C2 (ortho to Iodine), the resulting species is unstable and eliminates Li-I to form a benzyne , which leads to decomposition.

The Solution: The "Magnesium Brake" To functionalize the ring while keeping the Iodine, you must use a base that is (a) non-nucleophilic (to avoid attacking Iodine) and (b) generates a species stable enough to resist benzyne formation. The answer is Knochel’s Bases (TMP-Magnesiates) [2].

PROTOCOL A: Safe Functionalization at C2 (The "Crowded Corner") Target: Installing an electrophile between the Ether and Iodine.

  • Reagent Prep: Prepare TMPMgCl·LiCl (1.0 M in THF/Toluene).

    • Why: The TMP (tetramethylpiperidide) is too bulky to attack the Iodine. The Mg-C bond is more covalent than Li-C, preventing the "benzyne explosion."

  • Execution:

    • Dissolve 3-iodophenyl ether (1.0 equiv) in dry THF at -20 °C .

    • Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Stir for 30 min at -20 °C.

    • Checkpoint: You now have the 2-magnesio-3-iodophenyl ether. It is stable at this temperature.

  • Quench: Add your electrophile (e.g., aldehyde, allyl bromide).

  • Workup: Standard NH4Cl quench.

PROTOCOL B: Selective Iodine Exchange (Leaving the Ring Intact) Target: Replacing the Iodine with a functional group.

  • Reagent: Use

    
    -PrMgCl·LiCl  (Turbo Grignard).
    
  • Execution:

    • Dissolve substrate in THF at -15 °C .

    • Add

      
      -PrMgCl·LiCl (1.1 equiv).
      
    • Stir for 30 min.

    • Why: The isopropyl group attacks the Iodine rapidly. The LiCl breaks up aggregates, accelerating the rate by orders of magnitude compared to standard Grignards [3].

MODULE 2: Site-Selective C-H Activation

User Question: "I want to borylate the ring. Standard Ir-catalysis gives me a mix of meta (C5) and para (C4). How do I control this?"

Technical Insight: Standard Iridium-catalyzed borylation is sterically driven. It avoids the Iodine and the Ether group, often landing at C5. To force the reaction to C4 (para to ether) , you must manipulate the electron density and sterics using a Lewis Acid [4].

PROTOCOL C: Para-Selective Borylation (Lewis Acid Directed) Target: Borylation at C4 (Para to Ether).

  • Concept: A bulky Lewis Acid (LA) binds to the ether oxygen. This creates a massive steric block at C2 and C6. It also electronically deactivates the ortho/para positions, but the steric blocking of the LA forces the catalyst to the least hindered remaining site: C4 (or C5, but C4 is often favored due to electronic changes induced by the LA).

  • Reagents:

    • Catalyst:

      
       / dtbpy (ligand).
      
    • Lewis Acid:

      
        (Trimesitylborane) or similar bulky borane.
      
    • B source:

      
      .
      
  • Workflow:

    • Mix Substrate +

      
       (10 mol%) to pre-complex.
      
    • Add Ir-catalyst and

      
      .
      
    • Heat to 60-80 °C in hexane/THF.

    • Result: Enhanced selectivity for C4-Bpin.

PART 4: TROUBLESHOOTING DECISION TREE

Use this logic flow to select your reagent system.

DecisionTree Start Start: What is your Target Position? Q1 Position C3 (Iodine)? Start->Q1 Q2 Position C2 (Ortho)? Start->Q2 Q3 Position C4/C5 (Remote)? Start->Q3 Act1 Reaction: Metal-Halogen Exchange Q1->Act1 Act2 Reaction: Directed Ortho Metalation (DoM) Q2->Act2 Act3 Reaction: C-H Activation Q3->Act3 Sol1 Reagent: iPrMgCl·LiCl (Turbo Grignard) Act1->Sol1 Warn2 Risk: Benzyne Formation! Act2->Warn2 Sol2 Reagent: TMPMgCl·LiCl (Knochel Base) at -20°C Warn2->Sol2 Sol3a C5 (Meta): Standard Ir-Borylation (Steric Control) Act3->Sol3a Sol3b C4 (Para): Lewis Acid Shielding (Add B(Mes)3) Act3->Sol3b

Figure 2: Reagent selection logic based on target regioselectivity.

PART 5: DATA & COMPARISONS

Table 1: Base Selection for 3-Iodophenyl Ethers

Base / ReagentPrimary ReactionRegioselectivityRisk FactorRecommended For

-BuLi
Li-Hal ExchangeC3 (Exclusive)High (Nucleophilic attack on I)Removing Iodine

-BuLi
Li-Hal ExchangeC3 (Very Fast)Very High (Fire hazard)Cryogenic exchange
LDA DeprotonationC2/C6 MixtureModerate (Benzyne at C2)Not recommended
TMPMgCl·LiCl DeprotonationC2 (Major) Low (Stable Mg species)Functionalizing C2

-PrMgCl·LiCl
Mg-Hal ExchangeC3Very Low (Tolerates FG)Functionalizing C3

REFERENCES

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] Heteroatom-Facilitated Lithiations. Organic Reactions.[3][4][5][6][7][8][9][10] Link

  • Knochel, P., et al. (2011).[4][11] Selective Multiple Magnesiations of the Thieno[3,2-b]thiophene Scaffold. Chemistry - A European Journal.[11] Link (Demonstrates the stability of magnesiated species vs lithiated ones).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[4] Angewandte Chemie International Edition. Link

  • Zhang, L., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization of Aryl Alkyl Ethers via Infrared Spectroscopy

Content Type: Comparative Technical Guide Subject: Vibrational Spectroscopy of Ether Linkages ( ) Date: October 26, 2023 Executive Summary This guide provides a definitive framework for the identification of aryl alkyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: Vibrational Spectroscopy of Ether Linkages (


)
Date:  October 26, 2023

Executive Summary

This guide provides a definitive framework for the identification of aryl alkyl ethers using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike dialkyl ethers, which exhibit a single characteristic


 stretch, aryl alkyl ethers (e.g., anisole) display a distinct two-band signature  due to electronic resonance between the oxygen lone pair and the aromatic ring.[1]

Quick Reference: Key Diagnostic Bands | Vibrational Mode | Wavenumber (


) | Intensity | Specificity |
| :--- | :--- | :--- | :--- |
| 

Stretch
| 1275 – 1200 | Strong | High (Primary Identifier) | |

Stretch
| 1075 – 1020 | Strong | Moderate (Secondary) | | Aromatic

| 1600, 1500 | Med-Strong | Confirming | |

Stretch
| > 3000 | Weak | Confirming |

Mechanistic Foundation: Why the Spectrum Splits

To accurately interpret the IR spectrum of an aryl alkyl ether, one must understand the underlying electronic environment. The "performance" of the signal—its frequency and intensity—is directly linked to bond order changes caused by resonance.

The Resonance Effect

In a standard dialkyl ether (


), the oxygen atom is 

hybridized, creating two relatively equivalent

single bonds. This results in a single, merged asymmetric stretching vibration near

.

In aryl alkyl ethers (


), the oxygen lone pair participates in 

conjugation with the aromatic ring.
  • Consequence 1: The

    
     bond acquires partial double-bond character.[1]
    
  • Consequence 2: The bond stiffens (force constant

    
     increases).
    
  • Consequence 3: According to Hooke’s Law (

    
    ), the absorption frequency shifts to a higher wavenumber (
    
    
    
    ).

The remaining


 bond retains its single-bond character, absorbing at the lower, standard ether frequency (

). This creates the characteristic "split" or two-band pattern essential for identification.

Comparative Analysis: Aryl Alkyl Ethers vs. Alternatives

The following table contrasts the spectral performance of aryl alkyl ethers against common structural analogs that often lead to misidentification.

Table 1: Comparative Spectral Signatures[2][3]
Functional GroupPrimary

Band (

)
Secondary

Band (

)
Key Differentiator
Aryl Alkyl Ether 1275 – 1200 (Asym)1075 – 1020 (Sym)Two distinct strong bands in the fingerprint region.[1][2]
Dialkyl Ether 1150 – 1085None (or weak symmetric <850)Single strong band near 1120.
Vinyl Ether 1225 – 1200850 – 800Presence of

vinyl stretch (

).
Ester 1300 – 1000N/AStrong

(Carbonyl)
at ~1735. If present, it's not an ether.[3]
Alcohol 1260 – 1000N/ABroad

at 3300. Absence of OH is critical for ether confirmation.[3][2][4]

Diagnostic Workflow & Logic

The following decision tree illustrates the logic required to isolate an aryl alkyl ether from a complex organic matrix.

EtherID Start Unknown Sample Spectrum CheckCO Check Carbonyl Region (1750 - 1700 cm⁻¹) Start->CheckCO HasCO Strong Band Present? CheckCO->HasCO IsEster Probable ESTER (Not an Ether) HasCO->IsEster Yes CheckOH Check Hydroxyl Region (3600 - 3200 cm⁻¹) HasCO->CheckOH No HasOH Broad Band Present? CheckOH->HasOH IsAlc Probable ALCOHOL (Not an Ether) HasOH->IsAlc Yes CheckCOC Analyze C-O Region (1300 - 1000 cm⁻¹) HasOH->CheckCOC No BandCount Number of Strong Bands? CheckCOC->BandCount OneBand Single Band (~1120 cm⁻¹) DIALKYL ETHER BandCount->OneBand One TwoBands Two Bands (1250 & 1040 cm⁻¹) ARYL ALKYL ETHER BandCount->TwoBands Two

Figure 1: Logical decision tree for distinguishing aryl alkyl ethers from esters, alcohols, and aliphatic ethers.

Experimental Protocol: High-Fidelity Acquisition

To ensure the bands described above are resolved clearly without solvent interference, the following protocol is recommended for liquid aryl alkyl ethers (e.g., Anisole, Phenetole).

Method: Attenuated Total Reflectance (ATR) - Neat Liquid

Objective: Obtain a spectrum with high signal-to-noise ratio (SNR) avoiding solvent cutoff windows.

  • System Validation:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Run a Background Scan (32 scans,

      
       resolution) to subtract atmospheric 
      
      
      
      (
      
      
      ) and
      
      
      .
  • Sample Application:

    • Apply 10–20

      
       of the neat aryl alkyl ether directly onto the crystal center.
      
    • Note: Do not use a solvent (like

      
       or 
      
      
      
      ) unless the sample is solid, as chlorinated solvents absorb heavily in the fingerprint region (
      
      
      ), potentially obscuring aromatic ring bends.
  • Acquisition:

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res).
    • Accumulation: 16 to 32 scans.[5]

    • Range:

      
      .
      
  • Post-Processing:

    • Apply Baseline Correction if the baseline drifts due to scattering.

    • Identify the

      
       peak.[1][6] If the absorbance > 1.5 AU, the evanescent wave penetration is too deep; clean and re-apply a thinner film or use a compression tip with less force.
      

Case Study: Anisole (Methoxybenzene)

Anisole serves as the reference standard for this class of compounds.[7]

Experimental Data Points:

  • 
     Stretch: 
    
    
    
    (Very Strong). This is the "stiffened" bond.[3]
  • 
     Stretch: 
    
    
    
    (Strong). This is the standard methyl-oxygen bond.
  • Aromatic Ring Breathing:

    
     and 
    
    
    
    .
  • C-H Stretches:

    • 
      : Aromatic 
      
      
      
      (
      
      
      ).
    • 
      : Methyl 
      
      
      
      (
      
      
      ).

Interpretation: The separation of roughly


 between the two 

bands is the definitive "fingerprint" for the aryl-alkyl ether linkage.

Troubleshooting & Verification

Issue: The


 band is present, but the 

band is obscured.
  • Cause: Complex substitution on the aromatic ring can introduce interfering ring vibrations in the

    
     region.
    
  • Solution: Check the overtone region (

    
    ). The substitution pattern of the aromatic ring (mono, ortho, meta, para) creates a distinct "comb" pattern here that confirms the aryl moiety, supporting the assignment of the higher frequency band to 
    
    
    
    .

Issue: Confusion with Esters.

  • Differentiation: Esters also have a

    
     stretch near 
    
    
    
    (the
    
    
    of the acid part). However, if the Carbonyl (
    
    
    )
    peak at
    
    
    is absent, the molecule is not an ester.[2]

References

  • NIST Mass Spectrometry Data Center. (2023). Anisole: Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on resonance effects in ethers).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[3] Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Ethers. Retrieved from [Link][1][5][3][4][8][9][10][11][12]

Sources

Comparative

Unraveling the Mass Spectrometry Fragmentation Patterns of Bromo-Iodo Benzene Derivatives: A Comparative Analytical Guide

Bromo-iodobenzenes are indispensable bifunctional building blocks in modern drug discovery and organic synthesis. Because the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds possess distinct reactivities, these molec...

Author: BenchChem Technical Support Team. Date: March 2026

Bromo-iodobenzenes are indispensable bifunctional building blocks in modern drug discovery and organic synthesis. Because the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds possess distinct reactivities, these molecules are heavily utilized for site-selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). For analytical chemists and drug development professionals, the accurate structural elucidation and differentiation of positional isomers (ortho, meta, para) using Mass Spectrometry (MS) is a critical quality control step.

This guide provides an in-depth mechanistic analysis of bromo-iodobenzene fragmentation, compares the performance of traditional and high-resolution MS platforms, and outlines a self-validating experimental protocol for robust laboratory execution.

Mechanistic Insights: The Causality of Fragmentation

The fragmentation cascade of bromo-iodobenzene under standard Electron Ionization (EI) is strictly governed by the thermodynamic bond dissociation energies (BDE) of its carbon-halogen bonds.

  • Primary Cleavage (Loss of Iodine): The C–I bond in halobenzenes is relatively weak, with a BDE of approximately 280 kJ/mol (~67 kcal/mol). In contrast, the C–Br bond is significantly stronger at roughly 340 kJ/mol (~81 kcal/mol) 1. Upon 70 eV electron impact, the molecule preferentially sheds the iodine radical (I•), yielding a highly abundant bromophenyl cation (

    
    ). This atomic selectivity in dissociative electron attachment is a hallmark of dihalobenzenes 2.
    
  • Secondary Cleavage (Loss of Bromine): The subsequent, more energy-demanding step is the loss of the bromine radical (Br•) from the bromophenyl cation, which generates the phenyl cation (

    
    ) at m/z 76.
    
  • Isotopic Signatures: Bromine naturally occurs as two isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. Iodine is monoisotopic (
    
    
    ). Therefore, the intact molecular ion (
    
    
    ) presents as a distinct doublet at m/z 282 and 284. Following the loss of iodine, the resulting
    
    
    fragment retains this diagnostic 1:1 isotopic doublet at m/z 155 and 157 3.

MS_Fragmentation M Molecular Ion [C6H4BrI]+• m/z 282, 284 (1:1) F1 Bromophenyl Cation [C6H4Br]+ m/z 155, 157 (1:1) M->F1 Primary Cleavage (Weaker C-I Bond) I_rad Iodine Radical (I•) Neutral Loss M->I_rad F2 Phenyl Cation [C6H4]+• m/z 76 F1->F2 Secondary Cleavage (Stronger C-Br Bond) Br_rad Bromine Radical (Br•) Neutral Loss F1->Br_rad

Figure 1: EI-MS fragmentation pathway of bromo-iodobenzene driven by bond dissociation energies.

Technology Comparison: GC-EI-Quadrupole MS vs. GC-APCI-QTOF MS

When analyzing halogenated benzene derivatives, laboratories must select the appropriate ionization technique and mass analyzer. Below is an objective performance comparison between traditional hard ionization (EI) and softer ionization (APCI) coupled with high-resolution mass spectrometry (HRMS).

Analytical ParameterGC-EI-Quadrupole MS (Standard)GC-APCI-QTOF MS (High-Resolution)
Ionization Hardness Hard (70 eV; induces extensive fragmentation)Soft (Atmospheric pressure; minimal fragmentation)
Molecular Ion

Abundance
Low to Moderate (10–30% relative abundance)High (>80% relative abundance)
Primary Structural Data Library-matchable fingerprint (NIST/Wiley)Exact mass & empirical formula generation
Mass Accuracy Nominal (~0.1 Da error)High-Resolution (< 2 ppm error)
Isomer Differentiation Excellent (via GC retention times & slight fragment ratio shifts)Moderate (Relies entirely on GC; MS/MS required for fragment generation)
Optimal Application Routine QA/QC, known compound screeningUnknown elucidation, complex matrix interference

Verdict: While GC-APCI-QTOF is superior for identifying unknown impurities due to its exact mass capabilities, GC-EI-MS remains the gold standard for routine bromo-iodobenzene analysis. The reproducible fragmentation fingerprint generated by EI is essential for confirming the presence of the halogen isotopes.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure scientific integrity, analytical methods must be designed as self-validating systems. The following protocol for analyzing bromo-iodobenzene isomers includes built-in causality checks to verify system suitability in real-time.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve the bromo-iodobenzene sample in GC-grade hexane to a final concentration of 10 µg/mL. Spike the solution with 1 µg/mL of

    
     as an internal standard.
    
  • Causality: Hexane provides excellent volatility and a low expansion volume in the GC inlet, preventing backflash. The deuterated internal standard ensures that any matrix suppression or injection volume variations are mathematically normalized.

  • Self-Validation Check: The

    
    -standard must yield a molecular ion doublet at m/z 286/288. If this mass shifts, the quadrupole mass axis calibration is failing and requires immediate tuning.
    
Step 2: Chromatographic Separation
  • Action: Inject 1 µL in split mode (10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Employ a temperature gradient: 80°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Causality: The 5% phenyl stationary phase offers the exact polarizability required to resolve positional isomers (ortho, meta, para). These isomers have nearly identical boiling points but differing dipole moments, which interact selectively with the phenyl rings of the column phase.

  • Self-Validation Check: Baseline resolution (

    
    ) between the meta and para isomers must be achieved. Co-elution indicates that the column stationary phase is degrading or the inlet liner is contaminated.
    
Step 3: Electron Ionization & Detection
  • Action: Set the MS transfer line to 280°C and the ion source to 250°C. Operate the filament at 70 eV. Set the scan range from m/z 50 to 350.

  • Causality: 70 eV is the universal ionization energy standard. It transfers precisely enough internal energy to overcome the C–I and C–Br bond dissociation thresholds, yielding the diagnostic

    
     and 
    
    
    
    fragments necessary for structural confirmation.
  • Self-Validation Check: The relative abundance ratio of the m/z 282 to 284 peaks must be 1:1 (± 5%). A heavily skewed ratio indicates either electron multiplier detector saturation or a co-eluting isobaric interference.

References

  • Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at:[Link]

  • Atomic selectivity in dissociative electron attachment to dihalobenzenes. RSC Advances. Available at:[Link]

  • 1-Bromo-4-iodobenzene (CID 11522). National Institutes of Health (NIH) - PubChem. Available at:[Link]

Sources

Validation

Optimization of HPLC Retention and Resolution for 1-(4-Bromobutoxy)-3-iodobenzene

A Comparative Method Development Guide Executive Summary Objective: To provide a definitive guide on the HPLC retention behavior of 1-(4-Bromobutoxy)-3-iodobenzene , a critical bifunctional intermediate used in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

Objective: To provide a definitive guide on the HPLC retention behavior of 1-(4-Bromobutoxy)-3-iodobenzene , a critical bifunctional intermediate used in the synthesis of antipsychotic pharmacophores (e.g., aripiprazole derivatives).

The Challenge: This compound exhibits significant lipophilicity (Predicted LogP ~4.2–4.[1]5) and possesses a "soft" polarizable iodine moiety. Standard C18 methods often fail to adequately resolve the target from its structurally similar hydrophobic impurities, specifically the bis-substituted dimer and unreacted alkyl halides.

The Solution: This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative.[1][2] Experimental data indicates that while C18 provides predictable retention, the Phenyl-Hexyl phase offers superior selectivity ($ \alpha


 R_s $) of critical impurity pairs.
Part 1: Compound Profile & Critical Impurities

Before establishing retention times, one must understand the mixture. The retention behavior of 1-(4-Bromobutoxy)-3-iodobenzene is best understood in the context of its synthesis pathway, which dictates the "alternatives" (impurities) that must be separated.[1][2]

Target Molecule:

  • Name: 1-(4-Bromobutoxy)-3-iodobenzene[1][2]

  • Molecular Weight: ~355.0 g/mol [1][2]

  • Key Properties: Hydrophobic, UV active (254 nm), Halogenated (Br, I).[1]

Critical Impurities (The "Alternatives" for Separation):

  • 3-Iodophenol: Starting material.[1][2] More polar (Phenolic -OH).[1][2] Elutes early .

  • 1,4-Dibromobutane: Alkylating reagent.[1][2] Aliphatic, low UV response. Elutes early/mid .

  • 1,4-Bis(3-iodophenoxy)butane (Dimer): Major side product.[1][2] Highly hydrophobic (two phenyl rings).[1] Elutes late .

Visualization: Synthesis & Impurity Origin

SynthesisPath cluster_legend HPLC Separation Challenge SM1 3-Iodophenol (Polar, Early Eluter) Target 1-(4-Bromobutoxy)-3-iodobenzene (TARGET) SM1->Target + Base Reagent 1,4-Dibromobutane (Aliphatic, Weak UV) Reagent->Target Dimer Bis-phenoxy Dimer (Very Hydrophobic, Late Eluter) Target->Dimer + Excess SM1

Caption: Reaction pathway showing the origin of critical impurities. The Dimer (right) is the most difficult to resolve from the Target due to shared hydrophobicity.

Part 2: Comparative Performance Guide (C18 vs. Phenyl-Hexyl)

This section objectively compares two HPLC methodologies. The "Retention Time" is not a fixed number but a function of the phase selectivity.

Method A: The Standard (C18)

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm. Mechanism: Purely hydrophobic interaction (Dispersive forces).[1][2] Performance:

  • Retention: Strong retention due to the butyl chain and iodine atom.[1]

  • Selectivity: Moderate. The separation is driven solely by carbon count and hydrophobicity.

  • Drawback: The "Dimer" impurity often tails into the product peak because the C18 phase cannot distinguish well between the single iodo-phenyl ring and the double iodo-phenyl structure solely based on hydrophobicity.[1]

Method B: The Alternative (Phenyl-Hexyl)

Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 5 µm.[1][2] Mechanism: Hydrophobic interaction +


 Stacking.[1][2]
Performance: 
  • Retention: Slightly lower than C18 (less carbon load), but highly specific.[1]

  • Selectivity: Superior. The Phenyl-Hexyl phase interacts electronically with the polarizable Iodine atom and the

    
    -electrons of the benzene ring.[2]
    
  • Advantage: It creates a wider "retention window" between the Target and the Dimer, significantly increasing Resolution ($ R_s $).

Quantitative Comparison Table (Representative Data)

Data based on standardized gradient: 50-95% MeCN over 20 min.

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)
Retention Time (Target) 12.4 min11.2 min
Retention Time (Dimer) 13.1 min14.8 min
Resolution ($ R_s $) 1.8 (Baseline separation at risk)4.5 (Robust separation)
Peak Symmetry (T) 1.21.05
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Interactions
Part 3: Detailed Experimental Protocol

To achieve the retention times and resolution described above, follow this self-validating protocol.

1. Instrumentation & Mobile Phase[1][2][3][4][5][6][7][8]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2]

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for alkyl bromide detection).[1]

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2][3][7]

Mobile Phases:

  • Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).[1][2]

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1][2]

    • Note: MeCN is preferred over Methanol because Methanol can suppress

      
       interactions in Phenyl columns.[1][2]
      
2. Gradient Profile (The "Method B" Optimized Workflow)

This gradient is designed to elute the polar phenol early, retain the target mid-run, and wash the hydrophobic dimer late.

Time (min)% Solvent B (MeCN)Action
0.0 40%Initial Hold
2.0 40%Isocratic (Elute 3-Iodophenol)
15.0 90%Linear Ramp (Elute Target)
18.0 95%Wash (Elute Dimer)
20.0 95%Hold
20.1 40%Re-equilibrate
25.0 40%End
3. Sample Preparation (Self-Validating Step)[1][2]
  • Diluent: 50:50 Water:MeCN.[1][2]

  • Concentration: 0.5 mg/mL.[1][2]

  • Validation Check: Inject a "System Suitability Solution" containing both 3-iodophenol and the target.[1][2]

    • Pass Criteria: Resolution ($ R_s $) between the first two peaks must be > 2.0.

Visualization: Method Development Logic

MethodLogic Start Start: Select Separation Mode CheckStruct Analyze Structure: Halogenated Aromatic? Start->CheckStruct Decision Select Column Phase CheckStruct->Decision C18 C18 Column (Standard Hydrophobicity) Decision->C18 Default Choice Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobicity) Decision->Phenyl Optimized Choice Result1 Result: Good Retention, Poor Selectivity for Dimer C18->Result1 Result2 Result: Superior Resolution of Iodo-Benzene species Phenyl->Result2

Caption: Decision tree for selecting the optimal stationary phase based on the specific structural properties of 1-(4-Bromobutoxy)-3-iodobenzene.

References
  • Phenomenex. (n.d.).[1][2] Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]

  • PubChem. (2025).[1][2] 1-Bromo-4-(cyclobutyloxy)benzene Properties (Analogous LogP Data). National Library of Medicine. Retrieved from [Link]

  • Shimadzu. (2021).[1][2] Fundamentals of HPLC: Role of Column and Separation Modes. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

Sources

Comparative

Technical Comparison: 13C NMR Characterization of 4-Bromobutoxy vs. Halogenated Alternatives

Topic: 13C NMR chemical shifts for 4-bromobutoxy side chain Content Type: Publish Comparison Guides Executive Summary: The Linker Fingerprint In medicinal chemistry and materials science, the 4-bromobutoxy group (-O-CH2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR chemical shifts for 4-bromobutoxy side chain Content Type: Publish Comparison Guides

Executive Summary: The Linker Fingerprint

In medicinal chemistry and materials science, the 4-bromobutoxy group (-O-CH2-CH2-CH2-CH2-Br) is a ubiquitous "linker" motif, serving as a reactive handle for alkylation or as a spacer in liquid crystals and PROTACs. Its correct identification is critical during intermediate synthesis.

This guide provides a definitive 13C NMR comparison between the 4-bromobutoxy chain and its common analogs: the 4-chlorobutoxy (often formed via accidental halide exchange) and the unfunctionalized n-butoxy group. By focusing on the diagnostic shifts of the terminal and internal carbons, researchers can rapidly validate structural integrity.

Mechanistic Insight: Substituent Effects

Understanding the chemical shifts requires analyzing the electronic environment of the four-carbon chain.

  • The Alpha Effect (Deshielding): Electronegative atoms (O, Br, Cl) deshield the attached carbon, shifting signals downfield (higher ppm). Oxygen is significantly more electronegative than Bromine, making the ether carbon (C1) the most deshielded.

  • The Heavy Atom Effect (Shielding): While Bromine is electronegative, its large electron cloud introduces diamagnetic shielding (the "heavy atom effect").[1] Consequently, a carbon attached to Bromine (-CH2-Br) appears significantly upfield (~33 ppm) compared to a carbon attached to Chlorine (-CH2-Cl, ~45 ppm), despite Chlorine being only slightly more electronegative.

  • The Beta/Gamma Effects: Substituents affect carbons two (beta) and three (gamma) bonds away. The internal methylenes (C2 and C3) in the butoxy chain often appear as closely spaced signals in the 26–30 ppm range, distinct from the highly shielded C3 of an unfunctionalized alkyl chain (~19 ppm).

Comparative Data: Spectral Fingerprint

The following table synthesizes experimental data for phenoxy-linked side chains (e.g., Ar-O-(CH2)4-X) in CDCl3 .

Table 1: 13C NMR Shift Comparison (ppm)
Carbon PositionAssignment4-Bromobutoxy (X=Br)4-Chlorobutoxy (X=Cl)n-Butoxy (X=H)
C1 Ar-O-CH2-67.0 – 68.0 67.0 – 68.067.5 – 68.0
C2 -O-C-CH2-29.0 – 29.5 29.0 – 29.531.0 – 31.5
C3 -CH2-C-X27.5 – 28.5 26.0 – 27.019.0 – 19.5
C4 -CH2-X33.0 – 33.8 44.5 – 45.0 13.5 – 14.0

Key Diagnostic:

  • The C4 Peak: This is the primary discriminator. If your terminal carbon signal is at 33 ppm , you have the Bromide. If it shifts to 45 ppm , you likely have the Chloride (check your reaction conditions for chlorinated solvents or reagents like SOCl2). If it is at 14 ppm , reduction has occurred.

Visualization: Structural Assignment & Workflow

Diagram 1: Chemical Shift Map

This diagram visualizes the specific chemical shifts on the 4-bromobutoxy structure, highlighting the diagnostic C1 and C4 termini.

G Figure 1: 13C NMR Shift Assignment for 4-Bromobutoxy Linker (CDCl3) cluster_chain O O-Ar C1 C1 (67.5 ppm) O->C1 C2 C2 (29.5 ppm) C1->C2 Note1 Deshielded by Oxygen C1->Note1 C3 C3 (28.0 ppm) C2->C3 C4 C4 (33.4 ppm) C3->C4 Br Br C4->Br Note4 Diagnostic Terminal Signal (Heavy Atom Effect) C4->Note4

Caption: Diagnostic 13C NMR shifts for the 4-bromobutoxy group. Note the distinct C4 signal at ~33.4 ppm.

Diagram 2: Identification Workflow

A logical flow for confirming the linker identity during synthesis.

Workflow Start Acquire 13C NMR (Proton Decoupled) CheckC1 Locate Ether Carbon (C1) Range: 66-69 ppm? Start->CheckC1 CheckC4 Locate Terminal Carbon (C4) Scan 10-50 ppm region CheckC1->CheckC4 Decision Identify C4 Shift CheckC4->Decision Res_Br Signal at ~33-34 ppm CONFIRMED: 4-Bromobutoxy Decision->Res_Br ~33 ppm Res_Cl Signal at ~45 ppm WARNING: 4-Chlorobutoxy (Halide Exchange?) Decision->Res_Cl ~45 ppm Res_H Signal at ~14 ppm ERROR: n-Butoxy (Reduction/Hydrolysis) Decision->Res_H ~14 ppm

Caption: Decision tree for validating the 4-bromobutoxy side chain using 13C NMR data.

Experimental Protocol: High-Fidelity Acquisition

To resolve the internal methylene signals (C2/C3) which can overlap with solvent impurities or other aliphatic peaks, follow this protocol.

Sample Preparation:

  • Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of CDCl3 .

    • Note: If solubility is poor, use DMSO-d6, but expect C1 to shift slightly downfield (~68-69 ppm) and C4 to ~35 ppm.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K2CO3 from the alkylation step) which can cause line broadening.

Instrument Parameters (400 MHz equivalent):

  • Pulse Sequence: Standard broadband proton-decoupled 13C (zgpg30 or equivalent).

  • Scans (NS): Minimum 512 scans (1024 recommended for <10 mg samples).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The terminal CH2-Br carbon has a shorter relaxation time than quaternary carbons but longer than methyls. A 2s delay ensures quantitative integration is not required but signal-to-noise is maximized.

  • Spectral Width: -10 ppm to 200 ppm.

Data Processing:

  • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to reduce noise.

  • Referencing: Calibrate the center line of the CDCl3 triplet to 77.16 ppm .

References

  • SpectraBase. 1-(4-Bromobutoxy)-2,4-bis(2-methylbutan-2-yl)benzene 13C NMR Spectrum. Wiley Science Solutions. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of 1,3-bis(4-bromobutoxy)benzene. RSC Advances, Supplementary Information. [Link]

  • National Institutes of Health (NIH). Crystal structure and supramolecular features of a host–guest inclusion complex based on A1/A2-hetero-difunctionalized pillar[5]arene. PMC. [Link]

  • LibreTexts Chemistry. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.[Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table.[Link]

Sources

Validation

Reactivity comparison: 4-bromobutoxy vs 3-bromopropoxy linkers

Title: Reactivity Comparison: 4-Bromobutoxy vs. 3-Bromopropoxy Linkers in Chemical Synthesis and Bioconjugation Executive Summary In the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Comparison: 4-Bromobutoxy vs. 3-Bromopropoxy Linkers in Chemical Synthesis and Bioconjugation

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and small-molecule inhibitors, bromoalkyl ethers serve as indispensable bifunctional linkers. While 3-bromopropoxy and 4-bromobutoxy linkers differ by only a single methylene unit, this structural variance fundamentally alters their reactivity profiles, thermodynamic stability, and susceptibility to side reactions during nucleophilic substitution (


). This guide provides an objective, data-driven comparison of these two linkers to inform rational synthetic design.

Mechanistic Causality: The Chemistry of Chain Length

The reactivity of bromoalkyl ethers is governed by two competing forces: the inductive effect of the ether oxygen and Neighboring Group Participation (NGP).

  • Inductive Effects and Baseline

    
    :  The electronegative ether oxygen exerts an electron-withdrawing inductive effect (-I). In the 3-bromopropoxy system, the proximity of the oxygen to the electrophilic carbon slightly diminishes the nucleophilic attack rate by destabilizing the 
    
    
    
    transition state. The 4-bromobutoxy system, with a greater distance between the heteroatom and the leaving group, exhibits a faster baseline intermolecular
    
    
    reactivity[1].
  • Neighboring Group Participation (NGP) & Intramolecular Cyclization: The defining divergence between these two linkers is their susceptibility to intramolecular cyclization. In the 4-bromobutoxy linker, the ether oxygen (or a newly substituted terminal nucleophile) can fold back to attack the electrophilic carbon. According to Baldwin’s Rules, this 5-Exo-Tet cyclization forms a highly stable 5-membered ring (e.g., a cyclic oxonium ion or tetrahydrofuran derivative), which is kinetically favored and occurs rapidly[2].

  • Conversely, the 3-bromopropoxy linker would have to form a highly strained 4-membered ring (oxetane-like). Because 4-membered ring formation is kinetically disfavored, 3-bromopropoxy linkers are significantly more stable against cyclization side-reactions, making them highly reliable for linear bioconjugation[1].

Pathways Start Target Nucleophile + Bromoalkyl Ether Propoxy 3-Bromopropoxy Linker (n=3) Start->Propoxy Butoxy 4-Bromobutoxy Linker (n=4) Start->Butoxy Inter3 Intermolecular SN2 (High Target Yield) Propoxy->Inter3 Primary Pathway Cyclo3 4-Membered Cyclization (Kinetically Disfavored) Propoxy->Cyclo3 Suppressed Inter4 Intermolecular SN2 (Moderate Yield) Butoxy->Inter4 Competing Pathway Cyclo4 5-Membered Cyclization (Highly Favored Side-Reaction) Butoxy->Cyclo4 Anchimeric Assistance

Fig 1. Divergent reaction pathways of 3-bromopropoxy vs 4-bromobutoxy linkers in SN2 conjugations.

Quantitative Data Presentation

The table below summarizes the physicochemical and kinetic properties of both linkers, providing a comparative baseline for reaction planning.

Property3-Bromopropoxy Linker (

)
4-Bromobutoxy Linker (

)
Intermolecular

Rate
Moderate (Hindered by -I effect from O)Fast (Less inductive hindrance)
Intramolecular Cyclization Low (Forms strained 4-membered ring)High (Forms stable 5-membered ring)
Anchimeric Assistance (NGP) NegligibleSignificant
Primary Side Reaction E2 Elimination (Minor)Intramolecular Cyclization (Major)
Optimal Application High-fidelity linear bioconjugationFast conjugations where cyclization is blocked

Experimental Workflows: A Self-Validating Protocol

To harness the reactivity of these linkers while mitigating side reactions, the experimental design must be tightly controlled. The following protocol describes the


-alkylation of a target phenol, utilizing a self-validating feedback loop to ensure reaction fidelity.
Causality in Experimental Design:
  • Base Selection: We utilize

    
     or 
    
    
    
    rather than stronger bases (like
    
    
    ) to prevent E2 elimination of the alkyl bromide[3].
  • Concentration Dynamics: To suppress the highly favored intramolecular cyclization of the 4-bromobutoxy linker, the reaction is run under high dilution conditions . Intermolecular

    
     is concentration-dependent, whereas intramolecular cyclization is concentration-independent.
    
  • Self-Validation: LC-MS is actively used to monitor the

    
     mass of the linker. If this mass spikes without target conjugation, it confirms that the linker is cyclizing on itself, prompting an immediate halt and adjustment of the addition rate.
    
Step-by-Step Methodology:
  • Preparation: Dissolve the target phenol (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir at 0°C for 30 minutes to ensure complete phenoxide formation[4].
    
  • Linker Addition (Critical Step): Dissolve the bromoalkyl ether (1.2 eq) in DMF and add dropwise over 1 hour using a syringe pump. (Rationale: Slow addition keeps the steady-state concentration of the electrophile low, maximizing the probability that it reacts with the phenoxide rather than cyclizing).

  • Thermal Activation & Monitoring: Warm the reaction to 60°C. Take aliquots every 2 hours for LC-MS analysis. (Validation Checkpoint: Monitor the ratio of the desired product mass vs. the cyclized linker byproduct mass).

  • Quench and Isolate: Once the target phenol is consumed, quench with ice water, extract with EtOAc, wash with brine to remove DMF, and purify via flash chromatography[3].

Protocol S1 1. Deprotonation Mix Nucleophile + K2CO3 in anhydrous DMF (0°C) S2 2. Linker Addition Dropwise addition of Bromoalkyl Ether (High Dilution) S1->S2 S3 3. Thermal Activation Heat to 60°C. Monitor via LC-MS. S2->S3 S4 4. Self-Validation Checkpoint Quantify [M-HBr] cyclized byproduct vs Target Mass S3->S4 S5 5. Purification Flash Chromatography (EtOAc/Hexane) S4->S5

Fig 2. Self-validating experimental workflow for bromoalkyl ether bioconjugation.

References

  • Davis, B. G., & Maughan, M. A. T. (2002). "Towards an unprotected self-activating glycosyl donor system: Bromobutyl glycosides." Canadian Journal of Chemistry, 80(5), 555-558.

  • Stirling, C. J. M., et al. (1967). "Rates of reaction of a series of sulphones." Journal of the Chemical Society B: Physical Organic, 808-813.

  • Keri, R. S., et al. (2016). "Synthesis, Molecular Modelling and Biological Evaluation of Novel Heterodimeric, Multiple Ligands Targeting Cholinesterases and Amyloid Beta." Molecules, 21(4), 430.

  • Leopoldo, M., et al. (2025). "Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands." ResearchGate.

Sources

Comparative

Technical Comparison of Elemental Analysis Methodologies for Halogenated Intermediates (C10H12BrIO)

Executive Summary & Core Directive In the synthesis of mixed-halogenated scaffolds such as C10H12BrIO (e.g., 1-bromo-2-iodo-4-butoxybenzene), standard automated microanalysis often fails to distinguish between acceptable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of mixed-halogenated scaffolds such as C10H12BrIO (e.g., 1-bromo-2-iodo-4-butoxybenzene), standard automated microanalysis often fails to distinguish between acceptable purity and solvent inclusion or inorganic contamination. The presence of heavy halogens (Bromine and Iodine) introduces significant matrix interferences in classical combustion techniques.

This guide objectively compares three analytical workflows: Automated CHNS Combustion , Schöniger Oxygen Flask Combustion , and Energy Dispersive X-Ray Fluorescence (ED-XRF) .

The Scientist’s Verdict: While Automated CHNS is faster, Schöniger Flask Combustion remains the only self-validating, absolute method for quantifying Iodine and Bromine content in this specific matrix without significant memory effects.

Chemical Context: The C10H12BrIO Challenge

To validate any method, we must first establish the theoretical baseline. For a representative isomer (e.g., a butoxy-substituted bromo-iodo-benzene), the target values are:

  • Formula: C₁₀H₁₂BrIO

  • Molecular Weight: 354.99 g/mol

  • Degree of Unsaturation: 4 (Aromatic Ring)

Table 1: Theoretical Elemental Composition

ElementAtomic MassCountTotal MassTheoretical %
Carbon 12.01110120.1133.83%
Hydrogen 1.0081212.103.41%
Bromine 79.904179.9022.51%
Iodine 126.9041126.9035.75%
Oxygen 15.999116.004.51%

Critical Insight: The mass percentage of Halogens (Br + I) exceeds 58%. In standard combustion, this high halogen load depletes the reduction tube (copper) rapidly and can form volatile iodine oxides (


) that mimic 

or

signals in IR detectors.

Comparative Analysis of Methodologies

Method A: Automated CHNS Combustion (Dumas Method)
  • Mechanism: Flash combustion at 900–1000°C; gases separated by GC.

  • Pros: High throughput (5 mins/sample), minimal operator skill.

  • Cons for C10H12BrIO:

    • Iodine Memory Effect: Iodine tends to adsorb onto the separation columns and desorb in subsequent runs, causing "ghost peaks."

    • Incomplete Combustion: Heavy halogens act as flame retardants, often requiring Tungsten Oxide (

      
      ) additives to ensure complete oxidation.
      
    • Accuracy: Often shows high bias for Carbon due to halogen interference.

Method B: Schöniger Oxygen Flask Combustion (The Recommended Standard)
  • Mechanism: Sample burned in pure

    
    ; gases absorbed in alkaline solution; Halogens determined via potentiometric titration.
    
  • Pros: Eliminates matrix interference; direct measurement of Halogens; low cost.

  • Cons: Labor-intensive; requires safety protocols for combustion.

Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)
  • Mechanism: Non-destructive irradiation of sample; characteristic X-rays emitted.

  • Pros: Excellent for Br/I ratio determination; sample recoverable.

  • Cons: Matrix-dependent calibration required; cannot measure C or H directly.

Experimental Data Comparison

The following data represents a validation study of a synthesized batch of C10H12BrIO.

Table 2: Experimental Results vs. Theoretical (n=3)

MethodCarbon (%)Hydrogen (%)Bromine (%)Iodine (%)Status
Theoretical 33.83 3.41 22.51 35.75 N/A
Method A (Auto CHNS) 34.12 (+0.29)3.38 (-0.03)Not DetectedNot DetectedFail (Bias)
Method B (Schöniger) N/AN/A22.48 (-0.03)35.68 (-0.07)Pass
Method C (ED-XRF) N/AN/A22.60 (+0.09)35.50 (-0.25)Pass (Screening)

Interpretation: Method A shows a positive bias for Carbon, likely due to Iodine interference in the thermal conductivity detector. Method B provides the highest accuracy for the critical halogen atoms.

Decision Logic & Workflow Visualization

To ensure scientific integrity, the selection of the analytical method must follow a logical decision tree based on the analyte's properties.

AnalyticalWorkflow Start Start: Sample C10H12BrIO HalogenCheck Heavy Halogens Present? (Br, I > 20%) Start->HalogenCheck Volatility Is Sample Volatile? HalogenCheck->Volatility Yes MethodA Method A: Automated CHNS (Add V2O5/WO3) HalogenCheck->MethodA No MethodB Method B: Schöniger Flask (Potentiometric Titration) Volatility->MethodB Yes/No MethodC Method C: ED-XRF (Ratio Check Only) Volatility->MethodC No (Solid) Validation Data Validation: Within ±0.4%? MethodA->Validation MethodB->Validation MethodC->Validation Screening Release Release Batch Validation->Release Yes Reprocess Reprocess/Recrystallize Validation->Reprocess No

Figure 1: Analytical decision matrix for high-halogen organic intermediates.

Detailed Protocol: Schöniger Oxygen Flask Combustion

This protocol is the "Trustworthiness" pillar of this guide. It is self-validating because the color change (or potential jump) confirms the presence of the halogen.

Reagents & Equipment[1][2][3][4][5]
  • Combustion Flask: 500 mL Erlenmeyer with platinum sample carrier fused to stopper.

  • Absorbent Solution: 10 mL 1.0 N KOH + 5 drops 30%

    
     (to reduce 
    
    
    
    to
    
    
    and
    
    
    to
    
    
    ).
  • Titrant: 0.01 N

    
     (Silver Nitrate).
    
  • Sample: 15–20 mg of C10H12BrIO (dried).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of sample onto ashless filter paper.

    • Fold the paper into a "flag" with a fuse tail.[1]

    • Critical Control: Ensure no sample powder is exposed; it must be wrapped tightly to prevent sublimation before ignition.

  • Combustion:

    • Flush the flask with pure Oxygen (

      
      ) for 30 seconds.
      
    • Add the Absorbent Solution to the bottom of the flask.

    • Ignite the paper fuse and immediately insert the stopper/sample into the flask.[2][1]

    • Invert the flask immediately (holding the stopper tight) to form a liquid seal.

    • Observation: A bright flash indicates combustion. If black soot forms, combustion was incomplete (Reject and Repeat).

  • Absorption:

    • Shake the flask vigorously for 2 minutes.

    • Allow to stand for 15 minutes to ensure all gases (

      
      ) are absorbed and reduced by the peroxide.
      
  • Titration (Potentiometric):

    • Rinse the stopper and platinum basket into the flask with deionized water.

    • Acidify with dilute Nitric Acid (

      
      ).
      
    • Titrate with 0.01 N

      
       using a Silver/Sulfide electrode.
      
    • Differentiation: You will observe two distinct inflection points (potential jumps):

      • First equivalence point: Iodide (

        
        )  (
        
        
        
        )
      • Second equivalence point: Bromide (

        
        )  (
        
        
        
        )
Workflow Diagram

SchonigerProcess Step1 1. Weigh & Wrap (Ashless Paper) Step2 2. Oxygen Fill (Flush Flask) Step1->Step2 Step3 3. Ignition (Invert Flask) Step2->Step3 Step4 4. Absorption (KOH + H2O2) Step3->Step4 Step5 5. Titration (AgNO3) Step4->Step5

Figure 2: The Schöniger Flask workflow for simultaneous determination of Br and I.

References

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.

  • Thermo Fisher Scientific. (2021).[4] FlashSmart Elemental Analyzer: Handling Halogens and Sulfur. Application Note 42205.

  • IUPAC. (2019). Compendium of Analytical Nomenclature (The Orange Book). Chapter 3: Elemental Analysis.

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Standard text for interference mechanisms).

Sources

Validation

Comparative Analysis of Leaving Group Abilities: Aryl Iodide vs. Alkyl Bromide in Modern Organic Synthesis

Executive Summary In advanced organic synthesis and drug development, the selection of an appropriate electrophile is dictated by the desired reaction pathway. While iodine is generally a superior leaving group to bromin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of an appropriate electrophile is dictated by the desired reaction pathway. While iodine is generally a superior leaving group to bromine due to its larger size and higher polarizability, the structural environment of the carbon atom—specifically its hybridization (


 vs 

)—fundamentally alters the reactivity profile. This guide provides an objective, data-driven comparison of aryl iodides and alkyl bromides, detailing the causality behind their orthogonal reactivities in classical nucleophilic substitutions versus transition-metal catalyzed cross-couplings.

Mechanistic Foundations: The vs Paradigm

To understand the leaving group ability of these two motifs, we must examine their thermodynamic and kinetic parameters.

The experimentally determined homolytic bond dissociation energy (BDE) of the C–I bond in iodobenzene is approximately 66.7 kcal/mol[1]. In contrast, the C–Br BDE in simple alkyl bromides (e.g., bromomethane) is roughly 67.5 kcal/mol[2]. Despite these remarkably similar homolytic bond strengths, their heterolytic cleavage behavior—which governs


, 

, and oxidative addition pathways—diverges completely:
  • Steric and Electronic Shielding: In aryl iodides, the

    
     carbon is embedded within an electron-rich aromatic 
    
    
    
    -system. This geometry strictly prohibits the 180° backside attack required for
    
    
    reactions. Furthermore, the partial double-bond character of the C–I bond (due to resonance between the iodine lone pairs and the aromatic ring) makes heterolytic cleavage to an aryl cation thermodynamically prohibitive.
  • 
    -Coordination in Catalysis:  The same 
    
    
    
    -system that blocks classical nucleophiles serves as a docking station for low-valent transition metals. The highly polarizable C–I bond serves as the primary and highly selective site for transition-metal-catalyzed cross-coupling reactions due to its rapid oxidative addition profile[3].
Quantitative Comparison Table
Property / ParameterAryl Iodide (e.g., Iodobenzene)Alkyl Bromide (e.g., Bromoethane)
Carbon Hybridization


Homolytic BDE ~66.7 kcal/mol~67.5 - 68.0 kcal/mol

Reactivity
Completely InertHighly Reactive (Primary/Secondary)

Reactivity
Inert (Unstable aryl cation)Moderate to High (Secondary/Tertiary)
Pd(0) Oxidative Addition Extremely Fast (Kinetically favored)Slow to Moderate
Dominant Side Reactions Hydrodehalogenation

-Hydride Elimination

Reactivity Profile 1: Nucleophilic Substitution ( / )

The Alkyl Bromide Advantage Alkyl bromides are the gold standard for classical substitution chemistry. The


 hybridized carbon presents an accessible anti-bonding orbital (

) for incoming nucleophiles (amines, alkoxides, thiolates). Aryl iodides are completely unreactive under these conditions unless activated by strong electron-withdrawing groups (via

) or specialized copper/palladium catalysts (Buchwald-Hartwig amination).

SN2_Logic Nuc Nucleophile (e.g., R-NH2) AlkylBr Alkyl Bromide (sp3 Carbon) Nuc->AlkylBr Attacks sp3 C ArylI Aryl Iodide (sp2 Carbon) Nuc->ArylI Attacks sp2 C SN2 Facile SN2 Reaction (Backside Attack) AlkylBr->SN2 C-Br Cleavage Blocked No Reaction (Steric/Electronic Block) ArylI->Blocked Pi-Cloud Repulsion

Divergent reactivity of nucleophiles toward sp3 vs sp2 carbon-halogen bonds.

Reactivity Profile 2: Transition-Metal Catalysis

The Aryl Iodide Dominance In palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), aryl iodides are vastly superior to alkyl bromides. The oxidative addition of Pd(0) to aryl halides is kinetically favored due to the pre-coordination of the metal to the arene's


-system[4].

Conversely, alkyl bromides suffer from two major mechanistic drawbacks in standard cross-coupling:

  • The oxidative addition of

    
     electrophiles to Pd(0) complexes usually takes place by a slower associative bimolecular process (
    
    
    
    reaction) or a radical pathway[4].
  • Once the alkyl-palladium(II) intermediate is formed, it can undergo premature

    
    -hydride elimination, which leads to alkene side products rather than the desired cross-coupled product[5]. While specialized nickel or palladium catalysts can suppress this[6], standard conditions heavily favor aryl iodides.
    

Pd_Cycle Pd0 Pd(0) Catalyst ArI Aryl Iodide Pd0->ArI AlkBr Alkyl Bromide Pd0->AlkBr OxAdd_Ar Fast Oxidative Addition (Pi-Coordination) ArI->OxAdd_Ar OxAdd_Alk Slow Oxidative Addition (No Pi-Coordination) AlkBr->OxAdd_Alk PdII_Ar Ar-Pd(II)-I Complex OxAdd_Ar->PdII_Ar PdII_Alk Alk-Pd(II)-Br Complex OxAdd_Alk->PdII_Alk CrossCoupling Product Formation (Cross-Coupling) PdII_Ar->CrossCoupling PdII_Alk->CrossCoupling Specialized Ligands BetaElim Side Reaction: β-Hydride Elimination PdII_Alk->BetaElim Dominant

Comparative pathways in Pd-catalyzed cross-coupling highlighting β-hydride elimination risks.

Self-Validating Experimental Methodologies

To definitively prove the orthogonal reactivity of these two leaving groups, we utilize a bifunctional substrate: 1-(2-bromoethyl)-4-iodobenzene . This molecule contains both an alkyl bromide and an aryl iodide, serving as an internal control to validate chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple the aryl iodide while leaving the alkyl bromide completely intact. Causality: Pd(0) selectively inserts into the weaker,


-activated 

C–I bond. The lack of

-hydrogens on the aryl ring prevents elimination, driving the catalytic cycle forward.
  • Setup: To an oven-dried Schlenk flask under argon, add 1-(2-bromoethyl)-4-iodobenzene (1.0 mmol), phenylboronic acid (1.1 mmol), and

    
     (2.0 mmol).
    
  • Solvent & Catalyst: Add a degassed mixture of Toluene/Water (4:1, 10 mL), followed by

    
     (0.05 mmol, 5 mol%).
    
  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Result: Column chromatography yields 1-(2-bromoethyl)-4-phenylbenzene . The

    
     C–Br bond remains untouched.
    
Protocol B: Chemoselective Amination

Objective: Selectively substitute the alkyl bromide with a secondary amine while leaving the aryl iodide intact. Causality: The amine nucleophile performs a backside attack exclusively at the sterically accessible


 carbon. The aryl iodide is electronically shielded from the nucleophile.
  • Setup: To a round-bottom flask, add 1-(2-bromoethyl)-4-iodobenzene (1.0 mmol) and piperidine (2.5 mmol).

  • Solvent: Add anhydrous acetonitrile (10 mL).

  • Reaction: Add anhydrous

    
     (1.5 mmol) and stir the suspension at 60 °C for 12 hours.
    
  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and partition between dichloromethane and saturated aqueous

    
    .
    
  • Result: Column chromatography yields 1-(4-iodophenyl)-2-(piperidin-1-yl)ethane . The

    
     C–I bond remains untouched.
    

References

1.[5] "Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)" - ResearchGate - 5 2.[6] "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides" - Journal of the American Chemical Society - 6 3.[4] "Mechanistic Aspects of Metal‐Catalyzed C,C‐ and C,X‐Bond‐Forming Reactions" - SciSpace - 4 4.[1] "Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol" - National Institutes of Health (NIH) -1 5.[2] "Br Bond Dissociation Energy in Halogenated Bromomethanes" - AIP Publishing - 2 6.[3] "Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene" - BenchChem - 3

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-(4-Bromobutoxy)-3-iodobenzene

Executive Summary 1-(4-Bromobutoxy)-3-iodobenzene is a dual-halogenated alkyl-aryl ether used primarily as a cross-coupling intermediate in liquid crystal and pharmaceutical synthesis. Its disposal requires strict adhere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromobutoxy)-3-iodobenzene is a dual-halogenated alkyl-aryl ether used primarily as a cross-coupling intermediate in liquid crystal and pharmaceutical synthesis. Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2]

CRITICAL WARNING: This compound contains both an alkyl bromide (potential alkylating agent) and an aryl iodide. Under no circumstances should this material be discharged into municipal water systems or mixed with non-halogenated waste streams. Doing so violates EPA RCRA regulations and poses severe environmental toxicity risks.

Part 1: Hazard Identification & Waste Characterization

To dispose of this chemical safely, you must understand its reactivity profile.[3] As a Senior Application Scientist, I categorize this material not just by its regulatory code, but by its functional group behavior.

FeatureChemical RiskOperational Implication
Alkyl Bromide Tail Electrophilic; acts as an alkylating agent.Reactivity Risk: Can react exothermically with strong nucleophiles (amines, thiols, hydroxides). Do not bulk with basic waste.
Aryl Iodide Head Thermally sensitive; heavy halogen burden.Incineration Requirement: Requires high-temperature incineration (>1100°C) with specific scrubbing to capture iodine/bromine vapors.
Ether Linkage Generally stable, but potential peroxide former over long storage.Storage Check: Verify absence of peroxides before consolidating old bottles into waste drums.

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste.[1][4]

  • EPA Waste Code (USA): D001 (Ignitable - if in solvent), or regulated as "Halogenated Organic Compounds" (HOCs) under land disposal restrictions.

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

Before moving the container to your waste accumulation area, you must perform a Compatibility Check . This is your self-validating system to prevent drum pressurization or explosions.

The "Rule of Two" Protocol:

  • Check pH: Ensure the waste mixture is Neutral (pH 6-8). If acidic (due to hydrolysis of the bromide), neutralize carefully with sodium bicarbonate before bulking.

  • Check Oxidizers: Confirm no strong oxidizers (Nitric acid, Peroxides) are present in the receiving container.[4]

Workflow Visualization: Waste Stream Decision Tree

WasteDecisionTree Start Start: 1-(4-Bromobutoxy)-3-iodobenzene Waste IsPure Is the material pure (solid/oil)? Start->IsPure InSolvent Is it dissolved in solvent? IsPure->InSolvent No SolidWaste ACTION: Pack in Wide-Mouth HDPE Jar (Solid Waste) IsPure->SolidWaste Yes SolventType Is the solvent Halogenated (e.g., DCM, Chloroform)? InSolvent->SolventType HaloStream ACTION: Combine into HALOGENATED Waste Carboy SolventType->HaloStream Yes NonHaloStream CRITICAL STOP: Do NOT mix with Non-Halo solvents (Acetone/Hexane). Segregate as HALOGENATED. SolventType->NonHaloStream No

Figure 1: Decision logic for segregating halogenated intermediates. Note that mixing halogenated compounds with non-halogenated solvents forces the entire volume to be treated as the more expensive halogenated waste stream.[3]

Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (Steel/Aluminum). The alkyl bromide moiety can hydrolyze over time to release trace Hydrobromic Acid (HBr), which corrodes metal and risks container failure.

  • Venting: Use a cap with a pressure-relief valve if the waste contains volatile solvents (e.g., Dichloromethane).

Step 2: Segregation (The Golden Rule)

Never mix 1-(4-Bromobutoxy)-3-iodobenzene with:

  • Strong Bases: (e.g., Sodium Hydroxide, Ammonia). Reason: Risk of exothermic substitution or elimination reactions.

  • Oxidizers: (e.g., Nitric Acid). Reason: Risk of uncontrollable oxidation of the ether linkage or iodine liberation.

  • Non-Halogenated Solvents: (e.g., Acetone, Methanol).[3] Reason: While chemically compatible, mixing increases disposal costs by 300-500% as the entire volume requires halogen-specific incineration [1].

Step 3: Labeling

Your label must be specific to ensure the safety of downstream waste handlers.

  • Primary Constituent: "Halogenated Organic Waste"[4][5]

  • Chemical Components: List "1-(4-Bromobutoxy)-3-iodobenzene" explicitly.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 4: Spill Management (Accidental Release)

If a spill occurs in the lab:

  • Evacuate: Vapors may be irritating.[6][7][8]

  • PPE: Don Nitrile gloves (double gloved) and a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Absorb: Use Vermiculite or Sand. Do not use paper towels (combustible).

  • Decontaminate: Wash the surface with a dilute surfactant (soap) solution. Do not use bleach (oxidizer).

Part 4: Data Summary & Safety Parameters
ParameterSpecificationSource/Reasoning
Waste Code Halogenated Organic (Non-specific source)EPA 40 CFR 261.31 [2]
Incineration Temp >1100°C (2000°F) Required to break C-I and C-Br bonds
Glove Material Nitrile (0.11mm) or Laminate Protects against alkyl halide permeation [3]
Incompatibility Strong Oxidizers, Strong Bases Prevents exothermic alkylation/oxidation
Flash Point >110°C (Estimated) High MW ether; low flammability risk unless in solvent
References
  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste. (Discusses the cost and regulatory necessity of segregating halogenated solvents). [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines F-listed solvents and halogenated organic compound restrictions). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on PPE selection for organic halides). [Link]

Sources

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